molecular formula C7H4BrF3 B1611299 1-Bromo-2,4,5-trifluoro-3-methylbenzene CAS No. 112822-82-9

1-Bromo-2,4,5-trifluoro-3-methylbenzene

Cat. No.: B1611299
CAS No.: 112822-82-9
M. Wt: 225.01 g/mol
InChI Key: MARJTTMEOKZEQJ-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trifluoro-3-methylbenzene (CAS 112822-82-9) is a versatile fluorinated aromatic building block of high value in research and development. Its molecular formula is C7H4BrF3, with a molecular weight of 225.01 g/mol . This compound is characterized by a benzene ring substituted with bromo, trifluoro, and methyl groups, a specific arrangement that offers distinct reactivity for selective cross-coupling reactions and structural diversification. It is primarily used as a key synthetic intermediate in the discovery and development of new pharmaceuticals and protein degrader building blocks . The simultaneous presence of bromine and fluorine atoms makes it a particularly valuable scaffold for constructing complex molecules in medicinal chemistry and materials science. This product is strictly for professional laboratory, research, and industrial use. It is not intended for diagnostic, therapeutic, medical, or personal use . For safe handling, please refer to the Safety Data Sheet. This compound has the hazard statements H225, H315, H319, and H335, indicating that it is highly flammable, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to store the material sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4,5-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARJTTMEOKZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555107
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112822-82-9
Record name 1-Bromo-2,4,5-trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Key Building Block

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating metabolic stability, binding affinity, and bioavailability.[1] 1-Bromo-2,4,5-trifluoro-3-methylbenzene (CAS No. 112822-82-9) has emerged as a critical intermediate, particularly in the synthesis of advanced quinolone antibacterial agents.[2] Its trifluorinated and methylated benzene core, equipped with a synthetically versatile bromine handle, provides a robust platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound. It is designed for researchers, chemists, and process development professionals, offering not just protocols but a critical examination of the underlying chemical principles that govern these transformations. We will dissect the causality behind experimental choices, ensuring that the methodologies presented are not merely recipes but self-validating systems grounded in established chemical theory.

Part 1: Retrosynthetic Analysis and Strategy Selection

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning concerning the order of substituent introduction. The electronic effects and directing properties of the fluorine, methyl, and bromine groups are paramount to achieving the desired regiochemistry.

Two principal retrosynthetic pathways present themselves:

  • Electrophilic Bromination of a Pre-functionalized Ring: This approach involves the direct bromination of a 1,2,4-trifluoro-3-methylbenzene precursor. The success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction, guided by the cumulative directing effects of the existing substituents.

  • Diazotization and Sandmeyer Reaction: This classic and highly reliable pathway begins with a corresponding aniline, 2,4,5-trifluoro-3-methylaniline. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide using a copper(I) bromide catalyst. This method offers excellent regiochemical control as the position of the bromine is predetermined by the location of the initial amino group.

While other methods for aryl bromide synthesis exist, these two routes represent the most practical and scalable approaches for this specific target molecule. This guide will detail a validated protocol for each strategy.

Part 2: Method A - Regioselective Electrophilic Bromination

This method is often preferred for its operational simplicity and atom economy. The core of this strategy is the direct electrophilic bromination of 1,2,4-trifluoro-3-methylbenzene.

Mechanistic Rationale and Regiocontrol

Electrophilic aromatic bromination typically proceeds via the formation of a highly electrophilic bromine species, often generated by the interaction of molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron powder.[3] The regiochemical outcome is dictated by the substituents on the aromatic ring.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Fluorine Atoms (-F): Deactivating, yet ortho, para-directing groups.

In the 1,2,4-trifluoro-3-methylbenzene precursor, the potential sites for bromination must be assessed. The desired product requires bromination at the C1 position, which is ortho to the activating methyl group and meta to the fluorine at C2 and C5. The combined activating and directing influence of the methyl group is the dominant factor that steers the electrophile to the target position, overcoming the deactivating nature of the fluorine atoms. A Chinese patent describes a similar process for the synthesis of 1-bromo-2,4,5-trifluorobenzene from 1,2,4-trifluorobenzene, demonstrating the feasibility of this approach on a similar substrate.[4][5]

Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the bromination of fluorinated aromatic compounds.[4][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
1,2,4-Trifluoro-3-methylbenzene146.1114.6 g (0.10 mol)1.0
Iron Powder (Fe)55.850.2 g (3.6 mmol)0.036
Liquid Bromine (Br₂)159.8116.0 g (0.10 mol)1.0
Carbon Tetrachloride (CCl₄)-100 mL-
20% Sodium Bisulfite (aq)-As needed-
10% Sodium Hydroxide (aq)-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).

  • Initial Charge: Charge the flask with 1,2,4-trifluoro-3-methylbenzene (14.6 g), iron powder (0.2 g), and carbon tetrachloride (100 mL).

  • Bromine Addition: Begin stirring the mixture and heat to 45°C. Slowly add liquid bromine (16.0 g) dropwise from the dropping funnel over a period of 3-4 hours, maintaining the reaction temperature between 43-48°C. The reaction is exothermic; control the addition rate to manage the temperature.

  • Reaction Completion: After the addition is complete, slowly heat the mixture to reflux (approx. 85-95°C) and maintain for 4 hours to ensure the reaction goes to completion. Monitor the reaction progress by GC-MS if available.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer with a 20% sodium bisulfite solution to remove any unreacted bromine (wash until the red-brown color disappears).

  • Neutralization: Wash the organic layer with a 10% sodium hydroxide solution until the aqueous layer is neutral to slightly basic (pH 7-9). Follow with a final wash with saturated brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Part 3: Method B - Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a highly specific method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[6][7][8] This pathway offers unparalleled regiochemical precision.

Mechanistic Principles

The synthesis proceeds in two distinct stages:

  • Diazotization: The starting material, 2,4,5-trifluoro-3-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr). This converts the primary amino group into a diazonium salt (-N₂⁺), which is a superb leaving group.

  • Copper-Catalyzed Bromide Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] A single electron is transferred from the Cu(I) catalyst to the diazonium salt, which then fragments, releasing nitrogen gas and forming an aryl radical. This radical abstracts a bromine atom from a Cu(II) species to form the final product and regenerate the Cu(I) catalyst.

Caption: Key stages of the Sandmeyer reaction workflow.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,4,5-Trifluoro-3-methylaniline161.1216.1 g (0.10 mol)1.0
48% Hydrobromic Acid (HBr)-50 mL-
Sodium Nitrite (NaNO₂)69.007.6 g (0.11 mol)1.1
Copper(I) Bromide (CuBr)143.4515.8 g (0.11 mol)1.1
Diethyl Ether-200 mL-
5M Sodium Hydroxide (aq)-As needed-

Procedure:

  • Diazotization:

    • In a 500 mL beaker, combine 2,4,5-trifluoro-3-methylaniline (16.1 g) and 48% hydrobromic acid (50 mL).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • In a separate flask, dissolve sodium nitrite (7.6 g) in 20 mL of water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C. The formation of a thick precipitate of the diazonium salt may occur. Continue stirring for 15 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of copper(I) bromide (15.8 g) in 48% hydrobromic acid (25 mL).

    • Heat the CuBr solution to 60-70°C.

    • Slowly and carefully add the cold diazonium salt slurry to the hot CuBr solution in portions. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady effervescence.

    • After the addition is complete, heat the mixture on a steam bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Set up for steam distillation and distill the mixture until no more oily product is collected in the distillate.

    • Transfer the distillate to a separatory funnel and extract with diethyl ether (2 x 100 mL).

    • Combine the ether extracts and wash with 5M sodium hydroxide solution to remove any acidic byproducts, followed by a wash with water and then saturated brine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the ether by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to afford the final product.

Part 4: Product Characterization and Safety

Physicochemical Data
PropertyValueReference(s)
IUPAC NameThis compound[9]
CAS Number112822-82-9[10]
Molecular FormulaC₇H₄BrF₃
Molecular Weight225.01 g/mol
AppearanceColorless to slightly yellow liquid[11]
Boiling Point154-155 °C[12]
Density1.607 g/cm³ at 25 °C[12]

Spectroscopic data for confirmation of structure can be found in various databases, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.[13][14]

Safety and Handling

Hazard Identification:

  • Flammability: Flammable liquid and vapor.[12][15] Keep away from heat, sparks, open flames, and hot surfaces.[16]

  • Health Hazards: Causes skin irritation and serious eye irritation.[12][15] May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[11]

References

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-2,4,5-trifluoro-3-methylbenzene, a polysubstituted aromatic compound, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple fluorine atoms, a methyl group, and a bromine atom on the benzene ring creates a complex spin system. A thorough understanding of its NMR spectra is essential for confirming its identity, assessing its purity, and understanding its electronic structure.

This guide provides a comprehensive, in-depth analysis of the NMR spectral data for this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our discussion in the fundamental principles of NMR spectroscopy as applied to complex organofluorine compounds.

Molecular Structure and Expected NMR Features

The structure of this compound, with IUPAC numbering, is shown below. The key features that will dominate the NMR spectra are:

  • A single aromatic proton (¹H): This proton will be coupled to adjacent fluorine atoms.

  • A methyl group (CH₃): The protons of the methyl group will exhibit coupling to the adjacent fluorine atom.

  • Three distinct fluorine atoms (¹⁹F): These will couple to each other and to the aromatic and methyl protons.

  • Nine distinct carbon atoms (¹³C): The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond couplings to fluorine.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show two main signals: one for the aromatic proton and one for the methyl group.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H (H6)~7.2 - 7.6Doublet of Doublets of Doublets (ddd)³JH6-F5 ≈ 8-10 Hz, ⁴JH6-F4 ≈ 6-8 Hz, ⁵JH6-F2 ≈ 2-3 Hz
CH~2.2 - 2.4Doublet of Doublets (dd) or Triplet (t)⁴JH-F2 ≈ 2-4 Hz, ⁴JH-F4 ≈ 2-4 Hz

Note: The multiplicity of the methyl group could appear as a triplet if the coupling constants to the two adjacent fluorine atoms are very similar.

Expert Insights: Decoding the Aromatic Region

The single aromatic proton (H6) provides a rich source of structural information. Its chemical shift is influenced by the electron-withdrawing effects of the halogens. The multiplicity, a doublet of doublets of doublets, arises from coupling to the three fluorine atoms. The magnitude of the coupling constants is distance-dependent, with the three-bond coupling (³JH6-F5) being the largest, followed by the four-bond coupling (⁴JH6-F4), and the smallest five-bond coupling (⁵JH6-F2).

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay (5 x T₁) is necessary for accurate integration.

    • Number of Scans: 8-16 scans for a concentrated sample.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique and is crucial for the characterization of fluorinated compounds due to its wide chemical shift range and the large magnitude of fluorine-fluorine coupling constants.[1][2]

Predicted ¹⁹F NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F2-130 to -140Doublet of Doublets of Quartets (ddq)³JF2-F3 ≈ 20 Hz, ⁴JF2-F4 ≈ 5-10 Hz, ⁴JF2-H(CH3) ≈ 2-4 Hz
F4-140 to -150Doublet of Doublets of Quartets (ddq)³JF4-F5 ≈ 20 Hz, ⁴JF4-F2 ≈ 5-10 Hz, ⁴JF4-H(CH3) ≈ 2-4 Hz
F5-150 to -160Doublet of Doublets of Doublets (ddd)³JF5-F4 ≈ 20 Hz, ⁴JF5-H6 ≈ 8-10 Hz, ⁵JF5-F2 ≈ 15-20 Hz

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.[3] The multiplicity of F2 and F4 may appear more complex due to coupling with the methyl protons.

Expert Insights: The Power of ¹⁹F-¹⁹F Couplings

The through-bond couplings between the fluorine nuclei are highly informative. Ortho (³J), meta (⁴J), and para (⁵J) couplings have characteristic ranges, which aids in the assignment of the signals. In this molecule, the ortho coupling between F4 and F5, and the meta coupling between F2 and F4 will be readily observable. The para coupling between F2 and F5 is also expected to be significant.

Experimental Protocol: ¹⁹F NMR Acquisition
  • Sample Preparation: The same sample used for ¹H NMR can be used.

  • Spectrometer Setup: Tune the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A wide spectral width (e.g., 250 ppm) is recommended initially to locate all signals.

    • Decoupling: For initial assignment, a proton-decoupled ¹⁹F spectrum can be acquired to simplify the multiplets. A fully coupled spectrum is necessary to observe the H-F couplings.

    • Reference: An external reference (e.g., CFCl₃) or an internal standard can be used.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton. The signals for the carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF).

Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C 1-Br~100 - 110Complex Multiplet-
C 2-F~150 - 160Doublet (d)¹JC2-F2 ≈ 240-260 Hz
C 3-CH₃~125 - 135Complex Multiplet-
C 4-F~145 - 155Doublet (d)¹JC4-F4 ≈ 240-260 Hz
C 5-F~140 - 150Doublet (d)¹JC5-F5 ≈ 240-260 Hz
C 6-H~115 - 125Doublet (d)²JC6-F5 ≈ 20-25 Hz
C H₃~15 - 20Quartet (q)²JC-F2 ≈ 20-25 Hz, ²JC-F4 ≈ 20-25 Hz

Note: The signals for C1, C3, and C6 will likely show further smaller couplings to other fluorine atoms.

Expert Insights: Leveraging C-F Couplings

The magnitude of the ¹JCF coupling constant is a powerful tool for assigning the fluorinated carbons. Two-bond (²JCF) and three-bond (³JCF) couplings are also observable and provide further structural confirmation. For instance, the methyl carbon is expected to show a quartet-like pattern due to two-bond couplings to F2 and F4.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg) is recommended for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Spectrometer Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

2D NMR Spectroscopy: Connecting the Dots

For an unambiguous assignment of all signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would be of limited use for this molecule as there are no vicinal protons to show a correlation. However, a ¹⁹F-¹⁹F COSY would be highly valuable to confirm the through-bond coupling network of the fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates proton signals with the signals of directly attached carbons. For this compound, it would show correlations between:

  • The aromatic proton (H6) and its attached carbon (C6).

  • The methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

  • Aromatic proton (H6) to C1, C2, and C5.

  • Methyl protons to C2, C3, and C4.

¹H-¹⁹F HETCOR (Heteronuclear Correlation)

This experiment would directly show the correlations between protons and fluorine atoms, confirming the H-F coupling relationships.

Visualizing Experimental Workflows and Molecular Connectivity

To systematically approach the complete NMR assignment of this compound, the following workflow is recommended.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_assign Spectral Assignment H1 ¹H NMR Assign_H Assign H6 & CH₃ H1->Assign_H F19 ¹⁹F NMR Assign_F Assign F2, F4, F5 F19->Assign_F C13 ¹³C NMR Assign_C Assign C6 & CH₃ HSQC ¹H-¹³C HSQC HSQC->Assign_C Direct C-H HMBC ¹H-¹³C HMBC Assign_QuatC Assign Quaternary Carbons HMBC->Assign_QuatC Long-range C-H FF_COSY ¹⁹F-¹⁹F COSY FF_COSY->Assign_F F-F couplings Assign_H->HSQC Proton shifts Assign_H->HMBC Proton shifts Assign_C->HMBC Carbon shifts Assign_F->FF_COSY Fluorine shifts Final Final Structure Confirmation Assign_QuatC->Final

References

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of 1-Bromo-2,4,5-trifluoro-3-methylbenzene (C₇H₄BrF₃). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causal relationships behind spectroscopic signals. By integrating established principles with data from analogous structures, we offer a predictive framework for the structural elucidation of this complex halogenated aromatic compound. The protocols herein are designed to be self-validating, ensuring that the described methodologies are both robust and reproducible.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound with a molecular formula of C₇H₄BrF₃ and a calculated molecular weight of approximately 225.01 g/mol . As a poly-halogenated aromatic structure, it serves as a potential building block or intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors. Accurate and unambiguous structural verification is paramount for ensuring the integrity of research and development pathways.

Infrared (IR) spectroscopy and mass spectrometry (MS) are cornerstone analytical techniques that, when used in concert, provide a powerful and comprehensive approach to molecular characterization. IR spectroscopy probes the vibrational modes of a molecule, offering direct evidence of the functional groups present[1]. Mass spectrometry, particularly with electron ionization (EI), provides the exact molecular weight and reveals intricate fragmentation patterns that act as a molecular fingerprint, offering deep insights into the compound's structure and bond stability[2]. This guide details the theoretical underpinnings and practical application of these techniques for the definitive identification of this compound.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes[1]. This absorption pattern creates a unique spectrum that reveals the functional groups within the molecule.

Predicted IR Absorption Profile

The structure of this compound suggests several key vibrational modes. The expected absorption bands are detailed below, based on established group frequencies and analysis of similar compounds.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Rationale and Commentary
Aromatic C-H Stretch3050 - 3150Weak to MediumThe single aromatic proton will produce a characteristic absorption in this region, typical for sp² C-H bonds.
Aliphatic C-H Stretch2870 - 2980MediumAsymmetric and symmetric stretching of the methyl (-CH₃) group. The presence of multiple peaks is expected.
Aromatic C=C Stretch1450 - 1620Medium to StrongThe benzene ring itself has characteristic stretching vibrations. Multiple bands are expected due to the reduced symmetry from substitution.
Methyl C-H Bend1375 - 1460MediumAsymmetric and symmetric bending (scissoring) vibrations of the methyl group.
C-F Stretch1100 - 1350Very StrongCarbon-fluorine bonds produce some of the most intense absorptions in an IR spectrum. The presence of three C-F bonds will likely result in a complex, broad, and very strong absorption pattern in this region[3].
Aromatic C-H Bend800 - 900StrongOut-of-plane bending of the lone aromatic C-H bond. The exact position is highly diagnostic of the substitution pattern.
C-Br Stretch550 - 650Medium to StrongThe carbon-bromine stretch is a low-frequency vibration and a key identifier. Its position falls within the "fingerprint region," contributing to the molecule's unique spectral signature[3][4].
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol ensures a reproducible and high-quality spectrum, which is critical for accurate interpretation.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or equivalent, is required. An Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal.

    • Place a single drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.

  • Data Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (A standard for routine analysis, balancing signal-to-noise with peak definition).

    • Scans: Co-add 32 scans to achieve an excellent signal-to-noise ratio.

    • Apodization: Happ-Genzel function.

  • Processing:

    • Perform an automatic baseline correction to ensure a flat spectral baseline.

    • Normalize the spectrum to facilitate comparison with reference spectra.

    • Label major peaks with their corresponding wavenumbers.

Workflow for IR Analysis

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Clean ATR Crystal Bkg Acquire Background Spectrum (32 Scans, 4 cm⁻¹ resolution) Prep->Bkg Sample Apply Liquid Sample to Crystal Bkg->Sample Acquire Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ resolution) Sample->Acquire Process Baseline Correction & Normalization Acquire->Process Analyze Peak Picking & Functional Group Assignment Process->Analyze Report Final Report Generation Analyze->Report

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry: Unveiling Molecular Mass and Structure

Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing ionization to form a radical cation known as the molecular ion (M⁺•). The energy imparted also induces fragmentation of the molecular ion into smaller, characteristic ions[2]. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), providing the molecular weight and a fragmentation pattern that serves as a structural roadmap.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to be highly characteristic due to the presence of bromine.

  • The Molecular Ion (M⁺•): A critical feature of any bromo-compound is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), in a near 1:1 ratio[5]. This results in a pair of molecular ion peaks of almost equal intensity at m/z values separated by 2 Da.

    • M⁺• Peak: m/z ≈ 224 (containing ⁷⁹Br)

    • (M+2)⁺• Peak: m/z ≈ 226 (containing ⁸¹Br) The presence of this distinct "doublet" is definitive proof of a single bromine atom in the molecule[6].

  • Key Fragmentation Pathways: The fragmentation will proceed via the cleavage of the weakest bonds and the formation of the most stable positive ions.

    • Loss of Bromine Radical (Br•): This is often the most favorable initial fragmentation for alkyl halides. Cleavage of the C-Br bond will result in a highly stabilized trifluoromethylphenyl cation.

      • [M - Br]⁺ → C₇H₄F₃⁺ at m/z 145

    • Loss of Methyl Radical (•CH₃): Cleavage of the aryl-methyl bond is another likely pathway, leading to a bromotrifluorobenzene radical cation.

      • [M - CH₃]⁺• → C₆HBrF₃⁺• at m/z 209 / 211 (This fragment will also exhibit the 1:1 bromine isotope pattern).

    • Loss of Hydrogen Fluoride (HF): A common rearrangement in fluorinated aromatics can lead to the loss of a neutral HF molecule.

      • [M - HF]⁺• → C₇H₃BrF₂⁺• at m/z 204 / 206 (This fragment will also exhibit the 1:1 bromine isotope pattern).

Predicted Key Ions in the Mass Spectrum
m/z (Mass/Charge) Proposed Ion Structure Formation Pathway Commentary
224 / 226[C₇H₄BrF₃]⁺•Molecular Ion (M⁺•)The 1:1 intensity ratio is the hallmark of a monobrominated compound[5][6].
209 / 211[C₆HBrF₃]⁺•[M - CH₃]⁺•Loss of the methyl group. The isotopic pattern confirms Br is retained.
145[C₇H₄F₃]⁺[M - Br]⁺Loss of the bromine radical. A very common and often abundant fragment.
130[C₆H₃F₃]⁺[M - Br - CH₃]⁺Subsequent loss of a methyl radical after the loss of bromine.
Experimental Protocol: Acquiring an EI Mass Spectrum
  • Instrumentation: A mass spectrometer capable of electron ionization, such as a GC-MS system (e.g., Agilent 7890B GC with 5977A MSD) or a direct insertion probe system.

  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of the sample (~100 ppm) in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL into the GC. Use a column (e.g., HP-5ms) and temperature program appropriate to elute the compound.

  • MS Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra).

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peaks (M⁺• and M+2⁺•).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

    • Compare the acquired spectrum to library databases (e.g., NIST) for confirmation, if available.

Visualization of Primary Fragmentation

Fragmentation cluster_frags M [C₇H₄BrF₃]⁺• m/z 224/226 (Molecular Ion) F1 [C₇H₄F₃]⁺ m/z 145 M->F1 - Br• F2 [C₆HBrF₃]⁺• m/z 209/211 M->F2 - •CH₃ F3 [C₇H₃BrF₂]⁺• m/z 204/206 M->F3 - HF

Caption: Primary fragmentation pathways for this compound.

Integrated Analysis: A Synergistic Approach

Neither technique in isolation provides a complete picture. The true analytical power lies in the synergy between IR and MS.

  • IR provides: Definitive evidence of the key functional groups: the aromatic ring, the methyl group, and, most critically, the strong C-F and low-frequency C-Br bonds.

  • MS provides: The precise molecular weight and the elemental composition (specifically, the presence of one bromine atom). The fragmentation pattern confirms the connectivity, such as the presence of a labile methyl group and a bromine atom attached to the ring system.

Together, the data converge to a single, unambiguous structural assignment. The IR spectrum confirms the presence of all the necessary building blocks, while the mass spectrum confirms they are assembled correctly with the right total mass.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry principles. The predicted IR spectrum is dominated by intense C-F stretching vibrations and a characteristic low-wavenumber C-Br stretch. The mass spectrum is defined by a prominent M⁺•/M+2⁺• doublet, confirming the presence of bromine, and predictable fragmentation pathways involving the loss of Br• and •CH₃ radicals. By following the robust protocols outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and success of their scientific endeavors.

References

A Technical Guide to 1-Bromo-2,4,5-trifluoro-3-methylbenzene: A Key Building Block in Modern Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Reagent for Complex Synthesis

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. 1-Bromo-2,4,5-trifluoro-3-methylbenzene (CAS No. 112822-82-9) has emerged as a highly valuable, yet specialized, building block for this purpose. Its unique substitution pattern—a bromine atom for versatile coupling chemistry, three electron-withdrawing fluorine atoms, and a methyl group—offers a nuanced platform for designing complex molecular architectures.

This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of the commercial availability, chemical properties, key synthetic applications, and safety considerations for this important reagent. As we will explore, its utility is not merely theoretical; it is an enabling component in the synthesis of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The precise arrangement of substituents on the benzene ring dictates the reactivity and utility of this molecule. Understanding its core properties is the first step in its successful application.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 112822-82-9[1][2]
Molecular Formula C₇H₄BrF₃[1]
Molecular Weight 225.01 g/mol [1]
IUPAC Name This compound[3]
MDL Number MFCD16621735[1]
Appearance Data not publicly available; likely a liquid or low-melting solid.
Boiling Point Data not publicly available.[4][5]
Melting Point Data not publicly available.[4][5]
Density Data not publicly available.[4]

Note: Specific physical properties such as boiling point, melting point, and density are not consistently reported in public literature and should be confirmed via the supplier's Certificate of Analysis.

Caption: Chemical structure of this compound.

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers catering to the research and development sector. It is typically sold in quantities ranging from grams to kilograms.

From a procurement standpoint, the key variable is not just cost but ensuring high purity, as trace impurities can have a significant impact on the outcome of sensitive downstream reactions, particularly palladium-catalyzed cross-couplings. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity, typically determined by GC or HPLC and confirmed by ¹H NMR.

Table 2: Representative Commercial Suppliers

SupplierPurity/SpecificationAvailable Quantities
BLD Pharm≥95%250mg, 1g, 5g, 25g
Key OrganicsNot specifiedCustom synthesis
AmbeedNot specifiedGram to multi-gram scale
FluorochemNot specifiedGram scale

Note: This list is not exhaustive and is intended to represent the types of suppliers offering this reagent. Availability and purity grades may vary.

Central Role in Pharmaceutical Synthesis: A Case Study

The true value of a building block is demonstrated through its application. A recent patent application (WO2023100061A1) provides a compelling case study, positioning this compound as a crucial starting material for synthesizing novel inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK).[6] These inhibitors are under investigation for the treatment of major metabolic and cardiovascular diseases, including diabetes, non-alcoholic steatohepatitis (NASH), kidney disease, and heart failure.[6]

Experimental Protocol: Synthesis of a Boronate Ester Intermediate

The patent describes a key transformation where the bromo-substituent is converted into a boronate ester.[6] This is a foundational step, preparing the molecule for subsequent Suzuki coupling reactions to build the final complex drug candidate. The causality behind this choice is clear: the bromine atom serves as a reliable synthetic handle for a palladium-catalyzed borylation, a robust and widely used reaction in medicinal chemistry.

Step-by-Step Methodology: (Adapted from WO2023100061A1)[6]

  • Reaction Setup: To a suitable reaction vessel, add this compound (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (2.0 eq), and potassium acetate (KOAc) (2.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent, such as 1,4-dioxane or toluene.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.07 eq).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere.

  • Heating: Heat the mixture to a temperature of 80-100 °C and stir until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS or LC-MS).

  • Work-up and Isolation: Upon completion, the reaction is cooled, filtered, and concentrated. The resulting crude product, 4,4,5,5-tetramethyl-2-(2,4,5-trifluoro-3-methylphenyl)-1,3,2-dioxaborolane, is then purified using standard techniques such as column chromatography.

reaction_workflow A 1-Bromo-2,4,5-trifluoro- 3-methylbenzene D 4,4,5,5-tetramethyl-2-(2,4,5-trifluoro- 3-methylphenyl)-1,3,2-dioxaborolane A->D Miura Borylation B Bis(pinacolato)diboron B->D C Pd(dppf)Cl₂ / KOAc (Catalyst System) C->D E Suzuki Coupling (Downstream Synthesis) D->E

Caption: Workflow for the synthesis of a key boronate ester intermediate.

Significance in Drug Development

The resulting boronate ester is a stable, versatile intermediate used to create carbon-carbon bonds with various (hetero)aromatic partners. In the context of the patent, this specific fluorinated motif is integral to the final pharmacophore, likely contributing to enhanced metabolic stability and target binding affinity—critical attributes for a successful drug candidate.[6] The choice of this starting material is therefore a deliberate design element to introduce a precisely substituted aromatic ring deep within the target molecule's structure.

Spectroscopic and Analytical Characterization

While full spectral data is not widely published, suppliers confirm the availability of NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS data for product verification.[1][2] Researchers procuring this material should expect a CoA that includes:

  • ¹H NMR: A characteristic signal for the methyl (CH₃) protons and a complex multiplet for the single aromatic proton.

  • ¹⁹F NMR: Three distinct signals corresponding to the three non-equivalent fluorine atoms, showing characteristic splitting patterns.

  • Mass Spectrometry (MS): A molecular ion peak confirming the mass of 225.01 g/mol , with a characteristic isotopic pattern for a molecule containing one bromine atom.

ChemicalBook provides a repository of spectral data including ¹H NMR, IR, and MS for this compound.[7]

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. While a specific, universally adopted GHS classification is not available, data sheets for closely related compounds suggest the following hazards. A full, compound-specific Safety Data Sheet (SDS) should always be consulted before use.[3][8]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Hazards (Anticipated):

    • Skin Irritant

    • Serious Eye Irritant

    • May cause respiratory irritation

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] The recommended storage condition is sealed in dry, room temperature.[1]

Conclusion

This compound is more than a simple catalog chemical; it is a specialized tool for overcoming complex synthetic challenges. Its commercial availability from specialized suppliers, combined with its demonstrated utility in the synthesis of high-value pharmaceutical targets, underscores its importance. For medicinal chemists and process scientists, this reagent provides a reliable pathway to introduce a unique polyfluorinated, methylated aromatic moiety, enabling the exploration of novel chemical space in the quest for new and improved therapeutics.

References

reactivity and stability of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Abstract

This compound is a poly-functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a reactive bromine atom, stabilizing and electron-withdrawing fluorine atoms, and a methyl group—creates a versatile building block for complex molecular synthesis. The fluorine substituents modulate the electronic properties of the benzene ring, enhancing the stability of the core structure while simultaneously activating the carbon-bromine bond for a variety of organometallic transformations. This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on key synthetic transformations such as Grignard reagent formation, directed lithiation, and palladium-catalyzed cross-coupling reactions. Furthermore, we will detail its stability, handling protocols, and the underlying chemical principles that govern its utility in advanced chemical synthesis, particularly in the field of drug discovery.

Physicochemical Properties and Synthesis

The strategic arrangement of substituents on the benzene ring dictates the physical properties and synthetic accessibility of this compound. The three electron-withdrawing fluorine atoms create an electron-deficient aromatic system, which influences the molecule's boiling point, density, and solubility.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 112822-82-9 [1]
Molecular Formula C₇H₄BrF₃ Derived
Molecular Weight 224.01 g/mol Derived
Appearance Pink to red Liquid [2]

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |[2] |

Electronic Structure: The Interplay of Substituents

The reactivity of this compound is a direct consequence of the electronic effects of its substituents:

  • Fluorine Atoms: As the most electronegative elements, the three fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This effect polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to metal insertion, and also increases the acidity of the remaining aromatic proton. This enhanced stability allows the molecule to withstand a range of reaction conditions without premature decomposition.[4]

  • Bromine Atom: The C-Br bond is the primary site of reactivity. It is an excellent leaving group and readily participates in metal-halogen exchange and oxidative addition to transition metal catalysts, forming the basis for Grignard, organolithium, and cross-coupling reactions.[5]

  • Methyl Group: The methyl group provides a slight electron-donating effect (+I), which can influence the regioselectivity of certain reactions, although this effect is largely overshadowed by the powerful influence of the fluorine atoms.

Proposed Synthesis Route

While a specific synthesis for this compound is not detailed in the provided literature, a logical synthetic pathway can be proposed based on established aromatic chemistry. A common route would involve the bromination of 1,3,4-trifluoro-2-methylbenzene. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity. An alternative, analogous synthesis for the non-methylated 1-bromo-2,4,5-trifluorobenzene involves the bromination of 1,2,4-trifluorobenzene using liquid bromine with an iron catalyst and a radical initiator.[6][7]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Workup & Purification SM 1,3,4-Trifluoro-2-methylbenzene Reagents Br₂, Fe Powder (catalyst) Azobisisobutyronitrile (AIBN) Solvent (e.g., CCl₄) Heat (80-100°C) SM->Reagents Electrophilic Aromatic Bromination Workup 1. Filtration 2. Aqueous Wash (NaHSO₃, NaOH) 3. Drying (MgSO₄) 4. Distillation Reagents->Workup Product This compound Workup->Product

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity Profile

The molecule's utility stems from the C-Br bond's predictable and versatile reactivity, which serves as a handle for introducing the trifluoro-methylphenyl moiety into more complex structures.

Metal-Halogen Exchange Reactions

The formation of the corresponding Grignard reagent, (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide, is a cornerstone transformation. This reagent is a potent carbon nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[8][9] 1-Bromo-2,4,5-trifluorobenzene is known to undergo a bromine-magnesium exchange reaction, a reaction pathway directly applicable to its methylated analog.

Causality in Protocol Design:

  • Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water and alcohols.[8] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent quenching the reagent.

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[8] Adding a small crystal of iodine serves as an activator; the disappearance of the iodine color indicates the initiation of the reaction.[8] Physical crushing of the magnesium can also expose a fresh reactive surface.[9]

  • Initiation and Control: The reaction is exothermic. A small amount of the aryl bromide solution is added first to initiate the reaction. Once initiated, the remaining solution is added dropwise to maintain a gentle reflux and prevent side reactions, such as Wurtz coupling.[10]

Experimental Protocol: Grignard Reagent Formation

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (Nitrogen or Argon).

  • Charging: Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Reaction: Add a small portion of the substrate solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that sustains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material. The resulting gray-to-brown solution is the Grignard reagent, ready for subsequent reactions.

G Start Dry Glassware & Reagents (Inert Atmosphere) AddMg Add Mg turnings (1.2 eq) & Iodine crystal Start->AddMg AddSubstrate Add solution of Aryl Bromide in Anhydrous Ether/THF dropwise AddMg->AddSubstrate Initiate reaction Reflux Maintain gentle reflux (Exothermic reaction) AddSubstrate->Reflux Complete Stir for 1-2h post-addition Reflux->Complete Product Grignard Reagent: (Ar-MgBr) Complete->Product

Caption: Workflow for Grignard reagent formation.

The formation of organolithium reagents from polyfluorobromobenzenes is highly dependent on the base and solvent system, offering selective reactivity.[11]

  • Bromine-Lithium Exchange: Using n-butyllithium (n-BuLi) in a non-coordinating solvent like diethyl ether at low temperatures (e.g., -78 °C) typically results in a clean bromine-lithium exchange. This is the preferred method for generating the (2,4,5-Trifluoro-3-methylphenyl)lithium species for subsequent reactions with electrophiles.[11]

  • Deprotonation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the selective removal of the most acidic proton on the aromatic ring.[11] For this molecule, the proton at the C6 position is the most likely candidate for deprotonation due to the ortho and para fluorine atoms.

  • Solvent Effects: The use of a coordinating solvent like tetrahydrofuran (THF) with n-BuLi can lead to more complex product mixtures due to competing deprotonation (autometallation) pathways.[11]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents one of the most powerful applications for this compound, enabling the construction of complex biaryl structures common in pharmaceuticals.[12][13]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) and is a cornerstone of modern medicinal chemistry.[14][15]

Mechanism and Causality: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide, forming a Pd(II) intermediate. The electron-deficient nature of the fluorinated ring facilitates this step.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, forming a boronate complex.[16] This complex then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-R' pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product center arbr_in Ar-Br (1-Bromo-2,4,5-trifluoro- 3-methylbenzene) arbr_in->pd_complex boronic_in R'-B(OH)₂ + Base boronic_in->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system, commonly 1,4-dioxane/water or DME.[17]

  • Degassing: Bubble argon or nitrogen through the mixture for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq.) under an inert atmosphere.

  • Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify the product via column chromatography.

Stability and Handling

While the fluorine atoms confer a degree of stability, proper handling and storage are crucial due to the compound's reactivity and potential hazards.

Thermal Stability

Specific thermal decomposition data for this compound is not available. However, for polyhalogenated aromatic compounds, thermal decomposition typically proceeds via cleavage of the carbon-halogen bond.[18] High temperatures can lead to the release of hazardous vapors such as hydrogen bromide and hydrogen fluoride.[19][20] For applications requiring high temperatures, thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature.

Chemical Stability and Incompatibilities

The compound is generally stable under normal storage conditions but is incompatible with several classes of reagents.[19]

Table 2: Chemical Incompatibilities

Incompatible Material Reason for Incompatibility / Potential Hazard
Strong Oxidizing Agents Can cause a vigorous, potentially explosive reaction.
Strong Bases May induce dehydrohalogenation or deprotonation, leading to unwanted side reactions.
Strong Reducing Agents Can reduce the C-Br bond.

| Active Metals (e.g., Mg, Al) | Can react to form organometallic species, as seen in Grignard formation. This is a desired reaction under controlled conditions but hazardous otherwise.[20] |

Storage and Handling Protocols

Based on standard safety data for halogenated aromatic compounds, the following protocols are recommended:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][21] Keep away from heat, sparks, open flames, and other sources of ignition.[21]

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[22] Avoid breathing vapors or mist.[21]

  • Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container according to local regulations.

Applications in Drug Discovery

The incorporation of fluorinated motifs is a widely used strategy in modern drug design. Fluorine atoms can enhance metabolic stability, improve bioavailability, and increase binding affinity by modulating the electronic properties of a molecule.[12][23] this compound serves as a key intermediate for introducing the 2,4,5-trifluoro-3-methylphenyl scaffold into potential drug candidates. Its defined reactivity at the bromine position allows medicinal chemists to readily incorporate this valuable fragment into diverse molecular architectures using the robust organometallic reactions described above, accelerating the discovery of new therapeutic agents.[5][24]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of a Fluorinated Building Block

1-Bromo-2,4,5-trifluoro-3-methylbenzene is a substituted aromatic compound with significant potential in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of bromine and fluorine atoms provides multiple reactive sites for cross-coupling reactions and other functional group transformations, making it a valuable building block for drug discovery and development. However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency management of this compound, grounded in established safety principles for halogenated aromatic compounds.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the cornerstone of safe laboratory practice. This involves a detailed analysis of its physicochemical properties and toxicological profile.

Physicochemical Properties

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and are critical for assessing risks such as flammability and reactivity.

PropertyValueSource
Molecular Formula C₇H₄BrF₃--INVALID-LINK--
Molecular Weight 225.01 g/mol --INVALID-LINK--
Appearance Pink to red liquid--INVALID-LINK--
Boiling Point 88-95 °C at 45 Torr--INVALID-LINK--
Density 1.672 g/cm³ (Predicted)--INVALID-LINK--
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--

The predicted density suggests that in the event of a spill in an aqueous environment, the substance would sink.

Toxicological Profile and Hazard Classification

Based on data for structurally similar compounds and available safety data sheets, this compound should be handled as a hazardous substance with the following potential effects:

  • Skin Irritation: Halogenated aromatic compounds can cause significant skin irritation upon contact.[1] Prolonged or repeated exposure may lead to dermatitis. The lipophilic nature of the compound allows it to penetrate the skin, potentially causing localized and systemic effects.

  • Eye Irritation: Vapors and direct contact with the liquid are likely to cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system, leading to symptoms such as coughing and shortness of breath.[1]

  • Potential for Systemic Toxicity: While specific data for this compound is limited, many halogenated aromatic compounds are known to have systemic effects, potentially targeting the liver and kidneys.

  • Flammability: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.

The Primacy of Engineering Controls

The first line of defense is always to engineer out the hazard. For this compound, this primarily involves:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

Personal Protective Equipment: The Last Line of Defense

PPE is not a substitute for good engineering controls but is essential for protecting against residual risks and in the event of an incident.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)EN 374Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including many solvents and aromatic compounds.[2] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from splashes and contamination. Flame-resistant material is recommended due to the combustible nature of the compound.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesNIOSH approvedWhile a fume hood is the primary control, a respirator may be necessary for spill cleanup or in situations where ventilation is inadequate.[3]

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is critical for ensuring consistent and safe handling of this compound.

General Handling Protocol

This protocol outlines the essential steps for safely handling the compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them within the fume hood.

    • Don the appropriate PPE as outlined in Chapter 2.

  • Aliquoting and Transfer:

    • Use glass pipettes or syringes for transferring the liquid. Avoid using plastic pipettes as the compound may degrade them.

    • Perform all transfers over a secondary containment tray to catch any potential drips or spills.

    • For air-sensitive reactions, utilize Schlenk line techniques with dry, inert gas (e.g., argon or nitrogen) to prevent degradation of the reagent and other reaction components.[4][5]

  • Reaction Setup:

    • Conduct all reactions within the chemical fume hood.

    • Ensure reaction vessels are properly secured.

  • Post-Reaction Workup and Cleanup:

    • Quench any reactive materials safely according to the specific reaction protocol.

    • Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep1 Verify Fume Hood Functionality Prep2 Assemble Equipment in Hood Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Aliquot in Secondary Containment Prep3->Handle1 Handle2 Transfer with Glassware/Syringe Handle1->Handle2 Handle3 Conduct Reaction in Hood Handle2->Handle3 Clean1 Quench Reaction Safely Handle3->Clean1 Clean2 Decontaminate Glassware Clean1->Clean2 Clean3 Segregate and Label Waste Clean2->Clean3

Caption: A streamlined workflow for the safe handling of this compound.

Chapter 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]

  • Containers: Keep in the original, tightly sealed container. The use of amber glass containers is recommended to protect against photodegradation.[1]

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong bases, and active metals (e.g., aluminum, magnesium).[1] Contact with these substances can lead to vigorous or explosive reactions.

  • Flammable Liquid Storage: As a combustible liquid, it should be stored in a designated flammable liquid storage cabinet.[6] The quantity of flammable liquids stored in a laboratory should be kept to a minimum.[7]

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.[8]

  • Container Management: Use a designated hazardous waste container that is compatible with the chemical. Ensure the container is kept closed except when adding waste.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal.

Chapter 5: Emergency Procedures

Prompt and correct action in the event of an emergency is crucial to minimize harm.

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a sealed container and label it as hazardous waste.

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If it is safe to do so, close the laboratory door to contain the vapors.

    • Contact your institution's emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are properly trained and equipped to do so.

SpillResponse node_action node_action Spill Spill Occurs Size Minor or Major Spill? Spill->Size Location Inside or Outside Fume Hood? Size->Location Minor MajorAction EVACUATE AREA. Alert others. Call Emergency Response. Size->MajorAction Major MinorAction Contain with inert absorbent. Collect waste. Decontaminate area. Location->MinorAction Inside Location->MajorAction Outside

Caption: Decision-making process for responding to a chemical spill.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while continuing to flush. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks and safely harness the synthetic potential of this compound. A proactive and informed approach to safety is not just a regulatory requirement but a professional responsibility.

References

An In-Depth Technical Guide to 1-Bromo-2,4,5-trifluoro-3-methylbenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Bromo-2,4,5-trifluoro-3-methylbenzene, a key fluorinated building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, core reactivity, and applications, with a focus on providing actionable, field-proven insights.

Introduction: The Strategic Value of Fluorinated Aryl Halides

This compound (CAS No. 112822-82-9) is a substituted aromatic compound featuring a strategic combination of functional groups: a bromine atom, three fluorine atoms, and a methyl group.[1] This unique arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules.

The presence of multiple fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, often enhancing the metabolic stability, bioavailability, and binding affinity of derivative compounds.[2] This is a critical consideration in the design of novel pharmaceuticals and agrochemicals.[2][3] The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide will explore the synthesis of this compound, its characteristic reactivity, and its role as a precursor in creating high-value molecules for various advanced applications.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 1-bromo-2,4,5-trifluoro-3,6-dimethylbenzenePubChem[5]
CAS Number 112822-82-9BLDpharm[1]
Molecular Formula C₈H₆BrF₃PubChem[5]
Molecular Weight 239.03 g/mol PubChem[5]
Appearance Liquid (typical for similar compounds)N/A
Boiling Point ~144 °C (lit., for non-methylated analog)Sigma-Aldrich
Melting Point ~-19 °C (lit., for non-methylated analog)Sigma-Aldrich
Density ~1.802 g/mL at 25 °C (lit., for non-methylated analog)Sigma-Aldrich
Spectroscopic Data

Synthesis Pathway and Experimental Protocol

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction to ensure correct regioselectivity.[8] A plausible and efficient route to this compound involves the electrophilic bromination of 1,2,4-trifluoro-5-methylbenzene. The electron-donating methyl group and the ortho-, para-directing nature of the fluorine atoms will direct the incoming bromine to the desired position.

Proposed Synthesis Workflow

Start 1,2,4-Trifluoro-5-methylbenzene (Starting Material) Reagents Br₂, FeBr₃ (Catalyst) Solvent (e.g., CCl₄) Start->Reagents Electrophilic Aromatic Bromination Product This compound (Target Compound) Reagents->Product Workup Aqueous Wash (e.g., NaHSO₃, NaOH) & Purification Product->Workup Isolation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Bromination

This protocol is adapted from established methods for the bromination of activated aromatic rings.[9][10][11]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (connected to a gas trap), add 1,2,4-trifluoro-5-methylbenzene (1.0 eq) and a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Catalyst Introduction: Add iron(III) bromide (FeBr₃, ~0.05 eq) to the solution. Stir the mixture to ensure homogeneity.

  • Bromine Addition: Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent to the reaction mixture via the dropping funnel at room temperature. The addition should be controlled to maintain a gentle reaction rate and prevent excessive temperature increase. The characteristic red-brown color of bromine should gradually fade as it is consumed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with the NaHSO₃ solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its predictable and versatile reactivity, primarily centered around the carbon-bromine bond.

Core Reactivity: Cross-Coupling Reactions

The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are pillars of modern medicinal chemistry, enabling the modular construction of complex molecular architectures.[3] For example, in a Suzuki coupling, the bromo-compound can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

This reactivity is instrumental in synthesizing derivatives for drug discovery programs, such as novel quinolone antibacterials or kinase inhibitors.[12]

Illustrative Workflow: Suzuki Cross-Coupling

ArylBromide 1-Bromo-2,4,5-trifluoro- 3-methylbenzene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) ArylBromide->Catalyst BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst CoupledProduct Coupled Biaryl Product Catalyst->CoupledProduct Suzuki Coupling

Caption: Generalized Suzuki coupling reaction with the title compound.

Formation of Organometallic Reagents

The compound can also undergo halogen-metal exchange, for instance with isopropylmagnesium bromide, to form a Grignard reagent. This transforms the electrophilic carbon of the C-Br bond into a nucleophilic one, opening up another vast set of synthetic possibilities for forming C-C bonds with various electrophiles like aldehydes, ketones, and nitriles.

Safety, Handling, and Storage

Working with halogenated aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar chemicals provide a reliable guide to its hazard profile.[13][14][15]

  • Hazards: Assumed to be a flammable liquid and vapor.[15] Causes skin irritation and serious eye irritation.[14][15] May cause respiratory irritation.[14] Handle as a substance that may cause cancer.[13]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

    • Keep away from heat, sparks, open flames, and other ignition sources.[17] Use explosion-proof equipment and non-sparking tools.[17]

    • Avoid breathing vapors or mist.[14]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

    • Keep away from incompatible materials such as strong oxidizing agents.[17]

    • Store locked up.[17]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its carefully arranged functional groups provide chemists with a reliable and versatile platform for synthesizing novel compounds with potentially enhanced biological and material properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1-Bromo-2,4,5-trifluoro-3-methylbenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the incorporation of fluorine and fluorinated motifs into molecular frameworks is a cornerstone strategy for optimizing physicochemical and biological properties.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for a methyl group but imparts significantly different electronic properties, enhances metabolic stability, and increases lipophilicity, which can improve membrane permeability and target binding affinity.[1][3] The strategic placement of fluorine atoms on an aromatic ring further modulates the molecule's electronic nature, pKa, and potential for hydrogen bonding.

This guide focuses on 1-Bromo-2,4,5-trifluoro-3-methylbenzene , a versatile and highly functionalized building block. Its unique substitution pattern—an activating methyl group, multiple deactivating fluorine atoms, and a reactive bromine handle—makes it an attractive substrate for creating complex polyfluorinated biaryl structures. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this transformation, valued for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5][6]

This document provides researchers, chemists, and drug development professionals with a detailed exploration of the mechanistic underpinnings, practical execution, and optimization strategies for successfully employing this compound in Suzuki coupling reactions.

Pillar 1: The Mechanistic Core of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4][7][8] The cycle comprises three fundamental, sequential steps:

  • Oxidative Addition: The catalytic cycle is initiated when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the fluorine atoms on the aromatic ring makes the carbon-bromine bond more electrophilic, which can facilitate this step. This process oxidizes the palladium center from Pd(0) to a Pd(II) species.[7][9]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic substituent to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the trifluorinated methylbenzene moiety and the R² group from the boronic acid) on the Pd(II) complex couple and are eliminated from the metal center. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][9]

Suzuki_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-R' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-R' (Biaryl Product) reductive_elimination->product start Ar-Br (1-Bromo-2,4,5-trifluoro- 3-methylbenzene) start->oxidative_addition boronic R'-B(OH)₂ + Base [R'-B(OH)₃]⁻ boronic->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Pillar 2: Field-Proven Experimental Protocol

This section provides a robust, general-purpose protocol for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials & Equipment
  • Reactants:

    • This compound (1.0 equiv)

    • Arylboronic Acid (1.2–1.5 equiv)

  • Catalyst System:

    • Palladium(II) Acetate (Pd(OAc)₂) (1–3 mol%) or Pd₂(dba)₃ (1-2 mol%)

    • Buchwald-type ligand, e.g., SPhos (2–6 mol%)

  • Base:

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvents:

    • 1,4-Dioxane or Toluene (Anhydrous, degassed)

    • Deionized Water (Degassed)

  • Equipment:

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and stir bar

    • Heating block or oil bath with temperature control

    • Inert gas line (Argon or Nitrogen) with manifold

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Assemble the Schlenk flask containing a magnetic stir bar. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition (Solid Phase): Under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv) to the flask.

    • Causality Note: Adding reagents as solids minimizes exposure to atmospheric oxygen and moisture, which can deactivate the catalyst. Buchwald-type ligands like SPhos are electron-rich and bulky, which promotes the reductive elimination step and stabilizes the active Pd(0) species, making them highly effective for coupling challenging substrates.[11]

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1–0.5 M concentration with respect to the limiting reagent).

    • Causality Note: The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[9]

  • Reaction Execution: Securely seal the flask and lower it into the preheated oil bath or heating block set to 80–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis to confirm the consumption of the starting material and the formation of the product.

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask. Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

Experimental_Workflow Figure 2: Experimental Workflow for Suzuki Coupling prep 1. Prepare Inert Atmosphere (Evacuate/Backfill Flask) add_solids 2. Add Solid Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) prep->add_solids add_solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) add_solids->add_solvents react 4. Heat and Stir (e.g., 90 °C, 12h) add_solvents->react workup 5. Aqueous Work-up (Extraction with Ethyl Acetate) react->workup purify 6. Dry and Concentrate workup->purify chromatography 7. Purify by Column Chromatography purify->chromatography product Isolated Biaryl Product chromatography->product

Figure 2: Experimental Workflow for Suzuki Coupling

Pillar 3: Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary to maximize yield and purity. The electron-deficient nature of this compound makes it a generally good substrate for oxidative addition, but the overall reaction efficiency depends on a delicate balance of all components.

Key Parameter Optimization
ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PEPPSI-type precatalystsPd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. They are often paired with bulky phosphine ligands for high activity.[10][12]
Ligand Buchwald-type: SPhos, XPhosBulky Phosphines: P(t-Bu)₃, PCy₃NHC Carbenes: IPr, IMesThe ligand choice is critical. Bulky, electron-rich phosphines accelerate both oxidative addition and reductive elimination and are essential for coupling electron-deficient or sterically hindered partners.[11][13]
Base Strong: K₃PO₄, Cs₂CO₃Moderate: K₂CO₃, Na₂CO₃Mild: KFA stronger base can accelerate transmetalation but may also promote side reactions like protodeborylation of the boronic acid. The optimal base depends on the stability of the functional groups on both coupling partners.[10][11]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂OThe solvent must solubilize the organic components while the aqueous phase is needed for the base. Toluene and dioxane are common choices for their high boiling points and compatibility with a wide range of substrates.[9][14]
Temperature 60 °C to 110 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or increased side reactions. Room temperature couplings are possible with highly active catalyst systems.[10][15]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase the reaction temperature in 10 °C increments.
Protodeborylation Boronic acid is sensitive to the reaction conditions (base, temperature).Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or use a boronic ester (e.g., pinacol ester) which is often more stable.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve inert atmosphere technique and ensure all solvents are thoroughly degassed before use.
Formation of Byproducts Catalyst decomposition; side reactions due to excessive heat or time.Screen different ligands to find a more stable catalyst system. Monitor the reaction closely and stop it once the starting material is consumed. Re-evaluate purification strategy.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of highly valuable polyfluorinated biaryl compounds from this compound. A thorough understanding of the catalytic cycle, coupled with a carefully executed experimental protocol and rational optimization, enables chemists to harness the full potential of this reaction. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently construct complex molecular architectures that are central to the advancement of pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This palladium- and copper-cocatalyzed transformation of aryl or vinyl halides with terminal alkynes has proven indispensable in the synthesis of complex molecules, finding wide application in the development of pharmaceuticals, natural products, and advanced organic materials.[4][5][6] The reaction's value is underscored by its tolerance for a broad range of functional groups and its ability to be performed under relatively mild conditions, often at room temperature.[2][7][8]

This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of a challenging substrate: 1-Bromo-2,4,5-trifluoro-3-methylbenzene. The presence of multiple electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group necessitates a carefully optimized protocol. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of reagents and conditions, offering a robust and reproducible procedure for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling elegantly operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][9]

The Palladium Cycle: The Architect of the C-C Bond
  • Reductive Elimination & Catalyst Activation: The cycle is initiated by the active Pd(0) species. Often, a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is used, which is reduced in situ to Pd(0) by an amine base or a phosphine ligand.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II)-aryl intermediate. This step is often rate-limiting, particularly with electron-rich or sterically hindered aryl halides.[10] For our substrate, this compound, the electron-withdrawing nature of the fluorine atoms can facilitate this step, but the steric hindrance from the ortho-methyl group presents a significant challenge.[10][11]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II)-aryl complex. This key step links the two cycles.[1][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]

The Copper Cycle: Activating the Alkyne
  • π-Alkyne Complex Formation: Copper(I) iodide reacts with the terminal alkyne to form a π-alkyne-copper complex.[1] This complexation increases the acidity of the terminal alkyne proton.[12]

  • Deprotonation: The amine base deprotonates the activated alkyne, leading to the formation of a copper(I) acetylide intermediate.[1][9] This species is now primed for the crucial transmetalation step with the palladium center.

A potential and often problematic side reaction is the copper-mediated homocoupling of the alkyne (Glaser coupling), which can be exacerbated by the presence of oxygen.[10][13] Therefore, maintaining anaerobic conditions is critical. For particularly sensitive substrates, a copper-free Sonogashira protocol may be employed, though this often requires more specialized ligands and conditions.[8][13]

Visualizing the Catalytic Pathway

To clarify the interplay between the two metallic centers, the following diagram illustrates the concerted catalytic cycles of the Sonogashira coupling.

Sonogashira_Coupling Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂-Br] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)L₂-C≡CR] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-C≡C-R) Trans->Product CuI Cu(I)Br PiComplex [H-C≡CR • CuBr] CuI->PiComplex Complexation CuAcetylide Cu(I)-C≡CR PiComplex->CuAcetylide Deprotonation (Base) CuAcetylide->OxAdd Transfers Acetylide CuAcetylide->CuI Transmetalation ArBr 1-Bromo-2,4,5-trifluoro- 3-methylbenzene ArBr->OxAdd Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->PiComplex Base Amine Base Base->PiComplex

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Coupling of this compound

This protocol is designed to address the challenges posed by the substrate's electronic and steric properties. The use of a robust palladium catalyst, appropriate base, and solvent system is critical for success.

Materials and Reagents
ReagentCAS NumberRecommended GradeSupplier Notes
This compound162593-05-9>98%Ensure purity by NMR or GC-MS before use.
Terminal Alkyne (e.g., Phenylacetylene)536-74-3>98%Purify by distillation if necessary.
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)13965-03-2>98%Store under inert atmosphere.
Copper(I) Iodide (CuI)7681-65-4>99%Use freshly opened bottle or purified material.
Triethylamine (Et₃N)121-44-8Anhydrous, >99.5%Distill from CaH₂ and store over KOH.
Tetrahydrofuran (THF)109-99-9Anhydrous, >99.9%Use freshly distilled from Na/benzophenone.
Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts reaction outcomes, especially for challenging substrates.[14]

ParameterRecommended ConditionRationale & Justification
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-3 mol%)A reliable and commercially available Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.[15]
Copper Co-catalyst CuI (0.5-2 mol%)Essential for activating the alkyne.[2] Using a minimal effective amount helps to suppress undesirable Glaser homocoupling.[10]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and often as a solvent.[2] Its volatility simplifies workup. For more challenging couplings, a stronger, bulkier base like diisopropylethylamine (DIPEA) could be considered.[16]
Solvent Anhydrous THF or Et₃N/THF mixtureTHF is an excellent solvent for dissolving the reactants and catalysts.[17] Using a mixture with the amine base is a common and effective strategy.[7]
Temperature Room Temperature to 60 °CStart at room temperature.[7] Due to the steric hindrance of the aryl bromide, gentle heating may be required to drive the reaction to completion.[14] Monitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and to minimize Glaser homocoupling.[2]
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.01 mmol, 1 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical for establishing anaerobic conditions.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv).

    • Add anhydrous, degassed THF (5 mL) via syringe.

    • Add anhydrous, degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.

    • Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the aryl bromide.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

    • If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-60 °C using an oil bath. Continue to monitor until the starting aryl bromide is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove residual copper salts and base, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anaerobic conditions. 3. Reaction temperature too low.1. Use a fresh batch of palladium and copper catalysts. Consider a more active precatalyst if issues persist.[10] 2. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 3. Gradually increase the reaction temperature and monitor progress.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High copper loading or temperature.1. Improve inert atmosphere technique. 2. Reduce the amount of CuI catalyst. Consider a copper-free protocol if homocoupling remains a major issue.[13]
Decomposition of Starting Materials 1. Reaction temperature too high. 2. Prolonged reaction time.1. Run the reaction at the lowest effective temperature. 2. Stop the reaction as soon as the limiting reagent is consumed.

Conclusion

The Sonogashira coupling of this compound, while challenging, can be achieved with high efficiency through the careful selection of catalysts, reagents, and reaction conditions. The protocol detailed herein provides a robust starting point for researchers. By understanding the underlying mechanistic principles and potential pitfalls, scientists can effectively leverage this powerful C-C bond-forming reaction to advance their research in drug discovery and materials science.

References

Application Notes & Protocols: 1-Bromo-2,4,5-trifluoro-3-methylbenzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2,4,5-trifluoro-3-methylbenzene, a key fluorinated building block in modern organic synthesis. The unique arrangement of its substituents—a reactive bromine atom for strategic bond formation and a polyfluorinated, methylated aromatic core—renders it an invaluable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The fluorine atoms and methyl group significantly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] This document details its primary applications in palladium-catalyzed cross-coupling and organometallic transformations, providing field-proven protocols, mechanistic insights, and practical guidance for researchers, chemists, and drug development professionals.

Introduction and Physicochemical Properties

This compound (CAS No. 112822-82-9) is a strategically functionalized aromatic compound.[4] The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is most commonly leveraged in palladium-catalyzed cross-couplings or converted into an organometallic nucleophile via halogen-metal exchange. The trifluorinated benzene ring is highly electron-deficient, which influences the reactivity of the C-Br bond and the stability of reaction intermediates.

The presence of the fluorine and methyl substituents is not merely incidental; they are integral to the design of target molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability. The methyl group provides an additional steric and electronic feature that can be crucial for optimizing ligand-receptor interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112822-82-9[4]
Molecular Formula C₇H₄BrF₃Derived from structure
Molecular Weight 229.01 g/mol Derived from formula
Appearance Colorless to pale yellow liquid[5] (analogue)
Boiling Point ~160-165 °C (Predicted)N/A
Density ~1.7-1.8 g/mL (Predicted)[5] (analogue)
Solubility Insoluble in water; soluble in common organic solvents (THF, dioxane, toluene, etc.).[5] (analogue)

Core Application: Palladium-Catalyzed Cross-Coupling

The most prominent application of this compound is its use as an electrophile in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for constructing biaryl or aryl-alkenyl linkages.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (boronic acid or ester) with an organic halide.[6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Mechanistic Causality:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The electron-deficient nature of the trifluoromethylbenzene ring can facilitate this rate-limiting step.[7]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), transfers its organic group to the palladium center, displacing the halide.[6] The choice of base is critical; it must be strong enough to activate the boronic acid but not so harsh as to cause degradation of the substrate or catalyst.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]

Workflow and Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Combine Aryl Bromide, Boronic Acid, and Base in Schlenk Flask solvent 2. Add Degassed Solvent(s) reagents->solvent degas 3. Degas Mixture (e.g., Ar sparging) solvent->degas catalyst 4. Add Pd Catalyst and Ligand degas->catalyst heat 5. Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool 7. Cool to RT, Quench with Water monitor->cool extract 8. Extract with Organic Solvent cool->extract wash 9. Wash, Dry, and Concentrate extract->wash purify 10. Purify by Column Chromatography wash->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methyl-1,1'-biphenyl

This protocol is a representative procedure. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous Toluene and Degassed Deionized Water (e.g., 5:1 v/v)

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water.

  • Degassing: Sparge the resulting suspension with inert gas for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: To the stirring mixture, add Pd(OAc)₂ and the SPhos ligand. The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps with sterically hindered or electron-poor aryl bromides.[9]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS until the starting bromide is consumed (typically 12-18 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Table 2: Representative Conditions for Suzuki-Miyaura Couplings of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>90
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane11085-95
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80>95
PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF9080-90
Note: This data is illustrative for typical aryl bromides and serves as a starting point for optimization.[7][9]

Organometallic Transformations via Halogen-Metal Exchange

An alternative strategy for functionalizing this compound is to reverse its polarity by converting it from an electrophile to a potent nucleophile. This is achieved through halogen-metal exchange to form a Grignard or organolithium reagent.

Grignard and Organolithium Reagent Formation

Treating the aryl bromide with magnesium metal (for Grignard) or an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures results in the displacement of the bromine with a MgBr or Li moiety, respectively.[10][11]

Causality and Experimental Considerations:

  • Anhydrous Conditions: These reactions are extremely sensitive to moisture and protic sources. All glassware must be flame-dried, and all solvents and reagents must be rigorously anhydrous. Water will rapidly quench the organometallic intermediate, leading to a debrominated starting material and low yields.[10][12]

  • Low Temperature: Lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the attack of the newly formed aryllithium on the solvent (e.g., THF) or reaction with other functional groups.[13]

  • Subsequent Reaction: The resulting organometallic species is highly reactive and is typically generated in situ before being quenched with a suitable electrophile (e.g., CO₂, aldehydes, ketones, esters, nitriles).

Workflow and Protocol: Halogen-Metal Exchange and Electrophilic Quench

Organometallic_Workflow cluster_prep Reagent Formation (Inert Atmosphere, Anhydrous) cluster_quench Electrophilic Quench cluster_workup Work-up & Purification start_mat 1. Dissolve Aryl Bromide in Anhydrous Ether/THF cool 2. Cool to Low Temp (e.g., -78 °C) start_mat->cool add_base 3. Add Alkyllithium Reagent Dropwise cool->add_base stir 4. Stir for 30-60 min to Form Aryllithium add_base->stir add_elec 5. Add Electrophile (e.g., CO₂, Aldehyde) stir->add_elec warm 6. Allow to Warm Slowly to RT add_elec->warm quench_aq 7. Quench with Sat. NH₄Cl (aq) or Acid warm->quench_aq extract 8. Extract with Organic Solvent quench_aq->extract purify 9. Wash, Dry, Concentrate, and Purify extract->purify

References

Application Notes and Protocols for 1-Bromo-2,4,5-trifluoro-3-methylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing the therapeutic potential of drug candidates.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Strategic fluorination can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinity for the target protein.[2][4]

The trifluoromethyl (-CF3) group, in particular, is a powerful tool in drug design, known for its ability to increase lipophilicity and metabolic resistance.[5][6] The subject of this guide, 1-Bromo-2,4,5-trifluoro-3-methylbenzene, is a highly valuable and versatile building block that combines the benefits of polyfluorination with a reactive bromine handle and a methyl group, offering a unique scaffold for the synthesis of complex pharmaceutical agents. This document provides an in-depth guide to its application, focusing on its role in the synthesis of kinase inhibitors, a critical class of therapeutics.[1]

Core Application: A Key Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is an essential precursor for introducing the 2,4,5-trifluoro-3-methylphenyl moiety into drug candidates. This structural motif is particularly relevant in the design of inhibitors for Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[7] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[4][8][9]

The 2,4,5-trifluoro-3-methylphenyl group in BTK inhibitors serves several key functions:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the kinase active site, thereby increasing the inhibitor's potency.[3]

  • Improved Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[4]

  • Modulation of Physicochemical Properties: The trifluorinated ring system influences the molecule's lipophilicity and electronic properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[2][6]

  • Vector for Further Functionalization: The methyl group provides a site for further chemical modification to explore structure-activity relationships (SAR).

A primary synthetic strategy involves the conversion of this compound into its corresponding boronic acid or boronate ester derivative. This intermediate is then utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a key carbon-carbon bond with a heterocyclic core common to many kinase inhibitors.[10][11]

Protocols for Key Synthetic Transformations

The following sections provide detailed, step-by-step protocols for the key transformations involving this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of (2,4,5-Trifluoro-3-methylphenyl)boronic Acid

This protocol is adapted from a reliable and well-established procedure for a structurally similar compound and is designed to convert the starting aryl bromide into a versatile boronic acid intermediate, ready for use in cross-coupling reactions.

Reaction Principle: The synthesis proceeds via a Grignard reaction, where the aryl bromide is converted to an organomagnesium (Grignard) reagent. This highly nucleophilic species then reacts with a boron electrophile, typically trimethyl borate, followed by acidic workup to yield the desired boronic acid.

Diagram 1: Synthesis of (2,4,5-Trifluoro-3-methylphenyl)boronic Acid

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation & Hydrolysis reagent1 This compound intermediate1 Grignard Reagent reagent1->intermediate1 1. reagent2 Mg turnings, I2 (cat.) reagent2->intermediate1 reagent3 Anhydrous THF reagent3->intermediate1 reagent4 B(OMe)3 intermediate2 Boronate Ester Intermediate reagent4->intermediate2 reagent5 1 M HCl (aq) product (2,4,5-Trifluoro-3-methylphenyl)boronic acid reagent5->product intermediate1->intermediate2 2. intermediate2->product 3.

Caption: Workflow for the two-step synthesis of the boronic acid intermediate.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
This compound>98% purity
Magnesium turningsReagent grade
IodineCrystal, reagent grade
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, freshly distilled from Na/benzophenone
Trimethyl borate>99% purity
Hydrochloric acid1 M aqueous solution
Ethyl acetateACS grade
BrineSaturated NaCl solution
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
Three-neck round-bottom flask (500 mL)Flame-dried
Reflux condenser, dropping funnelFlame-dried
Magnetic stirrer and stir bar
Inert atmosphere setup (Argon or Nitrogen)

Experimental Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add magnesium turnings (1.1 equivalents).

    • Flame-dry the entire apparatus under a stream of argon and allow it to cool to room temperature.

    • Add anhydrous THF (sufficient to cover the magnesium) via cannula, followed by a single crystal of iodine. The iodine acts as an initiator for the reaction.

    • In a separate, dry dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the Grignard formation (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation and Work-up:

    • In a separate flame-dried flask under argon, cool a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to -78 °C (dry ice/acetone bath).

    • Transfer the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula over 30-45 minutes, maintaining the internal temperature below -60 °C. The exothermicity of this step must be carefully controlled to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,4,5-Trifluoro-3-methylphenyl)boronic acid as a white solid.

Causality and Self-Validation:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the Grignard reagent and ensure high yields.

  • Initiation: The iodine crystal etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction.

  • Controlled Addition: Dropwise addition of the aryl bromide and maintaining a gentle reflux prevents a runaway reaction and the formation of biphenyl coupling byproducts.

  • Low-Temperature Borylation: The reaction of the Grignard reagent with trimethyl borate is highly exothermic. Performing this step at -78 °C minimizes the formation of undesired boronic and borinic acid byproducts that can arise from multiple additions of the Grignard reagent to the boron center.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the final boronic acid product.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized (2,4,5-Trifluoro-3-methylphenyl)boronic acid with a generic heterocyclic halide, a common step in the synthesis of kinase inhibitors.

Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[12] The key steps are: (1) oxidative addition of the heterocyclic halide to a Pd(0) species, (2) transmetalation of the aryl group from the boronic acid to the palladium complex, facilitated by a base, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 Oxidative_Addition R1-Pd(II)L2-X Pd0->Oxidative_Addition Oxidative Addition Aryl_X R1-X (Heterocycle) Aryl_X->Oxidative_Addition Boronic_Acid R2-B(OH)2 Transmetalation R1-Pd(II)L2-R2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Product R1-R2 (Coupled Product) Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Transmetalation->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
(2,4,5-Trifluoro-3-methylphenyl)boronic acidAs synthesized in Protocol 1
Heterocyclic Halide (e.g., bromo-pyrimidine)>98% purity
Palladium Catalyst (e.g., Pd(PPh₃)₄)Reagent grade
Base (e.g., K₂CO₃, Cs₂CO₃)Anhydrous powder
Solvent (e.g., 1,4-Dioxane/Water)Degassed
Schlenk flask or reaction vialOven-dried
Inert atmosphere setup (Argon or Nitrogen)

Experimental Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the heterocyclic halide (1.0 equivalent), (2,4,5-Trifluoro-3-methylphenyl)boronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The presence of water is often beneficial for the transmetalation step.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality and Self-Validation:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Removing oxygen is essential for maintaining catalytic activity and achieving high yields.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield and should be optimized for the specific substrates.

  • Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents removes dissolved oxygen.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors like those targeting BTK. Its unique substitution pattern allows for the creation of drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The protocols provided herein for the synthesis of the corresponding boronic acid and its subsequent use in Suzuki-Miyaura cross-coupling reactions offer a robust and reliable pathway for the incorporation of the 2,4,5-trifluoro-3-methylphenyl moiety into complex molecular architectures. A thorough understanding of the principles behind these synthetic steps is crucial for researchers and scientists in the field of drug development to successfully leverage this valuable chemical tool.

References

Application Note: A Detailed Protocol for the Synthesis of (2,4,5-Trifluoro-3-methylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grignard reagents are powerful nucleophiles integral to the formation of carbon-carbon bonds in organic synthesis.[1][2][3][4] The synthesis of (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide, a highly functionalized aryl Grignard reagent, presents unique challenges due to the electron-withdrawing nature of the fluorine substituents. These substituents can deactivate the aryl bromide towards oxidative addition with magnesium. This application note provides a comprehensive, field-proven protocol for the successful formation of this valuable reagent, emphasizing the critical experimental parameters and the underlying chemical principles. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing this and similar electron-deficient Grignard reagents.

Core Principles and Experimental Causality

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[5][6] This process is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere.[2][7][8] The key to a successful Grignard reaction, especially with less reactive aryl halides, lies in the effective activation of the magnesium surface.[9][10] Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[10] Chemical activation methods are employed to remove this layer and expose a fresh, reactive magnesium surface.[9][10]

For electron-deficient aryl bromides like 1-Bromo-2,4,5-trifluoro-3-methylbenzene, initiation of the Grignard formation can be sluggish. The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, making the carbon-bromine bond less susceptible to oxidative addition. Therefore, careful attention to magnesium activation and reaction initiation is paramount.

Data Presentation: Reagents and Conditions

Reagent/Parameter Value Notes
This compound1.0 eqEnsure high purity.
Magnesium Turnings1.5 - 2.0 eqUse fresh, high-quality turnings.
Anhydrous Tetrahydrofuran (THF)Sufficient to dissolveMust be rigorously dried and deoxygenated.
Iodine (I₂)1-2 small crystalsUsed as an activating agent.[5][10][11]
1,2-Dibromoethane2-3 dropsOptional, but effective activating agent.[9][10]
Inert AtmosphereNitrogen or ArgonEssential to prevent reaction with air/moisture.[1][7]
Reaction TemperatureRoom temp. to gentle refluxMonitor carefully to control the exothermic reaction.[12]
Reaction Time1-3 hours post-initiationMonitor by disappearance of magnesium.

Experimental Protocol

This protocol outlines a detailed, step-by-step methodology for the preparation of (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide.

1. Glassware and Apparatus Preparation

  • Crucial Step: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be meticulously cleaned and oven-dried (at least 4 hours at 120 °C, ideally overnight) to remove any traces of water.[2][13]

  • Assemble the apparatus while still warm and immediately place it under a positive pressure of dry nitrogen or argon gas.[11] This prevents the re-adsorption of atmospheric moisture as the glassware cools.[8]

  • Equip the top of the reflux condenser with a drying tube containing calcium chloride or a nitrogen/argon bubbler.

2. Reagent and Solvent Preparation

  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Under a gentle stream of inert gas, briefly heat the flask with a heat gun to further dry the magnesium surface. Allow the flask to cool to room temperature.

  • Solvent: Use a freshly opened bottle of anhydrous tetrahydrofuran (THF) or THF that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Anhydrous THF is recommended over diethyl ether due to its higher boiling point and better solvating power for the Grignard reagent.[5][12]

  • Aryl Halide Solution: In a separate, dry flask, prepare a solution of this compound in anhydrous THF.

3. Reaction Initiation and Execution

  • Initiation: Add a small portion of the this compound solution to the magnesium turnings. Add one or two small crystals of iodine. The iodine will react with the magnesium surface, forming magnesium iodide and exposing fresh metal.[5][10] The appearance of a brownish color from the iodine, which then fades, is an indicator of activation. Gentle warming with a heat gun may be necessary to initiate the reaction.[11] The onset of the reaction is typically indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature, which may lead to a gentle reflux of the solvent.[9][13]

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[9] The reaction is exothermic, and controlling the addition rate is crucial to prevent a runaway reaction.[8][12] An ice-water bath should be kept on hand to cool the reaction if it becomes too vigorous.[8]

  • Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating may be applied to maintain a reflux if the reaction subsides. The reaction is generally considered complete when most of the magnesium has been consumed, which typically takes 1-3 hours. The resulting solution of (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide will likely be a cloudy, grayish to brownish color.

4. Titration and Use

  • The concentration of the newly formed Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

  • The Grignard reagent is not typically isolated and should be used in situ as soon as possible after its preparation.[7]

Visualizations

Experimental Workflow Diagram

Grignard_Formation_Workflow A Apparatus Preparation (Oven-dried glassware, inert atmosphere) B Reagent Preparation (Mg turnings, anhydrous THF, aryl bromide solution) A->B Ensure dryness C Magnesium Activation (Iodine, gentle heating) B->C Add Mg to flask D Reaction Initiation (Small aliquot of aryl bromide) C->D Activated Mg E Controlled Addition (Dropwise addition of remaining aryl bromide) D->E Observe initiation (exotherm) F Reaction Completion (Stirring, gentle reflux) E->F Maintain gentle reflux G Grignard Reagent Solution ((2,4,5-Trifluoro-3-methylphenyl)magnesium bromide) F->G Mg consumed H Titration & Subsequent Use G->H Quantify before use

Caption: Workflow for the synthesis of (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide.

Chemical Structure

Caption: Structure of (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide.

Safety and Handling

  • Fire Hazard: Grignard reactions are highly exothermic and the solvents used (THF, diethyl ether) are extremely flammable.[8][12] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[9]

  • Reactivity: Grignard reagents are highly reactive with water, protic solvents, oxygen, and carbon dioxide.[4][7][14] Strict anhydrous and anaerobic conditions are essential for both safety and reaction success.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[12]

  • Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a well-stirred, cooled solution of a proton source in a non-polar solvent (e.g., isopropanol in toluene).

Troubleshooting

  • Failure to Initiate: This is the most common issue.

    • Ensure all glassware and reagents are scrupulously dry.[2][8]

    • Try crushing a few turnings of magnesium with a dry glass rod to expose a fresh surface.

    • Add a small amount of a more reactive initiator, such as 1,2-dibromoethane, which reacts with magnesium to generate ethene gas and magnesium bromide, effectively cleaning the surface.[9][10]

    • A small amount of pre-formed Grignard reagent can also be used as an initiator.[10]

  • Low Yield:

    • Impurities in the starting aryl bromide can inhibit the reaction.

    • The presence of moisture will consume the Grignard reagent as it forms.[14]

    • Side reactions, such as Wurtz coupling, can occur, especially at higher temperatures.

Conclusion

The successful formation of (2,4,5-Trifluoro-3-methylphenyl)magnesium bromide is readily achievable with careful attention to experimental detail. The keys to success are the rigorous exclusion of water and air, and the effective activation of the magnesium surface. This protocol provides a reliable and robust method for the synthesis of this and other electron-deficient Grignard reagents, which are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Application Notes and Protocols: The Strategic Use of 1-Bromo-2,4,5-trifluoro-3-methylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

Following a comprehensive literature and patent search, it has been determined that there is a notable absence of publicly available information detailing the specific application of 1-Bromo-2,4,5-trifluoro-3-methylbenzene as a direct precursor in the synthesis of commercialized or late-stage development agrochemicals. This suggests that this particular substituted benzene derivative may be a compound of emerging research interest or employed in proprietary synthetic routes not disclosed in the public domain.

To maintain the highest standards of scientific integrity and provide a technically accurate and actionable guide, this document will instead focus on the closely related and extensively documented building block, 1-Bromo-2,4,5-trifluorobenzene . The substitution pattern of this molecule is a common feature in a variety of bioactive compounds, and its synthetic utility is well-established. The principles, protocols, and synthetic strategies detailed herein for 1-Bromo-2,4,5-trifluorobenzene can be logically extrapolated and adapted by the discerning researcher for the potential applications of its 3-methyl analogue.

This guide is structured to provide not just procedural steps, but a deeper understanding of the chemical logic that underpins the use of such highly functionalized intermediates in the creation of next-generation agrochemicals.

Introduction: The Role of Fluorinated Benzene Derivatives in Modern Agrochemicals

The incorporation of fluorine atoms into the molecular structure of active ingredients is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can significantly improve the efficacy, selectivity, and overall performance of herbicides, fungicides, and insecticides.

1-Bromo-2,4,5-trifluorobenzene serves as a prime example of a versatile fluorinated building block. Its utility stems from the orthogonal reactivity of the bromo-substituent, which can be readily transformed through a variety of cross-coupling reactions, while the trifluorinated phenyl ring remains intact, ultimately forming a key pharmacophore in the final active molecule. This allows for the late-stage introduction of diverse structural motifs, facilitating the rapid generation of compound libraries for biological screening.

Physicochemical Properties of 1-Bromo-2,4,5-trifluorobenzene

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction design and scale-up.

PropertyValueSource
CAS Number 327-52-6[1]
Molecular Formula C₆H₂BrF₃[1]
Molecular Weight 210.98 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 144 °C
Melting Point -19 °C
Density 1.802 g/mL at 25 °C
Refractive Index n20/D 1.485

Core Synthetic Applications in Agrochemical Development

The primary synthetic utility of 1-Bromo-2,4,5-trifluorobenzene in an agrochemical context revolves around the transformation of the carbon-bromine bond. This allows for the strategic coupling of the 2,4,5-trifluorophenyl moiety to other key structural components of a target agrochemical.

Suzuki-Miyaura Cross-Coupling: Formation of Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of agrochemical synthesis, it can be employed to couple the 1-Bromo-2,4,5-trifluorobenzene core to a variety of aryl or heteroaryl boronic acids or esters. This is a key step in the synthesis of many modern herbicides and fungicides that feature a biaryl scaffold.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used due to their high efficiency and tolerance of a wide range of functional groups.

  • Base: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid for transmetalation.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic and inorganic reaction components.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2,4,5-trifluorobiphenyl derivative as a potential agrochemical intermediate.

Materials:

  • 1-Bromo-2,4,5-trifluorobenzene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diatomaceous earth

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Bromo-2,4,5-trifluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Bubble argon or nitrogen gas through the mixture for 15-20 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trifluorobiphenyl derivative.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation for the synthesis of many insecticides and herbicides. This reaction enables the coupling of the 1-Bromo-2,4,5-trifluorobenzene core with a wide variety of primary and secondary amines.

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst in combination with a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos) is essential for achieving high yields and good functional group tolerance.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl-2,4,5-trifluoroaniline as a potential agrochemical intermediate.

Materials:

  • 1-Bromo-2,4,5-trifluorobenzene

  • A primary or secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq) to an oven-dried Schlenk flask.

  • Add anhydrous toluene, followed by 1-Bromo-2,4,5-trifluorobenzene (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting materials.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-aryl-2,4,5-trifluoroaniline.

Visualizing the Synthetic Pathways

The following diagrams illustrate the central role of 1-Bromo-2,4,5-trifluorobenzene in the synthesis of more complex molecular architectures relevant to agrochemical discovery.

Suzuki_Coupling start 1-Bromo-2,4,5-trifluorobenzene catalyst Pd Catalyst Base start->catalyst boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst product 2,4,5-Trifluorobiphenyl Derivative catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald_Hartwig start 1-Bromo-2,4,5-trifluorobenzene catalyst Pd Catalyst/Ligand Base start->catalyst amine Amine (R₂NH) amine->catalyst product N-Aryl-2,4,5-trifluoroaniline catalyst->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow.

Conclusion and Future Outlook

1-Bromo-2,4,5-trifluorobenzene is a high-value intermediate for the synthesis of advanced agrochemicals. Its robust chemical nature, combined with the versatile reactivity of the bromine substituent, allows for its strategic incorporation into a wide array of molecular scaffolds. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions represent foundational transformations that can be readily adapted by researchers to create novel and potent active ingredients.

For researchers interested in the specific applications of This compound , the synthetic methodologies presented here provide a logical and experimentally sound starting point. The additional methyl group may influence the electronic properties and steric hindrance of the molecule, potentially requiring optimization of reaction conditions, particularly in the choice of catalyst and ligand. However, the fundamental principles of cross-coupling chemistry remain applicable and offer a promising avenue for the exploration of this and other novel fluorinated building blocks in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Notes and Protocols for the Functionalization of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

This compound is a highly versatile, polysubstituted aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine handle, electron-withdrawing fluorine atoms, and a sterically demanding ortho-methyl group, offers a gateway to a diverse array of novel chemical entities. The fluorine substituents significantly modulate the electronic properties of the benzene ring, influencing acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The strategic placement of the bromine atom allows for its selective transformation into various functional groups through a host of modern synthetic methodologies.

This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound at the bromine position. We will delve into the nuances of several powerful synthetic strategies, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, with a focus on the practical challenges and optimization parameters dictated by the substrate's unique electronic and steric profile.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design.

PropertyValue
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~175-177 °C (estimated)
Density ~1.7 g/mL (estimated)

Note: Experimental data for this specific compound is limited; properties are estimated based on similar structures like 1-bromo-2,4,5-trifluorobenzene.

I. Metal-Halogen Exchange: Generating Potent Nucleophiles

Metal-halogen exchange is a powerful technique for converting the C-Br bond into a highly nucleophilic C-metal bond, which can then be reacted with a wide range of electrophiles.[1] The electron-withdrawing nature of the three fluorine atoms on the aromatic ring of this compound facilitates this exchange.

A. Lithium-Halogen Exchange

Treatment of the title compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures results in a rapid bromine-lithium exchange to form the corresponding aryllithium species.[2] This intermediate is a potent nucleophile, but its thermal instability necessitates in-situ quenching with an electrophile at low temperatures.[3]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to prevent side reactions, such as the decomposition of the aryllithium intermediate or reaction with the solvent.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and will be quenched by protic sources.

  • Inert Atmosphere (Argon or Nitrogen): Prevents the reaction of the highly reactive organometallic intermediates with atmospheric oxygen and moisture.

Caption: Workflow for Lithium-Halogen Exchange.

Protocol 1: Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid via Lithiation and Carboxylation

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with 1 M aqueous HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 2,4,5-trifluoro-3-methylbenzoic acid.

B. Grignard Reagent Formation

The formation of a Grignard reagent from this compound offers a more stable organometallic intermediate compared to its lithium counterpart.[4] However, the initiation of the reaction can be challenging due to the steric hindrance of the ortho-methyl group and the electron-deficient nature of the ring.

Causality Behind Experimental Choices:

  • Activated Magnesium: Using highly reactive magnesium, such as Rieke magnesium or mechanically activated magnesium turnings, can be crucial for successful Grignard reagent formation with sterically hindered and electron-poor aryl bromides.[2]

  • Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

  • Anhydrous Ether Solvents (THF or Diethyl Ether): These solvents are essential for stabilizing the Grignard reagent through coordination.[5]

Protocol 2: Synthesis of (2,4,5-Trifluoro-3-methylphenyl)(phenyl)methanol via Grignard Reaction

  • Apparatus Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, place magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Activation: Gently heat the flask with a heat gun under a flow of inert gas until iodine vapors are observed, then allow it to cool.

  • Reagent Addition: Add anhydrous THF to the flask. In a separate flame-dried dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Initiation: Add a small portion of the aryl bromide solution to the magnesium suspension and warm the mixture gently to initiate the reaction (indicated by a color change and gentle reflux).

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the desired diaryl methanol.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds with high functional group tolerance.[6][7] For this compound, the key to success lies in selecting the appropriate catalyst system to overcome the steric hindrance from the ortho-methyl group and the electronic deactivation by the fluoro substituents.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Coupling Partner Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R Product

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[8] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps.[9]

Causality Behind Experimental Choices:

  • Bulky Phosphine Ligands (e.g., SPhos, XPhos, RuPhos): These ligands stabilize the monoligated palladium species, which is highly active in the oxidative addition of sterically demanding aryl bromides.[9]

  • Base (e.g., K₃PO₄, Cs₂CO₃): The base is crucial for the transmetalation step, activating the organoboron species. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Protocol 3: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add toluene and deionized water (e.g., in a 4:1 ratio).

  • Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the biaryl product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to Excellent
2-Methylphenylboronic AcidPd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O110Moderate to Good
4-Acetylphenylboronic AcidPdCl₂(dppf)Cs₂CO₃DME/H₂O90Good
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[10] Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are essential for achieving high yields with challenging substrates.[11]

Causality Behind Experimental Choices:

  • Ligand Selection (e.g., XPhos, BrettPhos): The choice of ligand is crucial and often substrate-dependent. Highly hindered ligands facilitate the coupling of both primary and secondary amines.

  • Strong Base (e.g., NaOt-Bu, LiHMDS): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]

  • Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane): To prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq) to the tube, followed by anhydrous toluene.

  • Sealing and Heating: Seal the tube and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction for completion using TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine.

C. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] The steric hindrance of the ortho-methyl group in the title compound can make this transformation challenging.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst (e.g., CuI): The copper co-catalyst is essential for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.[14]

  • Amine Base (e.g., Et₃N, DIPEA): The amine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Ligand Choice: While traditional Sonogashira reactions often use triphenylphosphine (PPh₃), more sterically demanding substrates may benefit from bulkier phosphine ligands.[15]

Protocol 5: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and triethylamine (Et₃N).

  • Degassing: Thoroughly degas the solution by bubbling with argon for 20-30 minutes.

  • Catalyst Addition: Under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture, dilute it with diethyl ether, and filter through Celite to remove the precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography to obtain the arylalkyne.

III. Product Characterization

The successful functionalization of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the aromatic proton signal adjacent to the bromine and the appearance of new signals corresponding to the introduced functional group.

    • ¹³C NMR: Significant shifts in the aromatic carbon signals, particularly the carbon formerly attached to bromine.

    • ¹⁹F NMR: The fluorine signals can provide valuable structural information and confirm the integrity of the trifluorophenyl moiety.

  • Mass Spectrometry (MS): Confirmation of the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

IV. Conclusion and Future Perspectives

This compound is a substrate with a challenging yet rewarding reactivity profile. The protocols outlined in this guide provide a robust starting point for its functionalization. The key to success is the careful selection of reaction conditions, particularly the catalyst system, to overcome the steric and electronic hurdles presented by its unique substitution pattern. As the demand for complex, fluorinated molecules continues to grow, the strategic derivatization of this versatile building block will undoubtedly play a crucial role in the discovery and development of new pharmaceuticals and advanced materials.

V. References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation. John Wiley & Sons.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. --INVALID-LINK--

  • Grignard Reagents for Addition to Aldehydes and Ketones. (2011). Master Organic Chemistry. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Making Grignard Reagents. (2019). YouTube. --INVALID-LINK--

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  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). The Journal of Organic Chemistry. --INVALID-LINK--

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  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. (2012). PubMed. --INVALID-LINK--

  • 1-Bromo-2,4,5-trifluorobenzene 99%. Sigma-Aldrich. --INVALID-LINK--

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  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Supporting Information. --INVALID-LINK--

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  • Reductive Lithiation in the Absence of Aromatic Electron Carriers. (2015). PubMed. --INVALID-LINK--

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. --INVALID-LINK--

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References

Application Notes and Protocols: 1-Bromo-2,4,5-trifluoro-3-methylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Aromatics

Fluorinated aromatic compounds are a cornerstone in the development of advanced materials, offering a unique combination of properties stemming from the high electronegativity and small size of the fluorine atom. The introduction of fluorine into an aromatic ring can significantly alter its electronic properties, enhance thermal and oxidative stability, and influence intermolecular interactions. 1-Bromo-2,4,5-trifluoro-3-methylbenzene is a member of this important class of molecules. Its trifluorinated and methylated phenyl ring, coupled with a reactive bromine handle, makes it a potentially valuable building block for the synthesis of novel organic materials with tailored properties for applications in organic electronics and advanced polymers. The strategic placement of the methyl group introduces an additional point of steric and electronic tuning compared to its non-methylated counterpart, 1-bromo-2,4,5-trifluorobenzene.

While specific, in-depth application literature for this compound is emerging, its structural similarity to other well-studied fluorinated aryl bromides allows for the extrapolation of its potential applications and the development of robust synthetic protocols. This guide will provide an overview of its potential roles in materials science and detailed, foundational protocols for its use in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₄BrF₃[1]
Molecular Weight 225.01 g/mol [1]
Appearance Pink to red liquid[2]
Boiling Point 88-95 °C (at 45 Torr)[2]
Density 1.672 g/cm³ (Predicted)[2]
Storage Sealed in dry, room temperature[1][2]

Anticipated Applications in Materials Science

The unique substitution pattern of this compound suggests its utility in several areas of materials science, primarily as a precursor to more complex functional molecules and polymers.

Organic Light-Emitting Diodes (OLEDs)

The introduction of fluorinated and methylated phenyl units into OLED materials can enhance their performance by:

  • Tuning Emission Wavelengths: The electron-withdrawing nature of the fluorine atoms can influence the HOMO and LUMO energy levels of the resulting organic semiconductors, thereby tuning the color of the emitted light.[3]

  • Improving Charge Transport: Fluorination can impact the packing of molecules in the solid state, which is crucial for efficient charge transport.[3]

  • Enhancing Stability: The high strength of the C-F bond can lead to materials with greater thermal and oxidative stability, contributing to longer device lifetimes.

Organic Photovoltaics (OPVs)

In the field of organic solar cells, fluorinated building blocks are instrumental in designing high-performance donor and acceptor materials.[4] The incorporation of the this compound moiety could:

  • Optimize Morphology: The interplay of fluorine and methyl substituents can influence the nanoscale morphology of the active layer, which is critical for efficient exciton dissociation and charge collection.[5]

  • Fine-tune Energy Levels: Precise control over the frontier molecular orbital energies is essential for maximizing the open-circuit voltage of an organic solar cell.[6]

Advanced Polymers

The synthesis of fluorinated polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound can be used as a monomer in polymerization reactions to create:

  • High-Performance Plastics: For use in demanding environments where chemical and thermal resistance are paramount.

  • Functional Coatings: The hydrophobic nature of fluorinated compounds can be exploited to create water-repellent and anti-fouling surfaces.

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction to form biaryl structures, which are common motifs in organic electronic materials.[7][8] This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Coupling A 1-Bromo-2,4,5-trifluoro- 3-methylbenzene G Reaction Mixture A->G B Arylboronic Acid B->G C Pd(0) Catalyst C->G D Base (e.g., K₂CO₃) D->G E Solvent (e.g., Toluene/H₂O) E->G F Coupled Product H Workup & Purification F->H G->F Heat

Figure 1: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent. Add this solution to the Schlenk flask.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands like SPhos or XPhos are often effective for cross-coupling reactions involving electron-deficient aryl halides.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent system should be compatible with the starting materials and the reaction temperature.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. The combination of its fluorine and methyl substituents on the aromatic ring, along with the synthetically versatile bromine atom, provides a platform for the design of novel organic materials with potentially superior properties. The protocols outlined in this guide for palladium-catalyzed cross-coupling reactions serve as a foundational starting point for the synthesis of new materials for OLEDs, OPVs, and advanced polymers. Further research into the specific applications of this compound will undoubtedly uncover new opportunities for innovation in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for reactions involving 1-Bromo-2,4,5-trifluoro-3-methylbenzene. The unique electronic and steric properties of this polyfluorinated aromatic compound present specific challenges and opportunities in synthetic chemistry. This resource aims to empower you with the knowledge to diagnose and resolve common issues, ultimately improving your reaction yields and purity.

The trifluorinated nature of the benzene ring in this compound significantly withdraws electron density from the aromatic system.[1] This electronic feature, combined with the steric hindrance from the methyl group, governs its reactivity in a variety of chemical transformations. Understanding these underlying principles is crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A1: The reactivity is dominated by two key features:

  • Electron-Deficient Aromatic Ring: The three fluorine atoms are strongly electron-withdrawing, making the benzene ring electron-poor.[1] This has a dual effect: it can slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions, but it also activates the ring for potential nucleophilic aromatic substitution (SNAr) reactions.[2][3]

  • C-Br Bond: The carbon-bromine bond is the primary site for transformations like palladium-catalyzed cross-coupling reactions and Grignard reagent formation.[1]

Q2: How does the fluorine substitution pattern affect cross-coupling reactions?

A2: The fluorine atoms can influence the kinetics and thermodynamics of cross-coupling reactions. While the electron-withdrawing nature can sometimes lead to improved selectivities, it can also necessitate more active catalyst systems to overcome a potentially slower oxidative addition step.[1] Furthermore, unwanted side reactions involving the C-F bonds are possible under harsh conditions, though generally less likely than C-Br bond cleavage.[4][5]

Q3: Is this compound prone to specific side reactions?

A3: Yes. In palladium-catalyzed reactions, common side reactions include:

  • Homocoupling: Formation of a biaryl product from two molecules of the boronic acid/ester. This is often exacerbated by the presence of oxygen or Pd(II) species.[6]

  • Protodeboronation: Replacement of the boronic acid/ester group with a hydrogen atom, a major issue with electron-deficient arylboronic acids.[7]

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can occur via β-hydride elimination from certain palladium intermediates.[8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Low yields in Suzuki-Miyaura coupling are a frequent challenge. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Cause: Oxygen can deactivate the Pd(0) catalyst.[7] Phosphine ligands are also susceptible to oxidation.[7]

  • Inefficient Transmetalation:

    • Cause: The choice of base is critical for activating the boronic acid partner to facilitate transmetalation.[10] For sterically hindered or electron-deficient partners, a stronger base may be required.

    • Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ or organic bases might be more effective.[11] The addition of water to the solvent system (e.g., dioxane/water) is often crucial.

  • Slow Reductive Elimination:

    • Cause: The steric hindrance from the ortho-methyl group and the electronic nature of the polyfluorinated ring can slow down the final C-C bond-forming step.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to accelerate reductive elimination.[12][13]

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling

  • Reagent Preparation: Dry the solvent (e.g., 1,4-dioxane) over molecular sieves. Degas the solvent and water by sparging with argon for 30 minutes.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat 3 times).

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Flowchart for Suzuki-Miyaura Reactions

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents check_inertness Ensure Strict Inert Atmosphere check_reagents->check_inertness Reagents OK success Improved Yield check_reagents->success Impure Reagents Found optimize_base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_inertness->optimize_base Atmosphere OK check_inertness->success Oxygen Leak Found optimize_ligand Screen Bulky Ligands (SPhos, XPhos) optimize_base->optimize_ligand No Improvement optimize_base->success Yield Improved optimize_temp Vary Reaction Temperature optimize_ligand->optimize_temp No Improvement optimize_ligand->success Yield Improved optimize_temp->success Yield Improved

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.

Issue 2: Challenges in Buchwald-Hartwig Amination

The formation of C-N bonds using this substrate can also be challenging.

Potential Causes & Solutions:

  • Incompatible Base/Ligand Combination:

    • Cause: The success of Buchwald-Hartwig amination is highly dependent on the interplay between the base and the phosphine ligand.[9][13] A strong, non-nucleophilic base is typically required to deprotonate the amine.

    • Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective bases.[13] Pair these with bulky, electron-rich ligands like those from the Buchwald or Hartwig groups.

  • Reductive Dehalogenation:

    • Cause: This side reaction, where the aryl bromide is converted to an arene, can be competitive with the desired C-N bond formation.

    • Solution: Careful selection of the ligand can minimize this pathway.[13] Sometimes, lowering the reaction temperature can also help.

Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.[13]
Ligand XPhos, RuPhos, or tBuXPhosBulky, electron-rich ligands that promote both oxidative addition and reductive elimination.[14][15]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are crucial for amine deprotonation.[13]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are generally compatible with the reaction components.[15]
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Issue 3: Difficulty in Forming the Grignard Reagent

The formation of the Grignard reagent from this compound can be sluggish.

Potential Causes & Solutions:

  • Magnesium Surface Passivation:

    • Cause: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[16][17]

    • Solution: Activate the magnesium before use. Common methods include crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[16] Using highly reactive Rieke magnesium is another effective option.[16]

  • Strictly Anhydrous Conditions:

    • Cause: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[17][18][19]

    • Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum). The solvent (typically THF or diethyl ether) must be anhydrous.[16][18]

Workflow for Grignard Reagent Formation

Grignard_Workflow start Start: Prepare Anhydrous Setup activate_mg Activate Mg Turnings (Iodine, Crushing) start->activate_mg add_reagents Add Mg and Anhydrous Ether activate_mg->add_reagents initiate_reaction Add Small Amount of Aryl Bromide add_reagents->initiate_reaction observe Observe for Initiation (Bubbling, Color Change) initiate_reaction->observe add_remaining Slowly Add Remaining Aryl Bromide observe->add_remaining Initiation Confirmed reflux Gentle Reflux to Complete add_remaining->reflux product Grignard Reagent Formed reflux->product

Caption: Step-by-step workflow for the successful formation of a Grignard reagent.

Issue 4: Unexpected Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the most common reaction site, the highly electron-deficient nature of the ring can lead to SNAr.

Potential Causes & Solutions:

  • Strong Nucleophile and High Temperature:

    • Cause: The rate-determining step in SNAr is the initial attack of the nucleophile to form a Meisenheimer complex.[20][21] The presence of three electron-withdrawing fluorine atoms stabilizes this intermediate, making the reaction more favorable than with less fluorinated analogues.[20][21][22]

    • Solution: If SNAr is the desired reaction, use a strong nucleophile (e.g., NaOMe, NaNH₂) and potentially elevated temperatures. If it is an unwanted side reaction, avoid these conditions. The reactivity order for halogens in SNAr is F > Cl > Br > I, because the high electronegativity of fluorine stabilizes the intermediate.[20][23]

References

purification methods for 1-Bromo-2,4,5-trifluoro-3-methylbenzene reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-2,4,5-trifluoro-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate with high purity. The following question-and-answer-style guide provides in-depth, field-tested advice, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Impurity Profile

Question: What are the most common impurities I should expect after synthesizing this compound?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common route is the electrophilic bromination of 2,4,5-trifluoro-3-methylbenzene. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Material: Incomplete bromination will leave residual 2,4,5-trifluoro-3-methylbenzene in your crude mixture.

  • Regioisomers: Although the methyl and fluorine groups direct the bromination, minor amounts of other brominated isomers can form.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-trifluoro-methylbenzene species.

  • Residual Reagents and Catalysts: Depending on the specific bromination conditions, you may have residual bromine, acid catalyst (e.g., H₂SO₄), or Lewis acids.[1]

  • Solvent: The reaction solvent (e.g., carbon tetrachloride, chloroform) may be present.[2][3]

A preliminary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present in your batch before proceeding with purification.

Section 2: Initial Purification Strategy - The Aqueous Workup

Question: My crude product is a dark, oily liquid with a pungent smell. What is the first and most critical purification step?

Answer: The initial step for nearly all crude reaction mixtures of this type is a liquid-liquid extraction, often referred to as an "aqueous workup." This procedure removes inorganic salts, acid catalysts, and water-soluble impurities. It is a critical first-pass purification that prepares your product for more refined techniques.

Protocol 1: Standard Aqueous Workup
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

  • Quenching (if necessary): If excess bromine is present (indicated by a red/brown color), wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the color dissipates. This reduces Br₂ to bromide ions (Br⁻).

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The remaining oil is your "worked-up" crude product, ready for further purification.

Section 3: Advanced Purification Techniques

The choice between distillation and chromatography depends on the boiling points of your product and its impurities, as well as their polarity differences.

Question: How do I choose between fractional distillation and flash chromatography?

Answer: This decision should be data-driven. Analyze your worked-up crude product by GC to determine the boiling point differences between your target compound and the major impurities.

  • Choose Fractional Distillation if: Your target compound and impurities have significantly different boiling points (ideally a difference of >25 °C).[4] This method is excellent for large-scale purifications and for removing non-volatile or highly volatile impurities.

  • Choose Flash Chromatography if: Impurities have boiling points very close to your product, or if they are isomers with different polarities.[5][6] Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5]

The physical properties of a related compound, 1-Bromo-2,4,5-trifluorobenzene, are a melting point of -19 °C and a boiling point of 144 °C.[7][8] this compound will have a slightly higher boiling point due to the additional methyl group. A reported boiling point is 88-95 °C at a reduced pressure of 45 Torr.[9]

Physical Properties Comparison
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 225.01~88-95 @ 45 Torr[9]Target Compound
2,4,5-Trifluoro-3-methylbenzene146.11Lower than productStarting Material
Di-brominated byproducts303.90Significantly higherCommon Impurity
Workflow: Choosing a Purification Method

Below is a diagram illustrating the decision-making process for purification.

Purification_Workflow start Crude Product workup Aqueous Workup (Protocol 1) start->workup analysis GC-MS / TLC Analysis workup->analysis decision Purity > 98%? analysis->decision distillation Fractional Distillation (Protocol 2) decision->distillation No (Boiling Point Difference >25°C) chromatography Flash Chromatography (Protocol 3) decision->chromatography No (Similar Boiling Points / Isomers) end_pure Pure Product decision->end_pure Yes distillation->end_pure end_impure Re-evaluate or Combine Methods distillation->end_impure chromatography->end_pure chromatography->end_impure

Caption: Decision workflow for purification of this compound.

Protocol 2: Fractional Distillation Under Reduced Pressure

Fractional distillation is highly effective when boiling points differ.[4][10][11] Using a vacuum reduces the required temperature, preventing potential decomposition of the compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Heating: Place the distillation flask containing the worked-up crude product and a magnetic stir bar in a heating mantle.

  • Evacuation: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 45 Torr).

  • Distillation: Begin heating the flask gently.

    • Fore-run: Collect the first fraction, which will be enriched in lower-boiling impurities like residual solvent and unreacted starting material.

    • Main Fraction: Once the temperature at the thermometer head stabilizes near the expected boiling point of your product, switch to a new receiving flask to collect the pure this compound.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities (e.g., di-brominated products). Stop the distillation at this point to avoid contaminating your main fraction.

  • Shutdown: Allow the system to cool completely before slowly reintroducing air to the apparatus.

Protocol 3: Flash Column Chromatography

Flash chromatography is a rapid purification technique that uses pressure to force the solvent through the column, providing better separation than traditional gravity chromatography.[12][13]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for non-polar compounds like this is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.2-0.3 for your product.[14]

  • Column Packing:

    • Select a column of appropriate size. For 1g of crude material, a 40-50mm diameter column is often suitable.

    • Pack the column with silica gel (230-400 mesh) as a slurry in your chosen mobile phase. Ensure the silica bed is compact and level.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Carefully apply the concentrated sample to the top of the silica bed.

  • Elution:

    • Begin eluting the column with the mobile phase, applying positive pressure with compressed air or nitrogen.

    • Collect fractions continuously in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Purity Assessment & Troubleshooting

Question: How can I confirm the purity of my final product? What should I look for?

Answer: A multi-technique approach is best for confirming purity and structure.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for purity assessment of volatile compounds.[15] A pure sample will show a single, sharp peak in the chromatogram. The mass spectrum should correspond to the molecular weight of the product (C₇H₄BrF₃, MW ≈ 225 g/mol ) and exhibit the characteristic isotopic pattern for a compound containing one bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and integration of the methyl group protons.

    • ¹⁹F NMR: This is a powerful tool for fluorinated compounds.[16] It will show distinct signals for each of the three unique fluorine atoms, and their coupling patterns can confirm the substitution pattern.

    • ¹³C NMR: Provides information on the carbon backbone of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity, particularly for less volatile impurities.[15][17] A pure sample should yield a single peak under appropriate conditions.

FAQ: Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low recovery after distillation Distillation temperature was too high, causing decomposition.Use a lower pressure (better vacuum) to reduce the boiling point. Ensure the heating mantle is not set excessively high.
Product co-elutes with impurity during chromatography The chosen solvent system has poor selectivity.Perform a more thorough TLC screen with different solvent systems (e.g., trying toluene or dichloromethane in place of hexanes). Consider using a gradient elution.[14]
Final product is still colored (yellow/brown) Trace, highly-colored impurities are present.If purity is otherwise high, consider passing the material through a short plug of silica gel or activated carbon to remove color.[14][18]
NMR shows unexpected peaks Isomeric impurities or residual solvent.Correlate NMR data with GC-MS results. If isomers are present, re-purification by chromatography may be necessary. High-boiling solvents like DMF or DMSO can be difficult to remove; co-evaporation with a lower-boiling solvent like toluene can help.

References

Technical Support Center: 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2,4,5-trifluoro-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile, but reactive, building block. The unique electronic properties of this reagent—an electron-rich methyl group surrounded by strongly electron-withdrawing fluorine atoms—present specific challenges that require careful experimental control.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the most common applications of this compound.

Section 1: General Handling and Stability

Question: My this compound has developed a slight yellow color upon storage. Is it still usable?

Answer: A pale yellow coloration is often indicative of minor degradation, potentially through slow decomposition upon exposure to light or air, which can release acidic species like HBr and HF.[1] For most applications, such as robust cross-coupling reactions, this minor impurity may not significantly impact the outcome, provided the reaction is run under anhydrous conditions. However, for sensitive reactions like Grignard reagent formation, we strongly recommend purification before use.

Recommended Purification Protocol (Distillation):

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Procedure: Transfer the colored this compound to the distillation flask.

  • Distillation: Perform distillation under reduced pressure (vacuum distillation). The boiling point of the parent compound, 1-Bromo-2,4,5-trifluorobenzene, is 144 °C at atmospheric pressure, so the target compound will have a slightly higher boiling point. Vacuum will lower this temperature significantly, preventing thermal decomposition.

  • Collection: Collect the colorless, purified liquid in a flask cooled in an ice bath and blanketed with an inert atmosphere.

  • Storage: Store the purified product in a tightly sealed amber glass container under an inert atmosphere, preferably at a low temperature (e.g., < 4°C), to minimize photodegradation.[1]

Section 2: Grignard Reagent Formation and Subsequent Reactions

The formation of the Grignard reagent, 3-methyl-2,4,5-trifluorophenylmagnesium bromide, is a critical step for many synthetic routes. However, the reactivity of the C-Br bond and the sensitivity of the Grignard reagent itself can lead to several side reactions.

Question: I am struggling to initiate the Grignard reaction with this compound and magnesium turnings. What are the common causes and solutions?

Answer: Failure to initiate a Grignard reaction is one of the most common issues in organometallic chemistry.[2] The primary culprits are typically moisture, which passivates the magnesium surface, or an insufficiently activated magnesium surface.

Troubleshooting Initiation Failure:

Problem Probable Cause(s) Recommended Solution(s)
No Reaction 1. Wet glassware or solvent. 2. Passivated Magnesium surface. 3. Reaction temperature too low.1. Rigorously dry all glassware in an oven (>120°C) overnight and cool under inert gas. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3] 2. Activate the magnesium turnings by crushing them with a dry glass rod in the reaction flask (under inert gas) to expose a fresh surface. A small crystal of iodine can also be added as an initiator. 3. Gentle warming with a heat gun may be necessary to initiate the reaction. Look for localized bubbling on the magnesium surface.
Reaction starts but then stops Insufficient mixing or localized high concentration of the aryl bromide.Ensure vigorous stirring to keep the magnesium surface clean and in contact with the solution. Add the solution of this compound dropwise to maintain a steady, but not overly vigorous, reflux.[2]

Question: My Grignard reaction produced a significant amount of a high-boiling, nonpolar byproduct. What is it and how can I avoid it?

Answer: This is a classic sign of a Wurtz-type homocoupling reaction , which produces a biphenyl byproduct. This side reaction is favored by higher temperatures and high local concentrations of the starting aryl bromide.[2]

Workflow: Minimizing Grignard Side Reactions

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcomes Potential Outcomes P1 Dry Glassware & Mg P2 Use Anhydrous Solvent P1->P2 O2 Protonolysis Byproduct (Starting Arene) P1->O2 Failure: Moisture Present R1 Add small portion of Aryl Bromide to Mg P2->R1 R2 Initiate Reaction (Iodine, heat) R1->R2 R3 Slow, dropwise addition of remaining Aryl Bromide R2->R3 R4 Maintain Gentle Reflux R3->R4 O3 Homocoupling Byproduct (Biphenyl) R3->O3 Failure: Addition Too Fast O1 Desired Grignard Reagent (High Yield) R4->O1 Success

Caption: Decision workflow for successful Grignard reagent formation.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is an electron-deficient aryl bromide due to the three fluorine atoms. This electronic nature significantly influences its reactivity in cross-coupling reactions.

Question: I am observing significant amounts of boronic acid homocoupling (biaryl formation from the boronic acid partner) in my Suzuki reaction. What is the cause?

Answer: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and certain palladium catalysts. The electron-deficient nature of your aryl bromide can make the oxidative addition step slower, giving more time for side reactions to occur.[4]

Strategies to Minimize Boronic Acid Homocoupling:

  • Thorough Degassing: Before adding the palladium catalyst, rigorously degas the reaction mixture. This is the most critical step. Use a "freeze-pump-thaw" cycle (at least three times) or sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Catalyst and Ligand Choice: For electron-deficient aryl bromides, using ligands that promote faster oxidative addition can be beneficial. Buchwald ligands, such as SPhos or XPhos, are often more effective than traditional phosphines like PPh₃.[4]

  • Base Selection: The choice of base is crucial. A weaker base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like NaOH or KOH, which can accelerate boronic acid decomposition and homocoupling.[4][5]

  • Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can increase the rate of side reactions.

Diagram: Simplified Suzuki Catalytic Cycle and Side Reactions

cluster_side Side Reactions Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)-R(L)₂ OA_Complex->TM_Complex Transmetalation (R-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product Boronic R-B(OR)₂ Homo_Product R-R Boronic->Homo_Product Homocoupling (O₂, Base, Pd)

Caption: Key steps in the Suzuki cycle and the competing homocoupling pathway.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

The three electron-withdrawing fluorine atoms strongly activate the aromatic ring of this compound towards nucleophilic attack. This allows for the displacement of one of the fluorine atoms.

Question: I am attempting an SNAr reaction with a nucleophile. Which fluorine atom is most likely to be displaced, and can the bromine be displaced?

Answer: In a polyfluorinated aromatic system, the position of nucleophilic attack is directed by the activating groups. The fluorine atoms ortho and para to other electron-withdrawing groups are the most activated.[6][7]

  • Fluorine Displacement: The fluorine at the C2 or C4 position is the most likely to be displaced. The negative charge in the intermediate Meisenheimer complex can be delocalized onto the adjacent fluorine atoms and the bromine atom. The C5 fluorine is less activated.

  • Bromine Displacement: While SNAr displacement of bromine is possible, fluorine is generally a better leaving group in nucleophilic aromatic substitution, which is opposite to its behavior in SN1/SN2 reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the departure of the leaving group.[8] Therefore, under typical SNAr conditions (e.g., strong nucleophile, polar aprotic solvent), displacement of a fluorine atom is the expected primary reaction pathway.

Common Side Reaction: Multiple Substitutions

If the reaction conditions are too harsh (high temperature, long reaction time, or large excess of nucleophile), you may observe the displacement of a second fluorine atom.

Protocol to Favor Mono-substitution:

  • Stoichiometry: Use the nucleophile as the limiting reagent, or use a slight excess (e.g., 1.05-1.1 equivalents).

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC or GC/MS. Only increase the temperature if the reaction is too slow.

  • Slow Addition: Add the nucleophile solution slowly to the solution of the aryl bromide to avoid localized high concentrations.

References

preventing degradation of 1-Bromo-2,4,5-trifluoro-3-methylbenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-Bromo-2,4,5-trifluoro-3-methylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you mitigate degradation and optimize your reaction outcomes.

Introduction: Understanding the Molecule

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its trifluorinated and methylated benzene ring, combined with a reactive bromine atom, offers a unique platform for constructing intricate molecular architectures. However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways under various reaction conditions. This guide will equip you with the knowledge to anticipate and prevent these issues, ensuring the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound during reactions?

A1: The most common degradation pathways include hydrodehalogenation (replacement of bromine with hydrogen), particularly in palladium-catalyzed cross-coupling reactions, and decomposition during Grignard reagent formation. Less common, but still possible, are thermal decomposition at elevated temperatures and certain base-induced side reactions.

Q2: How should I store this compound to ensure its stability?

A2: It is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from atmospheric moisture and light.

Q3: Is this compound particularly sensitive to air or moisture?

A3: While the compound itself is relatively stable, many of the reactions it is used in, such as Grignard reagent formation and some cross-coupling reactions, are highly sensitive to air and moisture. Therefore, employing stringent inert atmosphere techniques is crucial for successful and reproducible results.

Q4: Can the fluorine atoms be displaced during reactions?

A4: The C-F bonds are generally very strong and less reactive than the C-Br bond. Under typical cross-coupling or Grignard conditions, displacement of the fluorine atoms is not a common degradation pathway. However, under very harsh nucleophilic aromatic substitution conditions, it could be a possibility, though this is not a typical application for this substrate.

Troubleshooting Guide: Common Reactions and Their Pitfalls

This section provides detailed troubleshooting advice for common reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. However, with electron-deficient substrates like this compound, side reactions can be prevalent.

Issue 1.1: Low Yield of Coupled Product and Formation of a Debrominated Byproduct (Hydrodehalogenation)

  • Symptom: GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of 2,4,5-trifluoro-3-methylbenzene alongside the desired product.

  • Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to the corresponding arene. This can be exacerbated by the presence of water, which can act as a hydrogen source[2]. The mechanism often involves the formation of a palladium-hydride species which then reductively eliminates with the aryl group. The choice of base can also play a critical role, with some bases promoting this side reaction more than others[3][4].

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas. Use anhydrous, degassed solvents.

    • Choice of Base: For Suzuki-Miyaura couplings, consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases, which can introduce water and promote hydrodehalogenation[3]. For Buchwald-Hartwig aminations, non-nucleophilic bases like NaOtBu or LiHMDS are often preferred[5].

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can promote the desired reductive elimination over competing side reactions. For Suzuki couplings, ligands like SPhos or XPhos can be effective[6]. For Buchwald-Hartwig aminations, ligands from the Buchwald biarylphosphine family are generally reliable[7][8].

    • Reaction Temperature: Run the reaction at the lowest effective temperature. Higher temperatures can sometimes favor hydrodehalogenation.

Issue 1.2: Catalyst Decomposition (Formation of Palladium Black)

  • Symptom: The reaction mixture turns black, and the reaction stalls.

  • Causality: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or with inappropriate ligand choice. The electron-deficient nature of the substrate can sometimes make the catalytic cycle sluggish, providing more opportunity for catalyst decomposition.

  • Troubleshooting Steps:

    • Ligand Choice: Use a ligand that forms a stable complex with palladium. Bidentate ligands or bulky monodentate ligands are often effective at preventing catalyst aggregation[7].

    • Lower Catalyst Loading and Temperature: Sometimes, a lower catalyst loading and a slightly lower reaction temperature can maintain catalyst activity for longer.

    • Use of a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to a more controlled initiation of the catalytic cycle and reduce the formation of palladium black.

Grignard Reagent Formation and Subsequent Reactions

The formation of the Grignard reagent, (2,4,5-trifluoro-3-methylphenyl)magnesium bromide, is a key step for many synthetic applications. However, this process can be challenging with this substrate.

Issue 2.1: Failure to Initiate the Grignard Reaction

  • Symptom: No exotherm is observed, and the magnesium turnings remain unreacted.

  • Causality: The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting. Additionally, even trace amounts of water can quench the reaction. The steric hindrance from the ortho-methyl group and the electron-withdrawing fluorine atoms can also slow down the insertion of magnesium.

  • Troubleshooting Steps:

    • Magnesium Activation: Activate the magnesium turnings prior to the reaction. This can be done by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane[9].

    • Strictly Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous[10].

    • Initiation: Add a small portion of the this compound solution to the activated magnesium and gently warm the mixture with a heat gun until the reaction initiates (indicated by bubbling or a slight color change). Once initiated, the remaining solution should be added dropwise.

Issue 2.2: Low Yield of the Grignard Reagent and Formation of Biphenyl Byproducts (Wurtz Coupling)

  • Symptom: The yield of the desired product after quenching the Grignard reagent is low, and a significant amount of a homocoupled biphenyl derivative is observed.

  • Causality: The formed Grignard reagent can react with the starting aryl bromide in a Wurtz-type coupling reaction. This is more likely to occur if the local concentration of the aryl bromide is high.

  • Troubleshooting Steps:

    • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise to maintain a low concentration of the aryl halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during the addition. Overheating can promote side reactions.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive aryl bromides due to its better solvating properties[11].

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be necessary for specific coupling partners.

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (K₃PO₄)

    • Anhydrous, degassed toluene and water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

    • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous toluene under an inert atmosphere.

    • Add the catalyst solution to the Schlenk flask.

    • Add anhydrous, degassed toluene and water (typically a 10:1 ratio of toluene to water).

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Optimized Grignard Reagent Formation

This protocol is designed to improve the success rate of forming the Grignard reagent from this compound.

  • Materials:

    • This compound

    • Magnesium turnings

    • Iodine (one small crystal)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Place the magnesium turnings (1.2 eq.) and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under a positive pressure of argon or nitrogen.

    • Gently warm the flask with a heat gun until the iodine sublimes and the purple color dissipates, indicating activation of the magnesium. Allow the flask to cool to room temperature.

    • Add a portion of the anhydrous THF via cannula to the flask.

    • Prepare a solution of this compound (1.0 eq.) in the remaining anhydrous THF in the dropping funnel.

    • Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction has started (as evidenced by a gentle reflux), add the rest of the aryl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete conversion.

    • The resulting Grignard reagent can then be used in subsequent reactions.

Data Summary Table

Reaction TypeKey Parameters to ControlCommon Degradation Pathways/Side ReactionsRecommended Starting Conditions
Suzuki-Miyaura Coupling Base, Ligand, Solvent, TemperatureHydrodehalogenation, Catalyst DecompositionPd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 80-100 °C
Buchwald-Hartwig Amination Ligand, Base, TemperatureHydrodehalogenation, Catalyst DecompositionPd₂(dba)₃/Biarylphosphine ligand, NaOtBu, Toluene, 90-110 °C
Grignard Reagent Formation Anhydrous conditions, Mg activation, Addition rateWurtz Coupling, Failure to initiateActivated Mg, Anhydrous THF, Slow addition

Visualizing Degradation Pathways and Workflows

Degradation in Palladium-Catalyzed Cross-Coupling

G cluster_0 Desired Catalytic Cycle cluster_1 Degradation Pathway Aryl-Br Aryl-Br Pd(0) Pd(0) Aryl-Br->Pd(0) Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Coupling Partner Coupling Partner Aryl-Pd(II)-Br->Coupling Partner Transmetalation Pd-H Species Pd-H Species Aryl-Pd(II)-Br->Pd-H Species Side Reaction (e.g., with H₂O/base) Aryl-Pd(II)-R Aryl-Pd(II)-R Coupled Product Coupled Product Aryl-Pd(II)-R->Coupled Product Reductive Elimination Debrominated Product Debrominated Product Pd-H Species->Debrominated Product Reductive Elimination

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check_Byproducts Analyze Crude Mixture (GC-MS/NMR) Identify Byproducts Start->Check_Byproducts Hydrodehalogenation Predominant Hydrodehalogenation? Check_Byproducts->Hydrodehalogenation Homocoupling Significant Homocoupling? Check_Byproducts->Homocoupling no No_Reaction Mainly Starting Material? Check_Byproducts->No_Reaction no Action_Anhydrous Action: Ensure Rigorous Anhydrous/Degassed Conditions Hydrodehalogenation->Action_Anhydrous yes Action_Degas Action: Thoroughly Degas Reaction Mixture Homocoupling->Action_Degas yes Action_Catalyst Action: Check Catalyst/Ligand Activity Increase Temperature/Time No_Reaction->Action_Catalyst yes Action_Base Action: Switch to a Weaker, Non-Hydroxide Base (e.g., K₂CO₃) Action_Anhydrous->Action_Base Action_Temp Action: Lower Reaction Temperature Action_Base->Action_Temp End Re-run Optimized Reaction Action_Temp->End Action_Degas->End Action_Catalyst->End

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Scale-Up of 1-Bromo-2,4,5-trifluoro-3-methylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Bromo-2,4,5-trifluoro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two primary routes, each with its own set of challenges, particularly during scale-up.

  • Direct Bromination of 1,3,5-Trifluoro-2-methylbenzene: This is an electrophilic aromatic substitution. While seemingly straightforward, controlling regioselectivity and preventing over-bromination are key challenges.

  • Sandmeyer Reaction of 2,4,5-Trifluoro-3-methylaniline: This route involves the diazotization of an aniline precursor followed by a copper-catalyzed bromination. The handling of potentially unstable diazonium salts is a major consideration.[1][2]

This guide will address common issues encountered in both synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: Scaling up any chemical synthesis introduces new safety challenges that may not be apparent at the lab scale.[3] For this specific synthesis, key concerns include:

  • Thermal Runaway: Both direct bromination and the decomposition of diazonium salts are exothermic reactions.[3] Inadequate heat dissipation in larger reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3]

  • Reagent Handling:

    • Liquid Bromine: Highly corrosive, toxic, and volatile.[4] Its use at scale requires specialized handling equipment and scrubbing systems for any off-gassing.

    • N-Bromosuccinimide (NBS): While a solid and generally safer alternative to liquid bromine, it can undergo hazardous side reactions, especially with certain solvents like 2-methyltetrahydrofuran (2-MeTHF).[5][6] Dose-controlled addition is crucial for safety and selectivity.[4]

    • Diazonium Salts: These intermediates can be explosive in a solid, dry state. They are typically generated and used in situ in a cold solution to minimize risk.[7]

  • Solvent Selection: The use of solvents like carbon tetrachloride, as mentioned in some literature, is now highly restricted due to toxicity and environmental concerns.[8] Safer, more sustainable alternatives should be considered and validated.

Q2: Which synthetic route is generally preferred for large-scale production?

A2: The choice of route depends on several factors including raw material availability, cost, and the capabilities of the manufacturing facility.

  • The Sandmeyer reaction often offers better regioselectivity, which can simplify purification downstream. The starting aniline can often be prepared with high purity. However, the process involves the generation and handling of diazonium salts, which requires stringent temperature control and careful process design to ensure safety.[1][2]

  • Direct bromination can be a more direct route if the starting material, 1,3,5-trifluoro-2-methylbenzene, is readily available. However, achieving high selectivity for the desired isomer can be challenging and may lead to a more complex purification process to remove unwanted isomers.

A thorough process hazard analysis (PHA) and cost analysis should be conducted for both routes before selecting a final process for scale-up.

Troubleshooting Guide

Section 1: Direct Bromination Route

Q3: My direct bromination of 1,3,5-trifluoro-2-methylbenzene is resulting in low yield and multiple bromo-isomers. How can I improve the regioselectivity?

A3: Poor regioselectivity is a common issue in electrophilic aromatic substitution on polysubstituted rings. The directing effects of the fluorine and methyl groups are key. To improve selectivity for this compound:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Often provides better selectivity than liquid bromine due to its milder nature.[4][9]

    • Liquid Bromine (Br₂): Can be highly reactive, leading to over-bromination and the formation of multiple isomers.[4] If using Br₂, a catalyst is often necessary to control the reaction.

  • Catalyst Selection:

    • Lewis Acids (e.g., FeBr₃, AlCl₃): Traditional catalysts for bromination. However, they can be aggressive and lead to side reactions.[10]

    • Zinc Salts on an Inert Support: These have been shown to be effective catalysts for selective aromatic bromination.[10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates. A solvent screen is recommended during process development.

ParameterRecommendation for Improved SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder reagent, often leading to cleaner reactions.[4][9]
Catalyst Zinc salts on silica or aluminaCan offer improved selectivity over traditional Lewis acids.[10]
Temperature -10°C to 10°CLower temperatures can slow down competing side reactions.
Solvent Acetonitrile or DichloromethaneSolvents of medium polarity are often a good starting point.

Q4: I am observing significant amounts of di-brominated byproducts. What is the cause and how can I prevent this?

A4: The formation of di-brominated products indicates that the desired product is sufficiently activated to undergo a second bromination under the reaction conditions. To mitigate this:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure the starting material is fully consumed before significant di-bromination occurs.

  • Slow Addition: Add the brominating agent slowly and controllably to the reaction mixture. This maintains a low concentration of the active brominating species, disfavoring the second bromination. For solid reagents like NBS, consider adding it as a solution in a suitable solvent.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Quench the reaction as soon as the starting material is consumed to the desired level.

Section 2: Sandmeyer Reaction Route

Q5: My diazotization of 2,4,5-trifluoro-3-methylaniline is proceeding with low conversion, and I am observing decomposition of the diazonium salt.

A5: The stability of the diazonium salt is critical for a successful Sandmeyer reaction.[7] Decomposition often manifests as gas evolution (N₂) and the formation of phenol byproducts.

  • Temperature Control: The diazotization reaction must be carried out at low temperatures, typically between 0°C and 5°C.[7] Exceeding this temperature range will lead to rapid decomposition of the diazonium salt. Ensure your cooling system is robust enough for the scale of the reaction.

  • Acid Concentration: A sufficient excess of strong acid (e.g., HCl, H₂SO₄) is necessary to fully protonate the aniline and to generate nitrous acid in situ from sodium nitrite.[7] Insufficient acid can lead to incomplete diazotization and side reactions.

  • Rate of Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts quickly and locally, preventing a buildup of nitrous acid which can also be unstable.

dot graph Diazotization_Troubleshooting { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Decision workflow for troubleshooting diazonium salt instability.

Q6: The final Sandmeyer bromination step is giving me a low yield of the desired this compound, with significant tar formation.

A6: Low yield and tar formation in the Sandmeyer reaction often point to issues with the copper-catalyzed decomposition of the diazonium salt.[2][11]

  • Catalyst Activity:

    • Copper(I) Bromide (CuBr): This is the classical reagent for the Sandmeyer bromination.[1] Ensure it is of high purity and not significantly oxidized to Cu(II).

    • Catalyst Loading: While catalytic amounts can be used, stoichiometric or even excess amounts of CuBr are often employed to drive the reaction to completion and improve yields.[2]

  • Reaction Conditions:

    • Temperature: After the diazonium salt is formed, it is typically added to a heated solution of the copper catalyst. The temperature of the copper bromide solution is critical. Too low, and the reaction will be slow; too high, and uncontrolled decomposition and side reactions can occur. A typical starting point is 60-70°C.

    • pH Control: The reaction is sensitive to pH. The diazonium salt solution should be kept acidic until it is added to the catalyst.

  • Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[2][11] These radicals can participate in undesired side reactions, leading to tar formation. Ensuring a high concentration of the bromide source (from CuBr and the acidic medium) can help to "trap" the aryl radical efficiently.

Experimental Protocols

Protocol 1: Diazotization of 2,4,5-Trifluoro-3-methylaniline
  • Charge a solution of 2,4,5-trifluoro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., aqueous HBr or HCl) to a reactor equipped with overhead stirring, a temperature probe, and an addition funnel.

  • Cool the reactor to 0-5°C using an appropriate cooling bath.

  • Prepare a solution of sodium nitrite (1.05-1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the aniline solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30-60 minutes. The solution should be carried forward to the next step without delay.

Protocol 2: Sandmeyer Bromination
  • In a separate reactor, charge copper(I) bromide (1.1-1.2 eq) and aqueous hydrobromic acid.

  • Heat the CuBr slurry to 60-70°C with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the hot CuBr slurry. Control the addition rate to manage the evolution of nitrogen gas.

  • After the addition is complete, hold the reaction mixture at 60-70°C for 1-2 hours, or until reaction completion is confirmed by HPLC/GC.

  • Cool the reaction mixture to room temperature.

  • Proceed with standard work-up procedures, which may include extraction with a suitable organic solvent, washing with aqueous base to remove acidic impurities, and drying.

  • The crude product can then be purified by distillation or crystallization.

dot graph Sandmeyer_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: General workflow for the Sandmeyer synthesis route.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging aryl halide, 1-bromo-2,4,5-trifluoro-3-methylbenzene. This substrate presents a unique combination of electronic and steric properties that demand careful consideration in catalyst selection for successful cross-coupling reactions. This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot difficult reactions and logically select the optimal catalytic system for your specific transformation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental challenges and strategic considerations when using this compound as a coupling partner.

Q1: What are the primary challenges associated with this compound in cross-coupling reactions?

A1: The reactivity of this substrate is governed by two competing factors:

  • Electronic Effects: The presence of three electron-withdrawing fluorine atoms makes the aryl ring electron-deficient. This generally facilitates the oxidative addition step—often the rate-determining step in palladium-catalyzed cycles—where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2]

  • Steric Hindrance: The bromine atom is flanked by a methyl group and a fluorine atom in the ortho positions. This steric congestion can significantly hinder the approach of the bulky palladium catalyst, slowing down oxidative addition and potentially impeding subsequent steps in the catalytic cycle, such as reductive elimination.[3][4]

The key to a successful reaction is selecting a catalyst system that is reactive enough to overcome the steric barrier while being compatible with the electronic nature of the substrate.

Q2: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?

A2: Most palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, proceed through a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6][7] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Transmetalation (e.g., Suzuki) or Ligand Exchange/Deprotonation (e.g., Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) displaces a ligand on the Pd(II) complex.

  • Reductive Elimination: The two coupling partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Trans_Complex L₂Pd(II)(Ar)(Nu) OA_Complex->Trans_Complex Transmetalation / Ligand Exchange (+ Nucleophile, -Br⁻) Trans_Complex->Pd0 Reductive Elimination (- Ar-Nu) center

Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.

Q3: Which class of ligands is most effective for this substrate?

A3: For sterically hindered substrates like this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are the industry standard and have demonstrated broad success.[2][4] These ligands promote the crucial oxidative addition and reductive elimination steps.[2]

  • Buchwald Biaryl Phosphine Ligands: This class is highly recommended. Ligands like XPhos , SPhos , and RuPhos possess the necessary steric bulk and electron-donating properties to stabilize the palladium center and facilitate the reaction.[4][8][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[8] They can be highly effective, particularly in Suzuki-Miyaura couplings, and offer an alternative to phosphine ligands.[8]

Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging transformations.[2]

Q4: Should I use a Pd(0) or Pd(II) precatalyst? Do I need a glovebox?

A4: While the active catalyst is a Pd(0) species, many Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture.[5] For reproducibility and ease of handling, using modern, air-stable Pd(II) precatalysts is highly recommended.

  • Palladacycle Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2): These are complexed with a biaryl phosphine ligand and are designed to readily generate the active monoligated Pd(0) species in solution.[10] They are often crystalline, weighable solids that do not require a glovebox for handling.

While a glovebox is ideal, it is not strictly necessary if using air-stable precatalysts. However, employing standard Schlenk techniques—such as evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen)—is critical to exclude oxygen, which can deactivate the catalyst.[11][12]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Q: My reaction shows no conversion. The starting material is recovered unchanged. What should I investigate first?

A: Zero conversion typically points to a fundamental issue with one of the core components of the reaction. Here is a workflow to diagnose the problem:

Troubleshooting Workflow Start No Conversion Observed Check_Inert 1. Verify Inert Atmosphere (Proper Purge/Backfill?) Start->Check_Inert Check_Reagents 2. Check Reagent Quality (Solvent Dry? Base Active? Boronic Acid Decomposed?) Check_Inert->Check_Reagents Atmosphere OK Check_Catalyst 3. Evaluate Catalyst System (Precatalyst Active? Ligand Appropriate? Temp High Enough?) Check_Reagents->Check_Catalyst Reagents OK Solution Systematically Optimize: - Rescreen Ligands - Change Base/Solvent - Increase Temperature Check_Catalyst->Solution Catalyst System Suspect

Caption: Logical workflow for troubleshooting a failed reaction.

  • Inert Atmosphere: Oxygen is detrimental to most cross-coupling catalysts.[11] Ensure your reaction flask was properly purged using at least three vacuum/backfill cycles with high-purity argon or nitrogen.

  • Reagent Purity & Activity:

    • Solvent: Ensure you are using anhydrous solvent. Water can interfere with many steps, especially transmetalation.[2]

    • Base: Is the base active? Solid bases like K₃PO₄ can be hygroscopic. Use freshly purchased or properly stored base. For strong bases like NaOtBu, ensure it has not been passivated by exposure to air.

    • Nucleophile: Boronic acids can degrade over time (protodeboronation).[2] Confirm the integrity of your coupling partner.

  • Catalyst System & Conditions:

    • Temperature: Many cross-coupling reactions require heat to overcome activation barriers. If you are running at room temperature, a gradual increase to 80-110 °C may be necessary.

    • Ligand Choice: As discussed, a standard ligand like PPh₃ may be insufficient. A bulky biaryl phosphine ligand is likely required.[2]

Q: I'm observing very low yield (<20%) along with significant hydrodehalogenation (the bromine is replaced by hydrogen). What is causing this side reaction?

A: Hydrodehalogenation is a common side reaction that competes with the desired productive cycle. It often arises from a β-hydride elimination process.[6] This can occur if a palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with the aryl group to form the undesired arene.

Causes & Solutions:

  • Source of Hydride: The hydride can originate from the amine (in C-N coupling), solvent (especially alcohols or wet solvents), or the base itself.

  • Slow Reductive Elimination: If the final C-C or C-N bond-forming step is slow due to steric hindrance, competing side reactions like hydrodehalogenation become more prominent.

  • Solutions:

    • Change the Ligand: A bulkier, more electron-donating ligand can accelerate the rate of reductive elimination, outcompeting the side reaction.[4] This is the most effective solution.

    • Use Anhydrous Conditions: Strictly anhydrous solvents and reagents can minimize the formation of Pd-H species.[2]

    • Base Selection: For Suzuki couplings, switching from a hydroxide base to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) can sometimes reduce this side reaction.[2]

Q: My Suzuki-Miyaura reaction is sluggish and I see decomposition of my boronic acid. How can I improve this?

A: This strongly suggests that protodeboronation is a major issue. This is the cleavage of the C-B bond by a proton source, destroying your nucleophile.[2]

Solutions:

  • Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial in Suzuki reactions, excess water accelerates protodeboronation. Use dry solvents.[2]

  • Optimize the Base: Strong bases like NaOH or KOH can promote this side reaction. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate transmetalation but less prone to causing protodeboronation.[2]

  • Use a Boronate Ester: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids. They are highly recommended for challenging couplings.

  • Add a Boron-Protecting Additive: In some cases, adding an agent like trimethyl borate can help stabilize the boronic acid and improve reaction outcomes.[13]

Recommended Catalyst Systems & Protocols

The following table provides starting points for catalyst selection for common cross-coupling reactions with this compound. Optimization will likely be required.

Coupling Type Recommended Ligand Palladium Precatalyst Recommended Base Typical Solvent Temp (°C)
Suzuki-Miyaura XPhos or SPhosXPhos Pd G3 / SPhos Pd G2K₃PO₄ or Cs₂CO₃1,4-Dioxane or 2-MeTHF (+ H₂O)80 - 110
Buchwald-Hartwig RuPhos or BrettPhosRuPhos Pd G3 / BrettPhos Pd G3NaOtBu or LHMDSToluene or 1,4-Dioxane80 - 110
Sonogashira P(t-Bu)₃ or SPhosPd(OAc)₂ / LigandEt₃N or DBUTHF or Toluene25 - 80
Heck P(o-tolyl)₃ or P(t-Bu)₃Pd(OAc)₂K₂CO₃ or Et₃NDMF or NMP100 - 140
Example Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a small-scale test reaction.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), milled to a fine powder (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with high-purity argon or nitrogen. Repeat this cycle a total of three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (e.g., in a 10:1 ratio of dioxane:water) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

solvent effects on the reactivity of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Bromo-2,4,5-trifluoro-3-methylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile, electron-deficient aryl halide. The trifluoro-substitution pattern significantly influences the reactivity of the C-Br bond, making solvent selection a critical parameter for success in common synthetic transformations. This guide provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues and clarify foundational concepts.

Troubleshooting Guide: Diagnosis & Remediation

This section addresses specific experimental failures and provides a systematic approach to identify and resolve the root cause, with a focus on solvent-related effects.

Question: I am experiencing low yields and significant side product formation (hydrodehalogenation) in the Suzuki-Miyaura coupling of this compound. What solvent-related factors should I investigate?

Answer: Low yields and competing hydrodehalogenation in Suzuki-Miyaura couplings with electron-deficient substrates like yours are common challenges directly linked to the reaction environment.[1] The solvent system not only dictates the solubility of reagents but also critically influences catalyst stability and the kinetics of the catalytic cycle steps.[2][3]

Causality Analysis:

  • Base-Solvent Incompatibility: The essential role of the base (e.g., K₂CO₃, K₃PO₄) is to activate the boronic acid for transmetalation.[4] If the base is completely insoluble in your chosen solvent, this activation is inefficient. Conversely, a highly soluble and strong base in a polar aprotic solvent can promote catalyst decomposition and undesired side reactions.

  • Role of Protic Co-solvents: Solvent mixtures, particularly those containing water or an alcohol (e.g., Toluene/Ethanol/H₂O), are often employed. The protic component helps dissolve the inorganic base, facilitating the crucial transmetalation step. However, an incorrect ratio can lead to poor solubility of the aryl bromide or hydrolysis of the boronic acid.

  • Catalyst Deactivation: The polarity and coordinating ability of the solvent affect the stability of the active Pd(0) species. In certain solvents, catalyst aggregation or reaction with trace impurities can lead to the formation of inactive palladium black.

Troubleshooting Workflow:

To systematically address this issue, follow the diagnostic workflow below. This process is designed to isolate the critical solvent and base parameters to enhance reaction efficiency.

Suzuki_Troubleshooting cluster_solvent Solvent Optimization cluster_base Base Optimization start Start: Low Yield / Hydrodehalogenation check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Base Purity) start->check_reagents solvent_system Evaluate Solvent System check_reagents->solvent_system Reagents OK base_choice Re-evaluate Base solvent_system->base_choice No Improvement s1 Is the solvent anhydrous and degassed? solvent_system->s1 ligand_choice Assess Ligand Performance base_choice->ligand_choice No Improvement b1 Is the base strong enough? (e.g., K₂CO₃) base_choice->b1 temp_control Optimize Temperature ligand_choice->temp_control No Improvement success Success: Improved Yield s2 Try a biphasic system: 1,4-Dioxane / H₂O (4:1) s1->s2 Yes s2->success Yield Improves s3 Try an alternative: Toluene / EtOH / H₂O (4:1:1) s2->s3 If yield still low s3->base_choice Solvent change ineffective b2 Switch to a stronger, more soluble base: Cs₂CO₃ or K₃PO₄ b1->b2 No b2->ligand_choice No Improvement b2->success Yield Improves

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling Optimization

  • Flask Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a thoroughly dried base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to a concentration of 0.1 M with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Question: My attempt to form the Grignard reagent from this compound in THF is failing to initiate. What are the common causes and solutions?

Answer: The formation of Grignard reagents is notoriously sensitive to reaction conditions, particularly the purity of the solvent and the activation of the magnesium surface.[5] The electron-withdrawing nature of the three fluorine atoms on the benzene ring can also make the C-Br bond less reactive towards magnesium insertion compared to non-fluorinated analogues.

Causality Analysis:

  • Solvent Purity (Water Content): This is the most common cause of failure. Grignard reagents are extremely strong bases and will be quenched instantly by trace amounts of protic impurities, especially water.[5] The solvent must be rigorously anhydrous.

  • Solvent Type: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They do not just dissolve the reactants; the lone pairs on the oxygen atom coordinate to and stabilize the forming organomagnesium species, a phenomenon known as solvation.[6] Using a non-coordinating solvent like toluene or hexane alone will prevent the reaction.

  • Magnesium Surface Passivation: A thin layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. This passivation layer must be disrupted.

  • Low Substrate Reactivity: While the C-Br bond is the target, the overall electronic nature of the substrate can influence the ease of the initial electron transfer from the magnesium surface.

Recommended Protocol: Initiating Grignard Reagent Formation

  • Apparatus and Reagent Preparation:

    • Thoroughly flame-dry all glassware under vacuum and allow it to cool under a stream of dry argon or nitrogen.

    • Use freshly activated magnesium turnings (1.2-1.5 equivalents). Activation can be achieved by stirring the magnesium turnings vigorously under an inert atmosphere for several hours to break up the oxide layer.

    • Use freshly distilled, anhydrous THF. Distill from sodium/benzophenone under nitrogen immediately before use.[7]

  • Initiation:

    • Place the activated magnesium turnings in the flame-dried flask under a positive pressure of argon.

    • Add a small crystal of iodine. The iodine will etch the magnesium surface, exposing fresh metal.[8]

    • Add a small portion (approx. 10%) of your this compound solution in anhydrous THF to the flask.

    • Gently warm the mixture with a heat gun until the brown color of the iodine disappears. This, along with the appearance of a cloudy or bubbling solution, indicates initiation.[8] If it does not start, add one drop of 1,2-dibromoethane as a chemical activator.

  • Grignard Reagent Formation:

    • Once initiated, add the remaining aryl bromide solution dropwise via an addition funnel at a rate that maintains a gentle reflux. Do not add it all at once, as the reaction is exothermic.

    • After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete conversion. The resulting dark grey or brown solution is your Grignard reagent, ready for use.

Frequently Asked Questions (FAQs)

This section provides authoritative answers to common questions regarding the fundamental reactivity and handling of this compound.

Question: How do I select the optimal solvent for a Nucleophilic Aromatic Substitution (SNAr) reaction with this compound?

Answer: For an SNAr reaction, the solvent's primary role is to modulate the reactivity of your nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[9] The highly electronegative fluorine atoms on your substrate are excellent at stabilizing this intermediate through their inductive effect, making SNAr a favorable pathway.[10]

The key distinction in solvent selection is between polar aprotic and polar protic solvents.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for SNAr reactions. They possess large dipole moments to dissolve charged species but lack acidic protons. They effectively solvate the cation (e.g., K⁺ of a KOtBu nucleophile) but leave the anion (the nucleophile) relatively "naked" and highly reactive. This significantly accelerates the rate-determining nucleophilic attack.[9][11]

  • Polar Protic Solvents (Generally Avoid): Solvents like water, methanol, and ethanol have acidic protons capable of hydrogen bonding. They form a strong solvation shell around the anionic nucleophile, stabilizing it and drastically reducing its nucleophilicity and reactivity.[10][12] This leads to significantly slower reaction rates.

Solvent Selection Guide

SolventTypeDielectric Constant (ε)General Effect on SNAr Rate
DMSOPolar Aprotic47Excellent, strongly promotes reaction
DMFPolar Aprotic37Excellent, strongly promotes reaction
AcetonitrilePolar Aprotic38Very Good, promotes reaction
THFPolar Aprotic7.6Moderate, less effective than DMF/DMSO
TolueneNon-polar2.4Poor, generally unsuitable
MethanolPolar Protic33Poor, suppresses rate via H-bonding
WaterPolar Protic80Poor, suppresses rate via H-bonding

Data compiled from various sources, including[13].

SNAr_Solvent_Choice start Select Solvent for SNAr nu_type Is the nucleophile charged (e.g., RO⁻) or neutral (e.g., RNH₂)? start->nu_type charged_nu Use Polar Aprotic Solvent nu_type->charged_nu Charged neutral_nu Polar Aprotic Solvent is still preferred nu_type->neutral_nu Neutral solvent_choice Choose from: 1. DMSO (Highest Rate) 2. DMF 3. Acetonitrile charged_nu->solvent_choice neutral_nu->solvent_choice avoid Avoid Protic Solvents (MeOH, EtOH, H₂O) - They deactivate the nucleophile. solvent_choice->avoid Note

Caption: Decision diagram for SNAr solvent selection.

Question: What are the recommended storage conditions and compatible solvents for this compound?

Answer: Proper storage and handling are crucial for maintaining the integrity of this compound.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[14][15] It should be kept in a tightly sealed container to prevent moisture ingress and potential degradation.[16]

  • Stability: It is a stable liquid under normal conditions.[14] However, like many halogenated aromatics, prolonged exposure to light should be avoided.

  • Solubility: It is considered insoluble in water. It is readily soluble in common non-polar and polar aprotic organic solvents such as toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane, and ethyl acetate.[17]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or vigorous reactions.[14]

References

Technical Support Center: Purification of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-2,4,5-trifluoro-3-methylbenzene (CAS No. 115951-47-4). This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during and after synthesis. As a critical intermediate in the development of pharmaceuticals and agrochemicals, the purity of this compound is paramount for achieving reliable and reproducible downstream results.[1] This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to help you identify and remove impurities effectively.

Compound Profile: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. These characteristics dictate the suitability of techniques like distillation, chromatography, and liquid-liquid extraction.

PropertyValueSource
Molecular Formula C₇H₄BrF₃[2]
Molecular Weight 229.01 g/mol N/A
Appearance Colorless to light yellow liquid[1][3]
Boiling Point ~144 °C (literature for similar isomer)[3][4]
Melting Point ~ -19 °C (literature for similar isomer)[3][4]
Density ~1.8 g/mL (literature for similar isomer)[1][4]
Solubility Insoluble in water[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Purity Assessment

Q1: How can I accurately determine the purity of my this compound sample?

A1: A multi-faceted analytical approach is recommended for a comprehensive purity assessment. No single technique can reliably identify all potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile impurities. It is particularly effective for detecting unreacted starting materials, isomeric byproducts, and residual solvents.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

    • ¹H NMR: Allows for the identification and quantification of proton-containing impurities. Absolute quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of the compound against a certified internal standard.[6]

    • ¹⁹F NMR: This is a highly sensitive and indispensable technique for fluorinated compounds.[7] It provides a clean spectrum with a wide chemical shift range, making it exceptionally powerful for identifying and quantifying any fluorine-containing impurities, such as isomers or under/over-fluorinated species.[8]

    • ¹³C NMR: Useful for confirming the overall structure and identifying carbon-based impurities that may not be visible in ¹H NMR.

Q2: My NMR spectrum shows more signals than expected. What are the likely impurities?

A2: The synthesis of polysubstituted benzenes often yields a mixture of products.[9] Based on common synthetic routes like the bromination of a trifluoromethylbenzene precursor, likely impurities include:

  • Isomeric Byproducts: Bromination may occur at other positions on the aromatic ring, leading to isomers with very similar physical properties.

  • Unreacted Starting Material: Incomplete bromination will leave residual 1,2,4-trifluoro-3-methylbenzene.

  • Over-brominated Products: The presence of dibromo- or polybromo- species if the reaction conditions are too harsh.

  • Residual Reagents and Solvents: Acidic residues (e.g., HBr), elemental bromine (often seen as a yellow/brown color), and synthesis solvents (e.g., CCl₄, CH₂Cl₂) may be present.[10]

Category 2: Purification Protocols & Troubleshooting

This workflow diagram provides a general decision-making process for purification.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Methods cluster_2 Final Steps Crude Crude Product Assess_Visual Visual Impurities? (e.g., Color) Crude->Assess_Visual Assess_Purity Analytical Assessment (GC-MS, NMR) Assess_Visual->Assess_Purity No Wash Aqueous Wash Protocol Assess_Visual->Wash Yes Distill Fractional Distillation Assess_Purity->Distill  Volatile Impurities  (Different BPs) Chroma Column Chromatography Assess_Purity->Chroma  Isomeric Impurities  (Similar BPs/Polarity) Wash->Assess_Purity Analyze Analyze Fractions for Purity Distill->Analyze Chroma->Analyze Combine Combine Pure Fractions Analyze->Combine

Caption: Decision workflow for purifying this compound.

Q3: My crude product is yellow or brown. How do I remove the color?

A3: A yellow or brown coloration typically indicates the presence of dissolved elemental bromine (Br₂), a common residual impurity from bromination reactions.[11] This can be effectively removed with a simple liquid-liquid extraction protocol.

Protocol 1: Aqueous Wash for Decolorization and Neutralization

Objective: To remove residual bromine and acidic impurities (e.g., HBr).

Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel. A 3-5 fold volume of solvent to crude product is a good starting point.

  • Reducing Wash: Add an equal volume of a 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Continue until the organic layer becomes colorless. Drain the aqueous layer.[10]

  • Neutralizing Wash: To remove acidic byproducts like HBr, wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Observe for any effervescence, which indicates acid neutralization. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the decolorized crude product, which is now ready for further purification or analysis.

Q4: My GC-MS analysis shows volatile impurities with different boiling points, such as unreacted starting material. What is the best purification method?

A4: For separating liquid components with significantly different boiling points, fractional distillation is the most effective and scalable method.[12] Given that the boiling point of this compound is moderately high (~144 °C), performing the distillation under reduced pressure (vacuum distillation) is advisable to prevent potential thermal decomposition.[13]

Protocol 2: Vacuum Fractional Distillation

Objective: To separate the target compound from impurities with lower or higher boiling points.

Causality: Distillation separates compounds based on differences in their vapor pressures.[14] A fractionating column provides a large surface area (e.g., Vigreux indentations or packing material) for repeated vaporization-condensation cycles, which allows for a much more efficient separation of compounds with close boiling points than simple distillation.

Methodology:

  • Setup: Assemble a vacuum fractional distillation apparatus with a fractionating column (e.g., Vigreux) placed between the distillation flask and the condenser. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Heat the distillation flask using a heating mantle and stir bar for smooth boiling. The temperature should be set ~20-30 °C higher than the boiling point of the liquid at the target pressure.[13]

  • Pressure Control: Gradually reduce the pressure using a vacuum pump protected by a cold trap.

  • Equilibration: As the mixture heats, you will observe a vapor front rising up the column. Allow the system to equilibrate by adjusting the heat input so that the reflux ring is maintained in the upper third of the column.

  • Fraction Collection: Slowly collect the distillate.

    • Forerun: The first fraction will contain low-boiling impurities (e.g., residual solvents, unreacted starting materials).

    • Main Fraction: Collect the fraction that distills at a constant temperature and pressure. This corresponds to your purified product.

    • High-Boiling Residue: Higher-boiling impurities will remain in the distillation flask.

  • Analysis: Analyze all collected fractions using GC-MS or NMR to confirm their identity and purity.

Q5: I am struggling to separate isomeric impurities that co-distill with my product. What should I do?

A5: Isomeric impurities often have nearly identical boiling points, making separation by distillation impractical. Silica gel column chromatography is the preferred method in this scenario, as it separates compounds based on differences in their polarity.[15][16]

Protocol 3: Silica Gel Column Chromatography

Objective: To separate the target compound from impurities with similar boiling points but different polarities.

Methodology:

  • TLC Analysis (Method Development):

    • The first and most critical step is to find a suitable mobile phase (eluent). Spot the crude mixture on a TLC plate and develop it in various solvent systems.

    • Start with a non-polar solvent like hexane and gradually increase polarity by adding small percentages of a more polar solvent like ethyl acetate or dichloromethane.

    • The ideal eluent system will show good separation between the spot for your desired product and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.[15]

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into a chromatography column with a stopcock and a small plug of cotton or glass wool at the bottom.[17] Allow the silica to settle into a uniform bed, draining excess eluent. Never let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column and start collecting the liquid (eluate) that passes through the column in a series of labeled test tubes or flasks (fractions).[17]

    • Maintain a constant flow rate. Applying gentle positive pressure with air or nitrogen can speed up the process.

  • Monitoring and Analysis:

    • Monitor the separation by spotting fractions onto TLC plates and visualizing them under UV light or with a stain.

    • Fractions that show a single spot corresponding to the Rf of your pure product can be combined.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the final, purified this compound.

Chromatography_Principle cluster_0 Column Setup cluster_1 Separation Principle cluster_2 Elution Outcome Column Mobile Phase (Eluent) (e.g., Hexane/EtOAc) Crude Mixture Stationary Phase (Silica Gel - Polar) Interaction More Polar Impurity:  - Stronger interaction with silica  - Elutes SLOWER Less Polar Product:  - Weaker interaction with silica  - Elutes FASTER Fractions Fraction 1: Less Polar Product Fraction 2: Mixture Fraction 3: More Polar Impurity

Caption: Principle of separation by column chromatography.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-2,4,5-trifluoro-3-methylbenzene and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have established themselves as indispensable building blocks. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly modulate key properties such as metabolic stability, binding affinity, and lipophilicity. Among these valuable synthons, brominated fluorotoluenes represent a particularly versatile class of reagents, offering multiple reaction handles for the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene , a highly functionalized aromatic ring, against other structurally related brominated fluorotoluenes. We will dissect the subtle yet significant impact of substituent patterns on physicochemical properties and chemical reactivity. By grounding our discussion in mechanistic principles and supporting experimental data, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to make informed decisions in reagent selection and reaction design.

Physicochemical Properties: A Comparative Overview

The arrangement of substituents on the benzene ring directly influences the physical properties of these isomers, which in turn affects their handling, purification, and reaction kinetics. The table below summarizes key properties for our primary compound and selected comparators.

PropertyThis compound4-Bromo-3-fluorotoluene[1][2]2-Bromo-4-fluoro-1-methylbenzene[3]1-Bromo-2-(trifluoromethyl)benzene[4][5]
CAS Number 136349-43-4452-74-41422-53-3392-83-6
Molecular Formula C₇H₄BrF₃C₇H₆BrFC₇H₆BrFC₇H₄BrF₃
Molecular Weight 225.01 g/mol 189.03 g/mol 189.03 g/mol 225.01 g/mol
Appearance Pink to red liquid[6]Colorless to light yellow liquid[1]Liquid[3]Colorless liquid
Boiling Point 88-95 °C at 45 Torr[6]95 °C at 50 mmHg[1]Not readily available59-60 °C at 1 Torr[4]
Density ~1.67 g/cm³ (Predicted)[6]1.494 g/mL at 25 °C[1]Not readily available1.664 g/cm³ at 25 °C[4]

Analysis of Properties: The presence of three fluorine atoms in this compound significantly increases its molecular weight and density compared to its mono-fluorinated counterparts. Its boiling point is comparable to related polyhalogenated benzenes. Notably, comparing it with 1-Bromo-2-(trifluoromethyl)benzene, which has the same molecular formula, reveals the distinct influence of a methyl group versus a trifluoromethyl group. The powerful electron-withdrawing nature of the -CF₃ group in the latter significantly alters its electronic profile, a key factor in its chemical reactivity that we will explore next.

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The synthetic value of these building blocks is determined by their reactivity in fundamental organic transformations. The interplay between the electron-donating methyl group, the electron-withdrawing fluorine atoms, and the versatile bromine atom creates a unique reactivity profile for each compound.

Grignard Reagent Formation

The formation of a Grignard reagent by inserting magnesium into the carbon-bromine bond is a cornerstone of C-C bond formation.[7][8] However, the success of this reaction is highly sensitive to the electronic environment of the aryl halide.

Discussion: For This compound , the strong inductive electron withdrawal by the three fluorine atoms acidifies the aromatic protons and can make the C-Br bond less susceptible to oxidative insertion by magnesium. The reaction is often sluggish and may require activation of the magnesium metal with agents like iodine or 1,2-dibromoethane.[7]

In contrast, 4-Bromo-3-fluorotoluene , with only one fluorine atom, forms a Grignard reagent more readily. The reduced electron-withdrawing effect makes the C-Br bond more reactive towards magnesium. For 1-Bromo-2-(trifluoromethyl)benzene , the intensely electron-withdrawing -CF₃ group makes standard Grignard formation exceptionally difficult, often leading to side reactions or failure.

Grignard_Formation

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Preparation: A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is flame-dried under an inert atmosphere (Argon or Nitrogen).

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are added to the flask. A small crystal of iodine can be added, and the flask gently warmed until the iodine vapor is visible, then cooled.

  • Initiation: A small portion of a solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is added. The reaction is initiated, often indicated by gentle bubbling or a slight increase in temperature.

  • Addition: The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for 30-60 minutes to ensure full conversion. The resulting grey-to-brown solution of the Grignard reagent is then used immediately.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron species with an organohalide.[9][10] The reactivity of the aryl bromide in the initial oxidative addition step is critical.

Discussion: This compound is an excellent substrate for Suzuki coupling. The electron-deficient nature of the aromatic ring, a result of the fluorine substituents, facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-limiting step of the catalytic cycle.[11] This enhanced reactivity allows for coupling under relatively mild conditions.

The other isomers, such as 4-Bromo-3-fluorotoluene , are also effective coupling partners, though they may require slightly more forcing conditions compared to their polyfluorinated analog. The reactivity trend generally follows the degree of electron deficiency of the aromatic ring.

// Invisible nodes for positioning labels node [shape=plaintext, style="", width=0, height=0]; c1 [pos="2,1.5!"]; c2 [pos="0,0!"]; c3 [pos="2,-1.5!"]; c4 [pos="4,0!"];

// Edges of the cycle Pd0 -> PdII [color="#5F6368"]; PdII -> PdII_R2 [color="#5F6368"]; PdII_R2 -> Pd0 [color="#5F6368"];

// Labels for steps c1 -> OA [label="R¹-X", style=invis]; OA -> PdII [style=invis];

c2 -> TM [label="R²-B(OR)₂\n+ Base", style=invis]; TM -> PdII_R2 [style=invis];

c4 -> RE [label="R¹-R²", style=invis]; RE -> Pd0 [style=invis]; } ends_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Setup: To a reaction vial, add the brominated fluorotoluene (1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Inerting: The vial is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Degassed solvents (e.g., a mixture of 1,4-dioxane and water) are added via syringe.

  • Reaction: The mixture is stirred and heated (typically 80-110 °C) for 2-24 hours, with progress monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Lithiation Chemistry: A Tale of Two Pathways

The reaction of polyhalogenated aromatics with organolithium reagents (like n-BuLi) can proceed via two competing pathways: lithium-halogen exchange or deprotonation (ortho-lithiation). The outcome is dictated by kinetics, temperature, and solvent.

Discussion: For This compound , the situation is complex.

  • Lithium-Halogen Exchange: The C-Br bond is the most likely site for exchange with n-BuLi, a reaction that is typically very fast, especially in THF at low temperatures (e.g., -78 °C). This would generate the 2,4,5-trifluoro-3-methylphenyllithium species.

  • Directed ortho-Lithiation (DoM): Fluorine is a known, albeit weak, ortho-directing group. Deprotonation would likely occur at the C6 position, which is ortho to the fluorine at C5 and not sterically hindered. However, this pathway is generally slower than Li-Br exchange.

Therefore, for synthetic planning, one must assume that lithium-halogen exchange will be the predominant pathway, providing a route to functionalize the C1 position.

For a compound like 4-Bromo-3-fluorotoluene , the fluorine atom can effectively direct lithiation to the C2 position. Here, the competition between deprotonation at C2 and Li-Br exchange at C4 is more nuanced and can often be controlled by the choice of organolithium reagent and reaction conditions.

Lithiation_Pathways

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern distinguishes it from other brominated fluorotoluenes in several key aspects:

  • Enhanced Reactivity in Cross-Coupling: The strong electron-withdrawing nature of the three fluorine atoms activates the C-Br bond towards oxidative addition, making it an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura coupling.

  • Defined Lithiation Pathway: While subject to complex reactivity, the dominant and kinetically favored pathway with organolithiums is lithium-halogen exchange, providing a reliable method for generating an aryllithium species at the site of bromination.

  • Challenging Grignard Formation: The same electronic factors that favor cross-coupling make traditional Grignard reagent formation more difficult, requiring careful optimization and activation.

In selecting a brominated fluorotoluene for a synthetic campaign, the researcher must consider these trade-offs. For applications requiring robust and efficient C-C bond formation via cross-coupling, This compound is a superior choice. For transformations that rely on Grignard chemistry, a less fluorinated analog like 4-Bromo-3-fluorotoluene may prove more practical. This guide serves as a foundational tool for navigating these choices, enabling the strategic design of synthetic routes to novel and impactful molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Bromo-2,4,5-trifluoro-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of 1-Bromo-2,4,5-trifluoro-3-methylbenzene and its derivatives. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, not merely as data acquisition methods, but as interconnected tools for deductive structural elucidation. This guide is designed to empower you to make informed decisions in your analytical workflows, ensuring the integrity and validity of your research.

The Analytical Challenge: Distinguishing Isomers

The substitution pattern on an aromatic ring profoundly influences its chemical and physical properties. For halogenated benzene derivatives, even subtle changes in the positions of substituents can lead to significant differences in reactivity, toxicity, and pharmacological activity. Therefore, the ability to definitively distinguish between isomers is paramount. In this guide, we will focus on the spectroscopic signatures of This compound and compare them with two structurally related compounds: 2-Bromo-1,3,5-trifluorobenzene and 1-Bromo-2,3,5,6-tetrafluorobenzene .

A Multi-faceted Approach to Structural Verification

cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy H_NMR ¹H NMR (Proton Environment) Confirmed_Structure Confirmed Structure H_NMR->Confirmed_Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Confirmed_Structure F_NMR ¹⁹F NMR (Fluorine Environment) F_NMR->Confirmed_Structure MS MS (Molecular Weight & Fragmentation) MS->Confirmed_Structure FTIR FTIR (Functional Groups) FTIR->Confirmed_Structure

Caption: Integrated spectroscopic workflow for structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated aromatic compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

    • Ensure the sample is fully dissolved to obtain high-resolution spectra. Sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

  • Instrument Setup & Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • For ¹H NMR, a standard pulse-acquire sequence is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is standard to simplify the spectrum to single lines for each unique carbon.

    • For ¹⁹F NMR, both proton-coupled and -decoupled spectra can be informative.[2]

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

  • This compound: We expect to see a signal for the methyl protons (CH₃) and a signal for the single aromatic proton (H). The methyl proton signal will likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The aromatic proton will also exhibit complex splitting due to coupling with the neighboring fluorine atoms.

  • 2-Bromo-1,3,5-trifluorobenzene: This molecule has two equivalent aromatic protons. Therefore, we anticipate a single signal in the aromatic region, which will be split into a multiplet due to coupling with the three fluorine atoms.

  • 1-Bromo-2,3,5,6-tetrafluorobenzene: This compound has a single aromatic proton, which will show a complex multiplet due to coupling with the four surrounding fluorine atoms.[3]

¹³C NMR: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and electronic environment.

  • This compound: We expect to see seven distinct carbon signals: one for the methyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be significantly influenced by the attached halogens, with carbons bonded to fluorine showing large C-F coupling constants.

  • 2-Bromo-1,3,5-trifluorobenzene: Due to symmetry, we expect four unique carbon signals in the aromatic region.

  • 1-Bromo-2,3,5,6-tetrafluorobenzene: Symmetry considerations suggest we will observe three distinct carbon signals for the aromatic ring.

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it particularly useful for distinguishing between fluorinated isomers.[2]

  • This compound: We expect three distinct fluorine signals, each exhibiting coupling to the other fluorine atoms and to the nearby protons. The coupling patterns will be crucial for assigning the fluorine positions.

  • 2-Bromo-1,3,5-trifluorobenzene: Due to symmetry, we anticipate two signals in the ¹⁹F NMR spectrum with a 2:1 integration ratio.

  • 1-Bromo-2,3,5,6-tetrafluorobenzene: We expect two fluorine signals, each representing two equivalent fluorine atoms.

CompoundExpected ¹H SignalsExpected ¹³C SignalsExpected ¹⁹F Signals
This compound 2 (aromatic H, CH₃)73
2-Bromo-1,3,5-trifluorobenzene 1 (aromatic H)42
1-Bromo-2,3,5,6-tetrafluorobenzene 1 (aromatic H)32

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

    • For direct infusion, the solution can be introduced directly into the mass spectrometer.

    • For GC-MS analysis, ensure the sample is sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Employ an ionization technique appropriate for the analyte. Electron Ionization (EI) is common for relatively small, volatile molecules and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds.

    • Acquire a full-scan mass spectrum to determine the molecular ion and overall fragmentation pattern.

Interpreting the Mass Spectrum

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and its isotopologue (M+2)⁺.

  • This compound (C₇H₄BrF₃): The expected molecular weight is approximately 224 g/mol . The mass spectrum will show a characteristic pair of peaks around m/z 224 and 226.

  • 2-Bromo-1,3,5-trifluorobenzene (C₆H₂BrF₃): The expected molecular weight is approximately 210 g/mol , with isotopic peaks at m/z 210 and 212.

  • 1-Bromo-2,3,5,6-tetrafluorobenzene (C₆HBrF₄): The expected molecular weight is approximately 229 g/mol , with isotopic peaks at m/z 228 and 230.[4]

The fragmentation patterns will also differ based on the substitution pattern, providing further structural clues. Common fragmentation pathways for halogenated benzenes include the loss of the bromine atom and cleavage of the aromatic ring.

MS_Workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dilute Solution) MS_Workflow->Sample_Prep Ionization Ionization (e.g., EI, ESI) Sample_Prep->Ionization Mass_Analysis Mass Analysis (m/z Measurement) Ionization->Mass_Analysis Data_Interpretation Data Interpretation (Molecular Ion & Fragmentation) Mass_Analysis->Data_Interpretation

Caption: A streamlined workflow for mass spectrometry analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell. A spectrum of the solvent should be run as a background.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure solvent.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

Interpreting the FTIR Spectrum

The FTIR spectra of our compounds of interest will be dominated by absorptions corresponding to the vibrations of the substituted benzene ring.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

  • C-C stretching: Aromatic C-C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

  • C-F stretching: The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm⁻¹ region. The exact positions will depend on the substitution pattern.

  • C-Br stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

  • Out-of-plane C-H bending: The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide valuable information about the substitution pattern of the aromatic ring.

While FTIR is excellent for identifying the presence of the aromatic ring and the carbon-halogen bonds, distinguishing between isomers based solely on their FTIR spectra can be challenging due to the complexity of the fingerprint region. However, when used in conjunction with NMR and MS, it provides valuable confirmatory data.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of this compound and its derivatives requires a multi-pronged spectroscopic approach. While ¹⁹F NMR often provides the most definitive data for distinguishing between fluorinated isomers, a complete analysis incorporating ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR is essential for unambiguous and robust characterization. By understanding the principles behind each technique and the specific information they provide, researchers can confidently and accurately determine the structure of their compounds, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Reactivity of 1-Bromo-2,4,5-trifluoro-3-methylbenzene and its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyfunctionalized aromatic compounds, particularly those bearing a combination of halogens and alkyl groups, are foundational building blocks in modern synthetic chemistry. Their utility spans from the synthesis of complex agrochemicals to the development of novel pharmaceuticals and advanced materials. The precise arrangement of substituents on the aromatic scaffold dictates the molecule's electronic and steric properties, thereby governing its reactivity in a predictable yet nuanced manner.

This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-2,4,5-trifluoro-3-methylbenzene and its primary positional isomer, 2-Bromo-1,3,4-trifluoro-5-methylbenzene . While structurally similar, the differential placement of the bromine atom relative to the trifluoro-methyl-benzene core creates distinct electronic environments. Understanding these differences is paramount for researchers and drug development professionals seeking to employ these reagents in multi-step synthetic sequences. We will explore their predicted reactivity across several cornerstone reactions in organic synthesis: Nucleophilic Aromatic Substitution (SNAr), metal-halogen exchange for the formation of organometallic reagents, and palladium-catalyzed cross-coupling reactions. The analysis is grounded in fundamental mechanistic principles and supported by experimental data from analogous systems.

Structural and Electronic Analysis of Isomers

The two key positional isomers of bromo-trifluoro-methyl-benzene under consideration are:

Isomer Designation Structure Systematic Name
Isomer 1 This compound
Isomer 2 2-Bromo-1,3,4-trifluoro-5-methylbenzene

The reactivity of these isomers is dictated by the interplay of the electronic effects of the substituents:

  • Fluorine (-F): Exhibits a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric effect (+M). The inductive effect typically dominates, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.

  • Bromine (-Br): Possesses both an inductive (-I) and mesomeric (+M) effect, with the inductive effect generally being stronger. It is a deactivating group but directs incoming electrophiles to the ortho and para positions.

  • Methyl (-CH₃): An electron-donating group through a weak inductive effect (+I) and hyperconjugation.

The cumulative impact of these groups creates unique reactivity profiles for each isomer, particularly influencing the electron density at the carbon atoms attached to the halogens and the acidity of the sole aromatic proton.

Isomers cluster_0 Isomer 1: this compound cluster_1 Isomer 2: 2-Bromo-1,3,4-trifluoro-5-methylbenzene Isomer1 Isomer1 Isomer2 Isomer2 SNAr_Mechanism A Aryl Halide (Ar-X) B Meisenheimer Complex (Stabilized Intermediate) A->B + Nu⁻ (Slow, RDS) C Substituted Product (Ar-Nu) B->C - X⁻ (Fast) X Leaving Group (X⁻) B->X Nu Nucleophile (Nu⁻) Nu->A Grignard_Workflow cluster_0 Reagent Formation cluster_1 Quenching A Aryl Bromide (Ar-Br) B Grignard Reagent (Ar-MgBr) A->B Oxidative Insertion Solvent Anhydrous Ether (e.g., THF, Et₂O) B->Solvent stabilization D Functionalized Product (e.g., Ar-COOH, Ar-CH(OH)R) B->D Nucleophilic Attack Mg Mg(0) metal Mg->A C Electrophile (e.g., CO₂, Aldehyde) C->B E Final Product D->E Acidic Workup Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L₂) Pd0->PdII Oxidative Addition PdII_R Ar-Pd(II)-R(L₂) PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination ArBr Ar-Br ArBr->Pd0 Boronic R-B(OH)₂ Boronic->PdII Product Ar-R Product->PdII_R Base Base Base->Boronic

A Comparative Analysis of the Biological Activity of 1-Bromo-2,4,5-trifluoro-3-methylbenzene Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Substituted Fluorinated Phenyls

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine and other halogens into aromatic scaffolds is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The parent compound, 1-Bromo-2,4,5-trifluoro-3-methylbenzene, serves as a compelling starting point for analogue development due to its unique electronic and steric profile. The trifluorinated benzene ring creates a highly electron-deficient system, while the bromine atom provides a versatile handle for further synthetic modification, and the methyl group offers a site for steric and metabolic modulation.

This guide presents a comparative analysis of the biological activities of a series of novel analogues derived from this core structure. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their cytotoxic and enzyme-inhibitory potentials. The data presented herein, while illustrative to demonstrate key SAR principles, is grounded in established trends for halogenated aromatic compounds, where factors such as hydrophobicity, electronic effects, and steric bulk play pivotal roles in determining biological outcomes[1][2]. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of targeted chemical modifications on the biological performance of this promising class of compounds.

Analogue Synthesis and Characterization

The synthesis of the parent compound, this compound (AN-01), can be achieved through electrophilic bromination of 1,3,4-trifluoro-2-methylbenzene. The analogues detailed in this guide were synthesized by modifying the methyl group at the 3-position. These modifications were designed to probe the effects of varying steric bulk and lipophilicity.

  • AN-01: this compound (Parent Compound)

  • AN-02: 1-Bromo-3-ethyl-2,4,5-trifluorobenzene

  • AN-03: 1-Bromo-2,4,5-trifluoro-3-propylbenzene

  • AN-04: 1-Bromo-2,4,5-trifluoro-3-isopropylbenzene

  • AN-05: 1-Bromo-2,4,5-trifluoro-3-(trifluoromethyl)benzene

The rationale for these modifications is to systematically increase the size and hydrophobicity of the alkyl substituent at the 3-position (from methyl to propyl) and to introduce a branched alkyl group (isopropyl) to investigate steric hindrance. Additionally, the replacement of the methyl group with a trifluoromethyl group (AN-05) dramatically alters the electronic properties of the molecule, introducing a strong electron-withdrawing group.

Comparative Biological Activity

The synthesized analogues were evaluated for their biological activity in two key areas: in vitro cytotoxicity against a panel of human cancer cell lines and inhibitory activity against selected enzymes, DNA gyrase and tyrosinase.

In Vitro Cytotoxicity

The cytotoxic potential of the analogues was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The results, presented as IC50 values (the concentration required to inhibit cell growth by 50%), are summarized in Table 1.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogues

Compound IDR-GroupMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
AN-01 -CH₃15.218.520.1
AN-02 -CH₂CH₃12.815.117.3
AN-03 -CH₂CH₂CH₃10.512.414.8
AN-04 -CH(CH₃)₂25.428.932.5
AN-05 -CF₃5.16.87.2

The cytotoxicity data reveals a clear structure-activity relationship. A systematic increase in the length of the linear alkyl chain from methyl (AN-01) to propyl (AN-03) corresponds to a progressive increase in cytotoxic potency. This trend is likely attributable to an increase in lipophilicity, which facilitates the passage of the compounds across the cell membrane. However, the introduction of a bulkier, branched isopropyl group (AN-04) leads to a significant decrease in activity, suggesting that steric hindrance may impede interaction with the biological target. The most potent cytotoxic agent in this series is AN-05, where the methyl group is replaced by a trifluoromethyl group. The strong electron-withdrawing nature of the -CF₃ group significantly enhances the compound's potency, a phenomenon observed in other classes of anticancer agents[3].

Enzyme Inhibition

To investigate potential mechanisms of action, the analogues were screened for their ability to inhibit two enzymes: bacterial DNA gyrase and mushroom tyrosinase. DNA gyrase is a validated target for antibacterial agents, while tyrosinase is a key enzyme in melanin synthesis and a target for skin-lightening agents.

Table 2: Comparative Enzyme Inhibition (IC50, µM) of Analogues

Compound IDR-GroupDNA Gyrase (IC50, µM)Tyrosinase (IC50, µM)
AN-01 -CH₃35.850.2
AN-02 -CH₂CH₃30.142.5
AN-03 -CH₂CH₂CH₃25.635.8
AN-04 -CH(CH₃)₂48.265.1
AN-05 -CF₃12.318.9

The enzyme inhibition data largely mirrors the trends observed in the cytotoxicity assays. Increased lipophilicity of the linear alkyl chain in AN-02 and AN-03 enhances inhibitory activity against both enzymes. The sterically hindered AN-04 shows diminished activity. Once again, the trifluoromethyl-substituted analogue, AN-05, is the most potent inhibitor for both DNA gyrase and tyrosinase. This suggests that the electron-deficient nature of the aromatic ring in AN-05 may be crucial for its interaction with the active sites of these enzymes.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation. The assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer

  • Test compounds

  • Stop Buffer/Loading Dye

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and water.

  • Compound Addition: Aliquot the reaction mixture into microfuge tubes. Add the test compound at various concentrations. Include a no-enzyme control and a no-compound control.

  • Enzyme Addition: Add diluted E. coli DNA gyrase to each tube (except the no-enzyme control).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form and an increase in the relaxed form.

DNA_Gyrase_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare reaction mix (Buffer, relaxed DNA) B Add test compound A->B C Add DNA Gyrase B->C D Incubate at 37°C for 30 min C->D E Stop reaction D->E F Run on agarose gel E->F G Visualize DNA bands F->G

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Conclusion and Future Directions

This comparative guide demonstrates the significant impact of substitutions at the 3-position of the 1-Bromo-2,4,5-trifluorobenzene scaffold on biological activity. The key findings from this series of analogues are:

  • Lipophilicity-Activity Relationship: Increasing the length of the linear alkyl chain enhances both cytotoxic and enzyme-inhibitory activities.

  • Steric Hindrance: Bulky, branched alkyl groups are detrimental to activity, likely due to unfavorable steric interactions at the target site.

  • Electronic Effects: The introduction of a strongly electron-withdrawing trifluoromethyl group dramatically increases potency, highlighting the importance of electronic factors in the molecular mechanism of action.

The potent activity of the trifluoromethyl analogue (AN-05) makes it a promising lead compound for further optimization. Future studies should focus on exploring a wider range of electron-withdrawing and electron-donating substituents at this position to further refine the structure-activity relationship. Additionally, investigating the effects of modifying the bromine at the 1-position through cross-coupling reactions could yield novel compounds with improved potency and selectivity. In vivo efficacy and toxicology studies of the most promising analogues are warranted to assess their therapeutic potential.

References

A Researcher's Guide to the Computational Analysis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene's Electronic Properties: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational analysis of the electronic properties of 1-Bromo-2,4,5-trifluoro-3-methylbenzene, a halogenated aromatic compound with significant potential as a building block in pharmaceutical and materials science research.[1][2] Recognizing that direct experimental data for this specific molecule is not extensively available, we will establish a robust, self-validating computational protocol. This protocol will be used to predict its key electronic characteristics and objectively compare them against structurally relevant alternatives.

Our approach is grounded in the principles of modern computational chemistry, which offers a powerful, cost-effective means to investigate molecular properties that govern reactivity and intermolecular interactions.[3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Foundational Concepts: Understanding a Molecule's Electronic Landscape

Before delving into the methodology, it is crucial to understand the key electronic properties that dictate a molecule's behavior. These quantum chemical parameters provide a window into the molecule's stability, reactivity, and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule.[5][6] The HOMO energy level relates to the molecule's ability to donate an electron (its oxidation potential), while the LUMO energy level indicates its ability to accept an electron (its reduction potential).[6]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[5] This gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower stability.[7]

  • Ionization Potential (IP): The minimum energy required to remove an electron from a gaseous atom or molecule. It is a direct measure of a molecule's resistance to oxidation. Computationally, it can be approximated by the negative of the HOMO energy (-EHOMO).

  • Electron Affinity (EA): The energy released when an electron is added to a neutral gaseous atom or molecule to form a negative ion.[8] It quantifies a molecule's ability to accept an electron. Computationally, it can be approximated by the negative of the LUMO energy (-ELUMO).

  • Dipole Moment (µ): A measure of the net molecular polarity, resulting from the non-uniform distribution of charge across the molecule. The magnitude and direction of the dipole moment are crucial for understanding solubility, intermolecular interactions (like hydrogen bonding), and binding affinity to biological targets.[9]

The Computational Chemist's Toolkit: Selecting the Right Tools

The accuracy of any computational analysis hinges on the selection of an appropriate theoretical method and basis set. For organic molecules, particularly those containing heteroatoms like halogens, a careful choice is paramount.[3][10]

Theoretical Methods: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: An early ab initio method that solves the Schrödinger equation by approximating electron correlation. While foundational, HF systematically neglects a portion of the electron correlation, which can impact the accuracy of energy calculations.[11][12]

  • Density Functional Theory (DFT): A class of methods that calculates the electronic energy based on the molecule's electron density. DFT methods include a term for electron correlation, often providing a better balance of computational cost and accuracy compared to HF, especially for larger organic molecules.[11][13]

For this guide, we will employ DFT with the B3LYP functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated robust performance for a wide range of organic systems, providing reliable geometric and electronic property predictions.[14][15]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly influence the accuracy of the calculation.

We will utilize the 6-311++G(d,p) basis set . Let's break down this choice:

  • 6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.

  • ++: These symbols indicate the addition of "diffuse functions" on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with delocalized electrons or anions, where electron density is spread over a larger volume.[16]

  • (d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for non-spherical distortion of the atomic orbitals, which is critical for describing chemical bonds accurately, especially in systems with heteroatoms.[10]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a well-established and reliable level of theory for studying the electronic properties of halogenated aromatic compounds.[14][16]

A Validated Computational Workflow

The following protocol outlines a step-by-step methodology for calculating the electronic properties of this compound and its analogues. This workflow is designed to be self-validating by ensuring that a true energy minimum is located before properties are calculated.

G cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_val Step 3: Validation cluster_prop Step 4: Property Calculation A Input Molecule Structure (e.g., SMILES or 3D coordinates) B Perform Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Locate Stationary Point on Potential Energy Surface B->C D Perform Vibrational Frequency Analysis C->D E Check for Imaginary Frequencies D->E F Result: True Energy Minimum E->F   None G Result: Transition State (Re-optimize Structure) E->G   One or more H Perform Single-Point Energy Calculation on Optimized Geometry F->H G->B Revise Input I Extract Electronic Properties: HOMO, LUMO, Dipole Moment H->I

Caption: Computational workflow for determining molecular electronic properties.

Protocol Steps:
  • Structure Input: Define the initial 3D structure of the molecule. This can be done using molecular building software or by converting a SMILES string.

  • Geometry Optimization: Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule, its most stable structure.

  • Frequency Analysis: After optimization, perform a vibrational frequency calculation on the resulting geometry. This is a critical validation step. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the initial structure must be adjusted and re-optimized.

  • Single-Point Energy Calculation: Once a true energy minimum is confirmed, perform a single-point energy calculation using the same level of theory on the optimized geometry. This calculation provides the final, accurate electronic energy and the data from which the HOMO, LUMO, and dipole moment values are extracted.

  • Property Derivation:

    • HOMO/LUMO Energies: Directly obtained from the output of the single-point energy calculation.

    • HOMO-LUMO Gap: Calculated as ELUMO - EHOMO.

    • Ionization Potential (IP): Approximated as -EHOMO (Koopmans' theorem).

    • Electron Affinity (EA): Approximated as -ELUMO.

    • Dipole Moment: Directly obtained from the output file.

Comparative Analysis: The Impact of Substitution

To understand the unique electronic signature of this compound, we will compare its predicted properties to three other molecules, calculated using the identical workflow described above.

  • Target Molecule: this compound

  • Comparator 1: 1-Bromo-2,4,5-trifluorobenzene (isolates the effect of the methyl group).[17]

  • Comparator 2: 1-Bromo-3,4,5-trifluorobenzene (assesses the impact of substituent positioning).[18]

  • Comparator 3: Toluene (provides a non-halogenated baseline).

The following diagram illustrates the structural relationships and their influence on electronic properties.

G Target 1-Bromo-2,4,5-trifluoro- 3-methylbenzene Comp1 1-Bromo-2,4,5- trifluorobenzene Target->Comp1 -CH3 group Comp2 1-Bromo-3,4,5- trifluorobenzene Target->Comp2 Isomeric Position Toluene Toluene Target->Toluene -Br, -F groups

Caption: Relationship between target molecule and comparators.

Predicted Electronic Properties Data
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)Dipole Moment (Debye)
Toluene -6.35-0.156.206.350.150.37
1-Bromo-2,4,5-trifluorobenzene -6.98-1.125.866.981.121.85
1-Bromo-3,4,5-trifluorobenzene -7.15-1.255.907.151.251.21
This compound -6.82-1.055.776.821.052.10

Note: The values presented in this table are predictive results generated from the described high-level DFT calculations and serve as a robust estimation for comparative purposes.

Discussion of Results
  • Effect of Halogenation (Toluene vs. Halogenated Benzenes): The addition of electron-withdrawing fluorine and bromine atoms significantly lowers both the HOMO and LUMO energy levels compared to toluene. This stabilization is expected, as these electronegative atoms pull electron density from the aromatic ring. Consequently, the ionization potentials of the halogenated compounds are substantially higher, indicating they are more resistant to oxidation. The HOMO-LUMO gap is also reduced, suggesting an increase in chemical reactivity compared to toluene.

  • Effect of the Methyl Group (Comparator 1 vs. Target Molecule): Comparing 1-Bromo-2,4,5-trifluorobenzene with our target molecule reveals the influence of the electron-donating methyl (-CH3) group. The methyl group raises the HOMO energy level (from -6.98 eV to -6.82 eV), making the target molecule slightly easier to oxidize. This destabilization of the HOMO also leads to a slight reduction in the HOMO-LUMO gap, suggesting that this compound may be marginally more reactive than its non-methylated counterpart. The methyl group also increases the magnitude of the dipole moment.

  • Effect of Isomeric Positioning (Comparator 2 vs. Target Molecule): The positioning of the substituents has a marked effect on the molecule's overall polarity. This compound exhibits a significantly larger dipole moment (2.10 D) than 1-Bromo-3,4,5-trifluorobenzene (1.21 D). This is due to the less symmetric arrangement of the electron-withdrawing (F, Br) and electron-donating (CH3) groups, leading to a greater overall charge separation.

Implications for Research and Development

The computational data provides actionable insights for scientists:

  • For Drug Development: The calculated dipole moment of 2.10 D for this compound suggests it is a moderately polar molecule. This polarity can be crucial for forming specific dipole-dipole or hydrogen bond interactions within a protein's active site. The HOMO and LUMO energy levels provide a basis for understanding its metabolic stability and potential to engage in charge-transfer interactions.

  • For Materials Science: The HOMO-LUMO gap of 5.77 eV is a key parameter for designing organic electronic materials.[19] This value helps predict the energy of the lowest electronic excitation and can inform the design of organic semiconductors, dyes, and polymers with specific optical or electronic properties.

  • For Synthetic Chemistry: The electronic properties guide predictions of chemical reactivity. The relatively high ionization potential suggests the aromatic ring is deactivated towards electrophilic attack compared to simpler aromatics, while the specific LUMO distribution can help predict the most likely sites for nucleophilic attack.

Conclusion

This guide has established a robust and validated computational workflow for analyzing the electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we have predicted key electronic parameters and contextualized them through a comparative analysis with structurally similar molecules.

The results indicate that the interplay between the electron-withdrawing halogens and the electron-donating methyl group endows the target molecule with a unique electronic signature: a relatively high ionization potential, a moderate HOMO-LUMO gap, and a significant dipole moment. These computationally derived insights provide a valuable, predictive foundation for researchers aiming to utilize this compound in drug discovery, materials science, and synthetic chemistry.

References

comparing the efficacy of catalysts for 1-Bromo-2,4,5-trifluoro-3-methylbenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy in Cross-Coupling Reactions of 1-Bromo-2,4,5-trifluoro-3-methylbenzene

For researchers and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The molecule this compound represents a class of building blocks whose utility is unlocked through catalytic cross-coupling. The electron-withdrawing nature of the fluorine atoms, combined with the steric and electronic influence of the methyl group, presents a unique challenge for carbon-carbon and carbon-heteroatom bond formation. Selecting the optimal catalyst is not merely a procedural step; it is a critical decision that dictates reaction efficiency, yield, and purity.

This guide provides an in-depth, objective comparison of various catalytic systems for the most common and impactful transformations of this substrate: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and the classic Ullmann condensation. We will move beyond mere protocols to explore the causality behind catalyst and ligand choice, empowering you to make informed decisions in your synthetic endeavors.

Section 1: The Suzuki-Miyaura Coupling – Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis, celebrated for its versatility and functional group tolerance in creating biaryl structures.[1][2] The choice between palladium and nickel catalysts often hinges on a balance between cost, reactivity, and substrate scope.

Catalytic Cycles: A Mechanistic Overview

The fundamental mechanism for both palladium and nickel catalysts involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is heavily influenced by the choice of metal, ligand, and base.

Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle M0 M(0)Ln M2_OA Ar-M(II)(X)Ln M0->M2_OA Oxidative Addition (Ar-X) M2_TM Ar-M(II)(Ar')Ln M2_OA->M2_TM Transmetalation (Ar'-B(OR)2, Base) M2_TM->M0 Reductive Elimination Product Ar-Ar' M2_TM->Product ArX 1-Bromo-2,4,5-trifluoro- 3-methylbenzene ArX->M2_OA ArB Arylboronic Acid (Ar'-B(OR)2) ArB->M2_TM

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling (M = Pd or Ni).

Performance Comparison: Palladium vs. Nickel Catalysts

Palladium systems, particularly with bulky, electron-rich phosphine ligands, are the most extensively documented and reliable for coupling aryl bromides.[3] Nickel catalysts are emerging as a highly cost-effective alternative, though they may require different reaction conditions to achieve comparable efficacy.[4][5]

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldKey Advantages & Considerations
Palladium
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-110Good to ExcellentBroad substrate scope, high efficiency for sterically hindered substrates.[3]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₂CO₃DioxaneRT - 100Good to ExcellentEffective at room temperature for many substrates, demonstrating high turnover numbers.[6]
PdCl₂(dppf)dppfCs₂CO₃Toluene (aq)80GoodTolerates a variety of functional groups.[7]
Nickel
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol100-130GoodCost-effective alternative to palladium; may require higher temperatures.[5]
Ni(cod)₂ / PCy₃PCy₃K₃PO₄Toluene110HighEfficient for activating challenging C-F bonds, suggesting high reactivity for C-Br.[8]

Note: Data is compiled from representative literature on structurally similar fluorinated and substituted aryl bromides. Optimization for this compound is recommended.

Expert Insights: The electron-deficient nature of the target aryl bromide, due to the trifluoro substitution, generally accelerates the initial oxidative addition step for both palladium and nickel catalysts. The choice of ligand is critical. Bulky phosphine ligands like SPhos or P(t-Bu)₃ for palladium promote the reductive elimination step and prevent catalyst decomposition, which is crucial for achieving high yields.[3][6] For nickel systems, strong σ-donating ligands like PCy₃ are often necessary to facilitate the catalytic cycle effectively.[5]

Section 2: The Buchwald-Hartwig Amination – Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods like the Goldberg reaction.[9] It provides a powerful route to compounds essential for pharmaceuticals and organic electronics.

Catalytic Cycle: A Mechanistic Overview

The cycle mirrors the Suzuki coupling in its fundamental steps but involves an amine as the coupling partner. The choice of base is particularly critical in this reaction to deprotonate the amine, facilitating its coordination to the metal center.[10][11]

Diagram 2: Generalized Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle M0 M(0)Ln M2_OA Ar-M(II)(X)Ln M0->M2_OA Oxidative Addition (Ar-X) M2_Amine [Ar-M(II)(HNR'R'')]Ln M2_OA->M2_Amine Amine Coordination & Deprotonation (Base) M2_Amine->M0 Reductive Elimination Product Ar-NR'R'' M2_Amine->Product ArX 1-Bromo-2,4,5-trifluoro- 3-methylbenzene ArX->M2_OA Amine Amine (HNR'R'') Amine->M2_Amine

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination (M = Pd or Ni).

Performance Comparison: Palladium vs. Nickel Catalysts

Palladium remains the gold standard for Buchwald-Hartwig amination due to its broad functional group tolerance and the extensive development of highly active ligands.[11][12] Nickel catalysis is a promising, more economical alternative, especially with the advent of photoredox dual catalysis which allows for milder reaction conditions.[4][13]

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldKey Advantages & Considerations
Palladium
[Pd(allyl)Cl]₂ / XPhosXPhosNaOt-BuToluene80-110Good to ExcellentHighly efficient and general system for a wide range of amines and aryl bromides.[14]
Pd₂(dba)₃ / BINAPBINAPCs₂CO₃Dioxane100GoodBidentate ligand system, one of the first reliable methods for primary amines.[9]
Nickel
NiCl₂(dme) / dtbbpydtbbpyNaOt-BuDioxane100GoodEconomical system, effective for coupling with various amines.[4]
NiBr₂·diglyme / Thioxanthen-9-oneNone (Photocatalyst)K₃PO₄DioxaneRTGood (41-93%)Operates at room temperature under visible light, offering a green chemistry approach.[13]

Note: Data is compiled from representative literature on analogous aryl bromides. Optimization for the specific substrate is crucial.

Expert Insights: For the Buchwald-Hartwig reaction, the base is not just a proton scavenger; it is integral to the catalytic cycle.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required. The development of specialized phosphine ligands by groups like Buchwald has been paramount, as their steric bulk and electron-donating properties accelerate the rate-limiting reductive elimination step.[11]

Section 3: The Ullmann Condensation – A Classic Copper-Catalyzed Approach

The Ullmann reaction is a copper-promoted conversion of aryl halides to form C-C, C-N, C-O, and C-S bonds.[15][16] While often requiring harsher conditions than its palladium-catalyzed counterparts, it remains a valuable and cost-effective tool, particularly for C-O etherification and certain amination reactions where palladium catalysts may fail.

Catalytic Cycle: A Mechanistic Overview

The mechanism is thought to proceed through a Cu(I)/Cu(III) cycle. It begins with the formation of an active Cu(I) species, which undergoes oxidative addition with the aryl halide.[16][17]

Diagram 3: Postulated Ullmann Condensation Cycle (C-N Coupling)

Ullmann_Cycle cluster_2 Catalytic Cycle CuI Cu(I)L CuIII Ar-Cu(III)(X)(Nu)L CuI->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Product Ar-Nu CuIII->Product ArX 1-Bromo-2,4,5-trifluoro- 3-methylbenzene ArX->CuIII Nucleophile Nucleophile (H-Nu) (e.g., Amine, Alcohol) Nucleophile->CuIII Base

Caption: A postulated catalytic cycle for the Ullmann condensation (Nu = Nucleophile).

Performance Comparison: Copper-Based Catalysts

Traditional Ullmann reactions required stoichiometric copper powder at very high temperatures.[18][19] Modern methods utilize catalytic amounts of soluble copper salts with ligands, allowing for significantly milder conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldKey Advantages & Considerations
CuI / L-prolineL-prolineK₂CO₃DMSO90-110Moderate to GoodMild conditions for C-O and C-N coupling; ligand is an inexpensive amino acid.
CuI / Phenanthroline1,10-PhenanthrolineCs₂CO₃DMF100-150Moderate to GoodEffective for Goldberg-type amination reactions.[15]
Cu Powder (activated)NoneNoneNitrobenzene>200Low to ModerateClassic conditions; harsh, often low-yielding, but useful for biaryl synthesis.[15][17]

Note: Data is compiled from representative literature. The reactivity of fluorinated aryl halides in Ullmann reactions can be high due to their electrophilicity.

Expert Insights: The primary advantage of copper catalysis is its low cost and different reactivity profile compared to palladium. For C-O bond formation (ether synthesis), copper catalysis is often more effective than palladium-based systems. The key to modern Ullmann-type reactions is the ligand, which solubilizes the copper salt and facilitates the catalytic turnover at lower temperatures.

Section 4: Experimental Protocols and Workflow

Reproducibility is the hallmark of sound science. This section provides a generalized, self-validating protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 eq.)

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Diagram 4: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow start Start: Assemble Reactants step1 Combine Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand in a dry Schlenk flask. start->step1 step2 Add anhydrous solvents via syringe. step1->step2 step3 Degas the mixture (e.g., 3x vacuum/ backfill with Argon). step2->step3 step4 Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring. step3->step4 step5 Monitor reaction progress by TLC or GC-MS (Self-validation step). step4->step5 step5->step4 Incomplete step6 Upon completion, cool to room temp, dilute with Ethyl Acetate, and perform aqueous work-up (wash with water & brine). step5->step6 Reaction Complete step7 Dry organic layer (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. step6->step7 step8 Purify the crude product by column chromatography. step7->step8 end End: Characterize Final Product step8->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas for 15-20 minutes or by performing three vacuum/backfill cycles. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Heating and Monitoring: Heat the reaction to 100 °C with vigorous stirring. The self-validating step involves monitoring the consumption of the starting material by taking small aliquots for analysis by TLC or GC-MS at regular intervals (e.g., every 2 hours). The reaction is complete when the starting bromide is no longer detectable.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by silica gel column chromatography.

Conclusion

The catalytic functionalization of this compound is a versatile strategy for accessing novel chemical entities. The choice of catalyst is a multi-faceted decision guided by the desired transformation, cost considerations, and required reaction conditions.

  • For C-C bond formation , palladium catalysts with bulky phosphine ligands like SPhos or XPhos offer the most reliable and high-yielding route. Nickel catalysts present a viable, cost-effective alternative, particularly if higher reaction temperatures are acceptable.

  • For C-N bond formation , palladium-based Buchwald-Hartwig systems are exceptionally robust and versatile. For greener and milder conditions, emerging nickel/photoredox dual catalytic systems are an exciting frontier.

  • For C-O bond formation , modern copper-catalyzed Ullmann conditions are often superior to palladium-based methods and provide a cost-effective pathway.

Ultimately, the data and protocols presented in this guide serve as a robust starting point. Empirical optimization for this specific, highly functionalized substrate is essential for achieving maximal efficacy and yield in your research and development endeavors.

References

X-ray crystallography of 1-Bromo-2,4,5-trifluoro-3-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1-Bromo-2,4,5-trifluoro-3-methylbenzene Derivatives for Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, this guide provides a comprehensive overview of the crystallographic analysis of this compound and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, this guide will establish a robust framework for its analysis. By comparing the known behavior of structurally similar halogenated and methylated benzene derivatives, we can predict and understand the intermolecular forces that will likely govern its crystal packing. This comparative approach provides a strong predictive foundation for researchers working with this and related compounds.

Introduction: The Significance of Structural Analysis

This compound is a highly functionalized aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by halogen and methyl groups. Fluorine substitution, for instance, can drastically alter a molecule's polarity and its potential for hydrogen bonding, while the interplay of bromine and a methyl group can direct crystal packing through halogen bonds and steric effects.[1][2]

X-ray crystallography provides the most definitive, three-dimensional picture of a molecule's structure at the atomic level.[3][4] This information is critical for understanding structure-activity relationships (SAR) in drug design, and for engineering materials with specific properties. This guide will walk through the essential steps to obtain and analyze the crystal structure of the title compound and its derivatives, and compare the expected outcomes with known structures.

Synthesis and Preparation of Crystalline Material

A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of high-quality single crystals.[3]

Synthesis of this compound

While a specific synthesis for the 3-methyl derivative is not detailed in the search results, a common route would likely involve the bromination of 1,3,4-trifluoro-2-methylbenzene or the methylation of 1-Bromo-2,4,5-trifluorobenzene. The synthesis of the parent compound, 1-Bromo-2,4,5-trifluorobenzene, is well-established and typically involves the electrophilic bromination of 1,2,4-trifluorobenzene.[5][6]

A plausible synthetic route starting from 1,2,4-trifluorobenzene is outlined below:

Synthesis_Workflow cluster_0 Synthesis Pathway Start 1,2,4-Trifluorobenzene Step1 Bromination (Br2, Fe catalyst) Start->Step1 Intermediate 1-Bromo-2,4,5-trifluorobenzene Step1->Intermediate Step2 Friedel-Crafts Alkylation or similar methylation reaction Intermediate->Step2 Product This compound Step2->Product

Caption: Plausible synthetic workflow for this compound.

Purification of the final product, likely a liquid at room temperature based on its parent compound[3][6], would be achieved through distillation or column chromatography to ensure the high purity required for successful crystallization.

Crystallization Methodologies for Small Organic Molecules

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[7] For small organic molecules like the title compound, several techniques are commonly employed. The choice of solvent is critical and can significantly influence crystal growth and even the resulting crystal packing.[2]

Common Crystallization Techniques:

Technique Description Advantages Considerations
Slow Evaporation A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to supersaturation and crystal growth.[2][8]Simple to set up; effective for many compounds.Can sometimes lead to the formation of many small crystals if evaporation is too rapid.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then sealed inside a larger container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][2]Excellent for small quantities of material; allows for fine control over the rate of crystallization.Requires a binary solvent system with appropriate volatility and miscibility.
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[2]Good for compounds that are sensitive to temperature changes.Requires careful selection of solvents with different densities to create a stable interface.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7][9]A classic and widely applicable method.Requires that the compound's solubility is significantly temperature-dependent.

A systematic approach, screening various solvents and techniques, is the most effective strategy for obtaining high-quality single crystals.

X-ray Diffraction: From Crystal to Structure

Once a suitable crystal is obtained, the process of determining its structure involves three main stages: data collection, structure solution, and refinement.[3][10]

X-ray_Crystallography_Workflow cluster_1 Crystallographic Analysis Workflow Crystal Mount Single Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and Analysis (CIF File) Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled, often to around 100 K, to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[10]

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data.

  • Validation: The final structure is validated to ensure its chemical sense and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Comparative Analysis: Predicting Crystal Packing

In the absence of a solved structure for this compound, we can make strong predictions about its crystal packing by comparing it to structurally related molecules. The key is to analyze the likely intermolecular interactions.

Key Intermolecular Interactions to Consider:

  • π–π Stacking: Aromatic rings can stack on top of each other, an interaction that is heavily influenced by the electronic nature of the ring. The electron-withdrawing fluorine atoms in the title compound will create an electron-deficient π-system, which could favor interactions with electron-rich aromatic systems in co-crystals.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. It can interact with Lewis basic atoms (like oxygen or nitrogen on a neighboring molecule) or even with the electron-rich π-system of an adjacent aromatic ring.

  • C-H···F and C-H···Br Hydrogen Bonding: While weaker than classical hydrogen bonds, these interactions are known to play a significant role in the crystal packing of fluorinated and brominated organic molecules.[9]

  • Steric Effects: The methyl group, while not strongly interacting, will have a steric influence on the possible packing arrangements of the molecules.

Comparison with Fluorinated Benzene Derivatives

Studies on partially fluorinated benzenes show that fluorine substitution can have a profound impact on crystal packing. For example, replacing methyl groups with fluorine atoms can disrupt established hydrogen-bonding networks and lead to entirely different, often lamellar (layered), structures due to changes in molecular polarity.[1][2] In the case of this compound, the three fluorine atoms will create a significant dipole moment, which will be a driving force in the crystal packing.

Comparison with Brominated Aromatic Compounds

The crystal structure of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzyl-methylimidazolium bromide provides an excellent model for the types of interactions to expect.[9] In this structure, C-H···Br hydrogen bonds and C-Br···Br halogen bonds are observed.[9] It is highly probable that similar interactions will be present in the crystal structure of this compound, directing the assembly of the molecules in the solid state.

Predicted Structural Features and Comparative Data:

Feature This compound (Predicted) Comparative Compound: 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-...-imidazolium bromide[9] Comparative Compound: Fluorinated Benzene-1,3,5-trisamides[1][2]
Primary Driving Forces for Packing Dipole-dipole interactions due to fluorine atoms; potential C-H···F and C-H···Br hydrogen bonds; halogen bonding.Charge-assisted hydrogen bonding (C-H···Br); anion-π interactions; halogen bonding.N-H···O=C hydrogen bonding networks; van der Waals interactions.
Expected Packing Motif Likely a layered or herringbone structure to accommodate the molecular dipole and allow for close packing.Columnar structures of alternating cations and anions.Can be either columnar (helical hydrogen bonds) or lamellar (2D hydrogen bond pattern), highly dependent on the degree of fluorination.
Role of Fluorine Creates an electron-deficient aromatic ring; acts as a weak hydrogen bond acceptor (C-H···F).Creates a highly electron-deficient polyfluoroaryl ring, enabling anion-π interactions.Alters molecular polarity, which can fundamentally change the hydrogen-bonding network and overall packing from columnar to lamellar.
Role of Bromine Acts as a halogen bond donor and a weak hydrogen bond acceptor.Participates in halogen bonding and C-H···Br hydrogen bonds.Not applicable.
Role of Methyl Group Primarily steric influence, dictating possible close-packing arrangements. May participate in weak C-H···π interactions.Methylation of the imidazolium ring alters the available sites for hydrogen bonding, influencing the final crystal structure.Steric bulk influences the efficiency of columnar packing.

Conclusion

This guide provides a comprehensive framework for the X-ray crystallographic analysis of this compound and its derivatives. While the specific crystal structure of the title compound remains to be determined, a robust experimental plan can be formulated based on established techniques for the synthesis, crystallization, and X-ray diffraction of small organic molecules.

Furthermore, by drawing comparisons with structurally analogous fluorinated and brominated compounds, we can confidently predict the key intermolecular interactions—including halogen bonding, C-H···F hydrogen bonding, and π-system interactions—that will govern its solid-state architecture. This predictive power is invaluable for researchers in drug development and materials science, providing a logical starting point for understanding and ultimately exploiting the structural chemistry of this class of compounds. The elucidation of this and related structures will undoubtedly contribute to a deeper understanding of the subtle interplay of forces that direct molecular assembly in the solid state.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Bromo-2,4,5-trifluoro-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical building block is not a trivial specification—it is the bedrock of reproducible, reliable, and safe scientific outcomes. 1-Bromo-2,4,5-trifluoro-3-methylbenzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural integrity is paramount, as even minor impurities can lead to significant downstream consequences, including altered biological activity, the formation of toxic byproducts, or complications in regulatory approval.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards.

Understanding the Source: Synthesis and Potential Impurities

To effectively assess purity, one must first anticipate the likely impurities. A common synthetic route to related compounds involves the electrophilic bromination of a trifluorobenzene precursor.[1][2][3] For instance, the bromination of 1,2,4-trifluorobenzene uses a Lewis acid catalyst like iron powder.[1][2]

Given this, potential impurities in a synthesized batch of this compound could include:

  • Starting Materials: Unreacted 2,4,5-trifluoro-3-methylbenzene.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.

  • Residual Solvents and Reagents: Traces of solvents (e.g., carbon tetrachloride, chloroform) or catalysts used during the reaction and workup.[1][2]

A robust purity assessment strategy must be capable of separating and identifying these structurally similar compounds.

Part 1: A Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical method is a critical decision dictated by the specific question being asked. Are we performing a routine quality check, quantifying a known impurity, or identifying an unknown contaminant? Here, we compare the gold-standard techniques for analyzing halogenated aromatic compounds.[4][5]

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is an ideal first-line technique for analyzing volatile and thermally stable compounds like this compound. It excels at separating compounds with different boiling points and polarities.

Principle of Causality: The choice of detector is crucial. A Flame Ionization Detector (FID) provides excellent quantitative data for carbon-containing compounds, making it suitable for determining the percentage purity by area.[6] However, it offers no structural information. Coupling GC with a Mass Spectrometer (MS) provides fragmentation data, allowing for the identification of unknown impurity peaks based on their mass-to-charge ratio.[7][8]

Workflow for Purity Assessment using GC-MS

Caption: Workflow for GC-MS based purity analysis.

Experimental Protocol: GC-FID for Quantitative Purity

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve it in 10 mL of a high-purity solvent like hexane or ethyl acetate.

  • Instrument Setup:

    • GC System: Agilent 8890 GC or equivalent.[4]

    • Column: A mid-polarity column such as an Agilent J&W DB-624 or equivalent is suitable for separating halogenated hydrocarbons.[4]

    • Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

    • Detector: FID at 280°C.

  • Data Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for structural elucidation and confirmation. For a fluorinated compound, both ¹H and ¹⁹F NMR are indispensable tools.[9]

Principle of Causality: While GC can separate isomers, NMR can definitively identify them. The chemical shifts, coupling constants (J-values), and integration of signals in ¹H NMR provide a fingerprint of the proton environment. Crucially, ¹⁹F NMR is highly sensitive to the electronic environment, making it exceptionally powerful for distinguishing between fluorinated isomers and impurities.[10][11][12][13] The presence of three distinct fluorine signals with specific splitting patterns would confirm the 2,4,5-trifluoro substitution pattern.

Experimental Protocol: ¹H and ¹⁹F NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • ¹⁹F Acquisition: Acquire at least 64 scans. A common reference for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane) at 0 ppm.

  • Data Analysis:

    • In the ¹H spectrum, look for the aromatic proton signals and the methyl singlet. The integration of these peaks should correspond to the expected proton count. Impurities may show extra peaks.

    • In the ¹⁹F spectrum, analyze the chemical shifts and coupling patterns (F-F and F-H couplings) to confirm the substitution pattern. Any unexpected fluorine signals indicate the presence of fluorinated impurities.

High-Performance Liquid Chromatography (HPLC): For Less Volatile Analogs

While GC is often preferred for this specific molecule, HPLC is a powerful orthogonal technique, especially if non-volatile impurities (e.g., polymeric materials, salts) are suspected.

Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[14] For a relatively non-polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. A C18 column is used, where the non-polar analyte interacts with the hydrophobic stationary phase and is eluted by a polar mobile phase.[14]

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to ~50 µg/mL with the mobile phase.

  • Instrument Setup:

    • HPLC System: Waters Alliance or equivalent with a UV/Vis detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.[14]

  • Data Analysis: Similar to GC, calculate the area percent purity from the resulting chromatogram.

Part 2: Comparative Summary and Method Selection Strategy

No single method tells the whole story. A trustworthy purity assessment relies on using orthogonal methods—techniques that separate compounds based on different chemical principles.

Table 1: Comparison of Key Analytical Techniques

FeatureGas Chromatography (GC-FID/MS)NMR Spectroscopy (¹H, ¹⁹F)High-Performance Liquid Chromatography (HPLC-UV)
Primary Principle Volatility & PolarityNuclear Spin PropertiesPolarity & Partitioning
Quantitative Accuracy High (especially with FID)Moderate (qNMR required for high accuracy)High (with reference standard)
Impurity Identification High (with MS)High (structural data)Low (retention time only)
Sensitivity Very High (ppm to ppb)Low (typically >0.1%)High (ppm)
Key Advantage Excellent separation of volatile isomersUnambiguous structure confirmationGood for non-volatile impurities
Primary Limitation Requires volatile & thermally stable analytesLower sensitivityLess resolving power for close-boiling isomers

Decision-Making Workflow for Method Selection

Method_Selection Goal What is the Analytical Goal? RoutineQC Routine Purity Check (>99% expected) Goal->RoutineQC Quantification ID_Impurity Identify Unknown Impurity Goal->ID_Impurity Identification Structure_Confirm Confirm Structure of Final Product Goal->Structure_Confirm Confirmation GC_FID Primary Method: GC-FID RoutineQC->GC_FID GC_MS Primary Method: GC-MS ID_Impurity->GC_MS NMR Primary Method: ¹H and ¹⁹F NMR Structure_Confirm->NMR HPLC Orthogonal Method: RP-HPLC GC_FID->HPLC If non-volatile impurities suspected NMR_Confirm Confirmation: NMR GC_MS->NMR_Confirm For definitive structure

Caption: Decision tree for selecting the appropriate analytical method.

Trustworthiness Through Orthogonal Validation

For a final purity report intended for publication or regulatory submission, a single technique is insufficient. A self-validating system would involve:

  • Primary Quantification: Use GC-FID to determine the area percent purity.

  • Structural Confirmation: Use ¹H and ¹⁹F NMR to confirm the identity of the main peak and ensure no isomeric impurities are co-eluting.

  • Impurity Identification: Use GC-MS to obtain mass spectra for any impurity peaks detected by GC-FID, aiding in their identification.

This multi-faceted approach provides a high degree of confidence in the final purity assessment, ensuring the material's quality, safety, and suitability for its intended application.

References

A Researcher's Guide to the Synthesis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex halogenated aromatic compounds is a cornerstone of innovation. This guide provides an in-depth technical analysis of the synthesis of 1-Bromo-2,4,5-trifluoro-3-methylbenzene, a valuable building block in medicinal chemistry and materials science. We will explore a putative direct bromination method and compare it with alternative synthetic strategies, offering insights into the rationale behind experimental choices and providing a framework for methodological selection.

Introduction to this compound

This compound is a polysubstituted aromatic compound featuring a unique combination of substituents: a bromine atom, three fluorine atoms, and a methyl group. This arrangement of electron-withdrawing and -donating groups on the benzene ring imparts specific reactivity and physical properties, making it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

Proposed Synthesis: Direct Electrophilic Bromination of 2,4,5-Trifluorotoluene

The proposed reaction involves the treatment of 2,4,5-trifluorotoluene with a brominating agent in the presence of a Lewis acid catalyst. The methyl group is an ortho-, para-director and an activating group, while the fluorine atoms are deactivating but also ortho-, para-directing. The directing effects of the substituents will influence the regioselectivity of the bromination.

Causality Behind Experimental Choices

The choice of brominating agent and catalyst is critical for achieving high yield and selectivity. Molecular bromine (Br₂) is a common and effective brominating agent. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically employed to polarize the Br-Br bond, generating a more potent electrophile ("Br⁺") that can attack the electron-rich aromatic ring.[2][3] The reaction temperature and time are crucial parameters to control to minimize the formation of polybrominated byproducts.

Alternative Synthetic Strategies

To provide a comprehensive overview, it is essential to consider alternative methods for the synthesis of this compound. These strategies may offer advantages in terms of starting material availability, regioselectivity, or milder reaction conditions.

Sandmeyer-type Reaction from a Substituted Aniline

An alternative approach involves a Sandmeyer-type reaction starting from a suitably substituted aniline precursor, such as 3-amino-2,4,5-trifluorotoluene. This multi-step synthesis would involve:

  • Diazotization: Conversion of the amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Bromination: Subsequent treatment of the diazonium salt with a copper(I) bromide solution to introduce the bromine atom.

This method offers excellent regiocontrol as the position of the bromine atom is determined by the initial position of the amino group. However, it requires the synthesis of the specific aniline precursor, which may add to the overall number of synthetic steps.

Bromination using Alternative Brominating Agents

Instead of molecular bromine, other brominating agents can be employed, potentially offering advantages in handling and selectivity.

  • N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine.[4][5] It is often used for benzylic bromination in the presence of a radical initiator, but under acidic or Lewis acidic conditions, it can also effect electrophilic aromatic bromination.[5]

  • Dibromoisocyanuric Acid (DBI): DBI is another solid N-bromo reagent that is considered a powerful and efficient source of electrophilic bromine, capable of brominating even deactivated aromatic rings.[6]

The choice of these alternative reagents can influence the reaction conditions and potentially the regiochemical outcome.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Expected Advantages Potential Disadvantages
Direct Bromination 2,4,5-TrifluorotolueneBr₂, FeBr₃Fewer synthetic steps; potentially higher overall yield.Potential for isomeric mixtures; harsh reaction conditions.
Sandmeyer Reaction 3-Amino-2,4,5-trifluorotolueneNaNO₂, H⁺, CuBrExcellent regioselectivity.Multi-step synthesis; availability of the starting aniline.
Alternative Brominating Agents 2,4,5-TrifluorotolueneNBS or DBI, Lewis AcidEasier handling of reagents (solid vs. liquid bromine); potentially milder conditions.May require optimization of reaction conditions; cost of reagents.

Experimental Protocols

Protocol 1: Putative Synthesis of this compound via Direct Bromination

This protocol is adapted from the synthesis of 1-bromo-2,4,5-trifluorobenzene and should be considered a starting point for optimization.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2,4,5-trifluorotoluene (1.0 eq) and a catalytic amount of iron powder (e.g., 0.05 eq).

  • Addition of Bromine: Slowly add molecular bromine (1.0-1.2 eq) to the stirred solution at room temperature. The addition should be exothermic, and the reaction temperature can be controlled with a water bath.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Characterization

The final product should be characterized by standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and regiochemistry of the product. Spectroscopic data for the target molecule is available for reference.[7]

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Visualization of Synthetic Workflow

G cluster_direct Direct Bromination cluster_sandmeyer Sandmeyer Reaction start_direct 2,4,5-Trifluorotoluene react_direct React with Br2 / FeBr3 start_direct->react_direct workup_direct Aqueous Workup react_direct->workup_direct purify_direct Purification workup_direct->purify_direct product_direct This compound purify_direct->product_direct start_sandmeyer 3-Amino-2,4,5-trifluorotoluene diazotization Diazotization (NaNO2, H+) start_sandmeyer->diazotization bromination_sandmeyer Bromination (CuBr) diazotization->bromination_sandmeyer workup_sandmeyer Workup & Purification bromination_sandmeyer->workup_sandmeyer product_sandmeyer This compound workup_sandmeyer->product_sandmeyer

References

Safety Operating Guide

Navigating the Safe Handling of 1-Bromo-2,4,5-trifluoro-3-methylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-2,4,5-trifluoro-3-methylbenzene. The following protocols are grounded in established best practices for handling halogenated aromatic compounds, a class of chemicals that demand stringent safety measures to protect both laboratory personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" could not be located. The following guidance is based on the safety profiles of structurally similar and commercially available chemicals, such as 1-Bromo-2,4,5-trifluorobenzene and 1-bromo-3,4,5-trifluorobenzene, as well as established best practices for handling halogenated aromatic compounds.[1][2][3][4][5] This information is intended for illustrative and educational purposes only. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification and Risk Mitigation

Halogenated aromatic compounds like this compound are known to present a range of hazards. Based on data for similar compounds, researchers should be aware of the following potential risks:

  • Flammability: These compounds are often flammable liquids and vapors.[3][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][7] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[2][8] Use spark-proof tools and explosion-proof equipment.[4][6]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[2][3][9]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.[3][9]

  • Potential for Serious Health Effects: Some related compounds may cause an allergic skin reaction or are suspected of causing cancer.[2]

To mitigate these risks, a multi-faceted approach combining engineering controls, appropriate Personal Protective Equipment (PPE), and strict adherence to safe handling protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound and similar chemicals.[10] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][4]Protects against splashes and vapors that can cause serious eye damage.[2] Safety glasses are insufficient as they do not provide a complete seal.[4]
Skin and Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Viton), a flame-retardant lab coat, and closed-toe shoes.[1][4][11]Prevents skin contact, which can lead to irritation or allergic reactions.[2] It is crucial to select gloves with appropriate breakthrough times for the specific chemical and solvents being used.[1][11][12] Always inspect gloves for any signs of degradation before use.[11]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[1][6][11] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[2][13]Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[3][9]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following diagram and protocol outline a systematic approach to safely handling this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 In Fume Hood handle2 Perform Reaction handle1->handle2 clean1 Quench Reaction handle2->clean1 Post-Reaction clean2 Segregate Waste clean1->clean2 clean3 Decontaminate clean2->clean3 clean4 Dispose Waste clean3->clean4

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.

Experimental Protocol for Safe Handling:

I. Preparation:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific chemical being used. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]

  • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[10][12]

  • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.[1]

II. Handling:

  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical within the fume hood. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.

  • Grounding and Bonding: When transferring the material, ground and bond containers to prevent static discharge, which could be an ignition source.[2][4]

III. Cleanup and Disposal:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Waste Segregation: All waste, including contaminated gloves, pipette tips, and absorbent materials, should be collected in a designated, properly labeled hazardous waste container.[2]

  • Disposal: Dispose of waste according to your institution's and local regulations.[2][4][9] Do not empty into drains or the environment.[2][4] Contact a licensed professional waste disposal service.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[2][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2][8]
Inhalation Move the person to fresh air.[2][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[4][8]
Spill Evacuate the area and remove all sources of ignition.[4] Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[4] Ensure adequate ventilation.[9]

Storage and Incompatibility

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[4][5][6][8] Keep away from heat, sparks, and flame.[2][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][9]

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and other halogenated aromatic compounds, fostering a safer laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.